2,3,3a,4,7,7a-hexahydro-1H-isoindole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,3a,4,7,7a-hexahydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-9H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZHYUCYEYJQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608345 | |
| Record name | 2,3,3a,4,7,7a-Hexahydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10533-30-9 | |
| Record name | 3a,4,7,7a-Tetrahydroisoindoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010533309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3a,4,7,7a-Hexahydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3a,4,7,7a-Hexahydro-1H-isoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of 2,3,3a,4,7,7a-hexahydro-1H-isoindole
Abstract
The 2,3,3a,4,7,7a-hexahydro-1H-isoindole scaffold, a partially saturated bicyclic amine, represents a foundational building block in modern medicinal chemistry and organic synthesis. Its unique conformational rigidity, conferred by the cis-fused ring system, combined with the reactivity of a secondary amine and an internal alkene, makes it a versatile starting point for the development of complex molecular architectures. This guide provides an in-depth analysis of its core chemical properties, spectroscopic signatures, synthetic pathways, and key reactivity patterns. We will explore its strategic application in drug discovery, drawing on the broader importance of the isoindole family in developing therapeutics, including potent enzyme inhibitors and anticancer agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this valuable heterocyclic scaffold.
Core Chemical and Physical Properties
This compound is characterized by a pyrrolidine ring fused to a cyclohexene ring. This structure (C₈H₁₃N) is a key intermediate, distinct from the fully saturated octahydroisoindole or its oxidized isoindole-1,3-dione analogues.[1] The cis-fusion of the two rings is the thermodynamically favored conformation, leading to a bent, V-shaped molecule. This defined three-dimensional structure is a critical feature for its use as a scaffold in rational drug design.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 10533-30-9 | [2] |
| Molecular Formula | C₈H₁₃N | [1] |
| Molecular Weight | 123.20 g/mol | |
| Physical Form | Solid | |
| InChI Key | HWZHYUCYEYJQTE-UHFFFAOYSA-N | |
| Canonical SMILES | C1NCC2CC=CCC12 | |
| Storage Class | 13 - Non-Combustible Solids |
Note: This compound is supplied by some vendors as a research chemical for early discovery, and comprehensive analytical data may not be routinely collected. Buyers are often responsible for confirming identity and purity.
Spectroscopic Characterization (Predicted)
While specific, verified spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. A scientist characterizing a sample of this material should expect the following signatures:
-
¹H NMR:
-
Alkene Protons: Two signals in the olefinic region (~5.5-6.0 ppm), corresponding to the -CH=CH- protons.
-
Bridgehead Protons: Complex multiplets for the protons at the ring junctions (C3a and C7a).
-
Amine Proton: A broad singlet associated with the N-H proton, which may exchange with D₂O. Its chemical shift can vary depending on solvent and concentration.
-
Aliphatic Protons: A series of complex multiplets in the upfield region (~1.5-3.5 ppm) for the remaining CH₂ protons of the pyrrolidine and cyclohexene rings.
-
-
¹³C NMR:
-
Alkene Carbons: Two signals in the downfield region (~125-130 ppm).
-
Aliphatic Carbons: Multiple signals in the upfield region (~20-60 ppm) corresponding to the eight sp³-hybridized carbon atoms.
-
-
IR Spectroscopy:
-
N-H Stretch: A moderate, sharp peak in the range of 3300-3500 cm⁻¹, characteristic of a secondary amine.
-
C=C Stretch: A weak to medium peak around 1640-1680 cm⁻¹.
-
C-H Stretches: Signals just below 3000 cm⁻¹ for sp³ C-H bonds and just above 3000 cm⁻¹ for the sp² C-H bonds of the alkene.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z = 123, corresponding to the molecular weight.
-
Fragmentation: Expect fragmentation patterns typical of cyclic amines, including loss of alkyl fragments from the rings.
-
Synthesis and Manufacturing
The synthesis of the hexahydro-1H-isoindole core typically relies on a foundational Diels-Alder cycloaddition reaction, followed by functional group manipulations. A robust and scalable approach starts with the reaction of maleic anhydride and a suitable diene, such as 1,3-butadiene (generated in situ from 3-sulfolene), to form the cyclohexene ring system. The resulting anhydride is then converted to the corresponding imide and subsequently reduced to yield the target amine.
Rationale for Synthetic Choices:
-
Diels-Alder Reaction: This cycloaddition is highly efficient for forming the six-membered ring with the desired stereochemistry, establishing the cis-fused ring junction. Using 3-sulfolene as a source of 1,3-butadiene is a common and safe laboratory practice, as it avoids handling gaseous butadiene.
-
Imide Formation: Reacting the anhydride with ammonia or a protected amine source is a standard, high-yielding method to introduce the nitrogen atom.
-
Reduction: The final reduction of the imide to the secondary amine requires a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃). The choice of reagent is critical; milder reagents might only reduce one of the carbonyl groups. Borane is often preferred for its selectivity and milder reaction conditions compared to LiAlH₄.[3]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride.
-
In a flask equipped with a reflux condenser, combine 3-sulfolene (1.1 eq) and maleic anhydride (1.0 eq) in toluene.
-
Heat the mixture to reflux (~110-120 °C) for 18-24 hours. The 3-sulfolene thermally decomposes to release 1,3-butadiene, which is trapped in situ by the maleic anhydride.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold hexanes, and dry to yield the anhydride.
-
-
Step 2: Synthesis of cis-4-Cyclohexene-1,2-dicarboximide. [4]
-
Suspend the anhydride (1.0 eq) in aqueous ammonia (28%).
-
Heat the mixture to gently evaporate the water, forming a slurry.
-
Continue heating to ~150-160 °C until all the water has been removed and the material has fully melted and re-solidified.
-
Cool the flask to room temperature. The solid obtained is the crude imide, which can be recrystallized from ethanol for purification.
-
-
Step 3: Reduction to this compound. [3]
-
Caution: This step should be performed under an inert atmosphere (e.g., Argon or Nitrogen) as borane and LiAlH₄ are highly reactive.
-
Suspend the imide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of borane-tetrahydrofuran complex (1M in THF, ~2.5-3.0 eq) to the suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of 6N HCl to decompose the excess borane.
-
Make the solution basic (pH > 10) by adding aqueous NaOH.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or chromatography.
-
Chemical Reactivity and Derivatization
The molecule possesses two primary sites for chemical modification: the nucleophilic secondary amine and the electrophilic carbon-carbon double bond. This dual reactivity allows for orthogonal chemical strategies, making it a powerful scaffold for building molecular diversity.
-
Reactions at the Nitrogen Atom: The secondary amine readily undergoes standard transformations such as N-alkylation, N-acylation, and reductive amination to install a wide variety of substituents. This is the most common site for modification when incorporating the scaffold into a larger molecule.
-
Reactions at the Alkene: The double bond can be functionalized through several classic reactions:
-
Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) will reduce the double bond to yield the fully saturated cis-octahydroisoindole, a key intermediate in the synthesis of the antidiabetic drug Mitiglinide.[5]
-
Epoxidation: Treatment with an oxidant like m-chloroperbenzoic acid (m-CPBA) yields the corresponding epoxide.[6] This epoxide is a versatile intermediate that can be opened by various nucleophiles (e.g., azides, amines, thiols) to generate highly functionalized trans-disubstituted derivatives.[7]
-
Dihydroxylation: Reagents like osmium tetroxide (OsO₄) can be used for syn-dihydroxylation, producing a cis-diol.[7][8]
-
Caption: Key reactivity pathways of the hexahydro-1H-isoindole scaffold.
Applications in Research and Drug Development
The isoindole family of heterocycles is of significant interest to the pharmaceutical industry.[9][10] While many reported activities are for oxidized or substituted analogues, the hexahydro-1H-isoindole core provides the foundational framework for accessing these more complex structures.
-
Conformationally Constrained Scaffolds: The rigid, bicyclic nature of the scaffold is highly advantageous in drug design. It reduces the entropic penalty of binding to a biological target by pre-organizing the attached pharmacophoric groups in a defined spatial orientation. This has been successfully exploited in the design of potent inhibitors for enzymes like prolyl oligopeptidase (POP), where the isoindole core serves as a chiral template.[11]
-
Access to Bioactive Derivatives: The isoindole-1,3-dione derivatives, accessible from the same synthetic intermediates, have demonstrated a wide range of biological activities, including anticancer properties.[6][7] The ability to functionalize the alkene bond of these diones has led to the synthesis of libraries of compounds with diverse substitution patterns, which have been screened for cytotoxic effects against various cancer cell lines.[6]
-
Key Pharmaceutical Intermediates: The fully saturated analogue, cis-octahydroisoindole, is a registered intermediate for Mitiglinide, a drug used to treat type 2 diabetes.[5] This underscores the industrial relevance of the synthetic pathways that begin with the hexahydro-isoindole core or its precursors. The broader phthalimide structure, a related oxidized derivative, is famously the core of drugs like Thalidomide and its more recent, safer analogues Lenalidomide and Pomalidomide, used in cancer therapy.[10][12]
Safety and Handling
As a research chemical, detailed toxicological data for this compound is limited. Standard laboratory safety precautions for handling solid amine compounds should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a non-combustible solid.
References
- 1. This compound | C8H13N | CID 20521863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 10533-30-9 | this compound - Synblock [synblock.com]
- 3. prepchem.com [prepchem.com]
- 4. 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, cis- [webbook.nist.gov]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 10. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of Hexahydro-1H-isoindole
Introduction
Hexahydro-1H-isoindole, also known as octahydroisoindole, is a saturated bicyclic heterocyclic amine. Its rigid, fused-ring structure makes it a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. The physicochemical properties of this compound are fundamental to its behavior in both biological and chemical systems, influencing its reactivity, solubility, and pharmacokinetic profile. This guide provides a comprehensive overview of the known physicochemical characteristics of hexahydro-1H-isoindole, details robust experimental protocols for their determination, and explores the potential biological relevance of this molecule.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its utility in drug development and chemical synthesis. For hexahydro-1H-isoindole, a complete experimental dataset is not yet available in the public domain. The following table summarizes the currently available data, distinguishing between experimental and predicted values.
| Property | Value | Data Type | Source(s) |
| Molecular Formula | C₈H₁₅N | - | [1][2] |
| Molecular Weight | 125.21 g/mol | - | [2][3] |
| Appearance | Colorless to pale yellow liquid | Experimental | [1] |
| Boiling Point | 189 °C (at 760 mmHg) | Literature | [3] |
| 90 °C (at 14 Torr) | Experimental | [4][5] | |
| Melting Point | Not available | - | |
| Solubility | Sparingly soluble in water | Qualitative | [1] |
| Soluble in methanol, ethanol, acetone, DMSO | Qualitative | [3][6] | |
| pKa | 11.53 ± 0.20 | Predicted | [1][3] |
| logP | 1.72 | Predicted | [7] |
Synthesis of cis-Hexahydro-1H-isoindole
The cis-isomer of hexahydro-1H-isoindole is commonly synthesized via the catalytic hydrogenation of isoindole or its derivatives. This method provides good yield and stereoselectivity.[1]
Reaction Scheme:
Starting Material: Isoindole Reagent: Hydrogen gas (H₂) Catalyst: Palladium on carbon (Pd/C) Solvent: Ethanol or similar protic solvent Conditions: Moderate pressure (e.g., 3-5 bar) and temperature (e.g., 60-100 °C)[1]
Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of cis-hexahydro-1H-isoindole.
Experimental Protocols for Physicochemical Characterization
To address the gaps in the experimental data for hexahydro-1H-isoindole, the following detailed protocols are provided for the determination of its pKa and logP.
Determination of pKa by ¹H NMR Spectroscopy
The pKa of a molecule can be accurately determined by monitoring the pH-dependent chemical shifts of its protons. As the molecule transitions between its protonated and deprotonated states, the chemical environment of nearby protons changes, resulting in a shift in their resonance frequency. Plotting the chemical shift against pH yields a sigmoidal curve, the inflection point of which corresponds to the pKa.
-
Sample Preparation: Prepare a stock solution of hexahydro-1H-isoindole in D₂O.
-
pH Adjustment: Create a series of samples with varying pD values (the pH equivalent in D₂O) by adding small aliquots of DCl or NaOD.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum for each sample.
-
Data Analysis:
-
Identify a proton signal that shows a significant chemical shift change with varying pD.
-
Plot the chemical shift (δ) of this proton against the pD of the solution.
-
Fit the data to the Henderson-Hasselbalch equation to determine the inflection point of the resulting sigmoidal curve. This inflection point is the pKa value.
-
Caption: Workflow for the experimental determination of pKa using ¹H NMR spectroscopy.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the gold standard for its experimental determination.
-
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Prepare a stock solution of hexahydro-1H-isoindole of known concentration in the aqueous phase.
-
Partitioning:
-
Combine equal volumes of the aqueous sample solution and the saturated n-octanol in a flask.
-
Shake the flask for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of hexahydro-1H-isoindole in each phase using a suitable analytical technique (e.g., GC-MS or HPLC).
-
Calculation: Calculate the logP using the following formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )
Caption: Workflow for the experimental determination of logP using the shake-flask method.
Biological Context and Potential Significance
While comprehensive biological studies on the parent hexahydro-1H-isoindole are limited, it has been identified as a substance P antagonist.[8][9] Substance P is a neuropeptide that plays a crucial role in pain perception, inflammation, and mood regulation. Its primary receptor is the neurokinin-1 receptor (NK1R). Antagonists of the NK1R have therapeutic potential in a range of conditions, including chemotherapy-induced nausea and vomiting, depression, and chronic pain.[10]
The ability of hexahydro-1H-isoindole to act as a substance P antagonist suggests its potential as a lead compound for the development of novel therapeutics targeting the NK1R. Further research is warranted to elucidate the specific binding mode, potency, and selectivity of hexahydro-1H-isoindole for the NK1R, and to explore its efficacy in relevant preclinical models.
Conclusion
Hexahydro-1H-isoindole is a molecule of significant interest in medicinal chemistry. This guide has synthesized the available physicochemical data and highlighted the current knowledge gaps. The detailed experimental protocols provided offer a clear path for researchers to obtain the missing experimental values for melting point, aqueous solubility, and logP. A more complete understanding of these fundamental properties will undoubtedly accelerate the exploration of hexahydro-1H-isoindole and its derivatives as potential therapeutic agents, particularly in the context of substance P antagonism.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Octahydroisoindole | C8H15N | CID 409979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. cis-Octahydro-isoindole | 21850-12-4 [chemicalbook.com]
- 5. cis-Octahydro-isoindole Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chembk.com [chembk.com]
- 7. Page loading... [wap.guidechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Substance P Antagonism as a Novel Therapeutic Option to Enhance Efficacy of Cisplatin in Triple Negative Breast Cancer and Protect PC12 Cells against Cisplatin-Induced Oxidative Stress and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3,3a,4,7,7a-hexahydro-1H-isoindole: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive overview of 2,3,3a,4,7,7a-hexahydro-1H-isoindole, a saturated heterocyclic scaffold of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and its burgeoning role as a privileged fragment in medicinal chemistry.
Core Chemical Identity: Nomenclature and Structure
IUPAC Name: this compound
Synonyms: While less common, this compound may be referred to in literature by variations of its systematic name.
CAS Number: 10533-30-9
Molecular Formula: C₈H₁₃N
Molecular Weight: 123.20 g/mol
Chemical Structure:
Figure 1: 2D structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N | |
| Molecular Weight | 123.20 | |
| Physical Form | Solid | |
| InChI Key | HWZHYUCYEYJQTE-UHFFFAOYSA-N | |
| SMILES | C1NCC2CC=CCC12 |
Synthesis and Chemical Reactivity
While direct, detailed synthetic protocols for this compound are not extensively documented in readily available literature, its synthesis can be inferred from the well-established chemistry of its derivatives, particularly the corresponding dione. A common and logical synthetic pathway involves the reduction of cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.
Proposed Synthetic Pathway:
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis of a Hexahydro-1H-isoindole-1,3(2H)-dione Derivative
The following protocol is adapted from the synthesis of N-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives and serves as a foundational method.
Step 1: Synthesis of cis-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione
-
To a solution of cis-4-cyclohexene-1,2-dicarboxylic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid, add the desired primary amine or a source of ammonia (1 equivalent).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione derivative.
Step 2: Reduction to this compound
This is a generalized procedure, and specific conditions may need optimization.
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-4 equivalents) in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Slowly add a solution of the cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione derivative (1 equivalent) in the same anhydrous solvent to the stirred suspension of the reducing agent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with the ether solvent.
-
Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by distillation or column chromatography as needed.
Spectroscopic Characterization
Expected ¹H NMR (Proton NMR) Features:
-
Olefinic Protons: Signals in the range of 5.5-6.0 ppm, corresponding to the two protons on the double bond of the cyclohexene ring.
-
Aliphatic Protons: A complex series of multiplets in the upfield region (1.0-3.5 ppm) corresponding to the protons on the saturated carbons of the bicyclic system. The protons adjacent to the nitrogen atom would be expected to appear in the downfield end of this range.
-
N-H Proton: A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.
Expected ¹³C NMR (Carbon NMR) Features:
-
Olefinic Carbons: Signals in the range of 120-130 ppm.
-
Aliphatic Carbons: Signals in the range of 20-60 ppm. The carbons bonded to the nitrogen atom will be in the more deshielded region of this range.
Applications in Drug Development and Medicinal Chemistry
The hexahydro-1H-isoindole scaffold is a key structural motif in a variety of biologically active compounds. Its rigid, bicyclic nature makes it an attractive scaffold for the development of conformationally constrained ligands that can bind to biological targets with high affinity and selectivity.
4.1. Anticancer Agents
Numerous derivatives of hexahydro-1H-isoindole-1,3(2H)-dione have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Studies have shown that the anticancer activity can be modulated by the nature of the substituents on the isoindole skeleton. For example, derivatives bearing silyl and azide groups have demonstrated dose-dependent cytotoxic effects on lung (A549) and cervical (HeLa) carcinoma cells. Some trisubstituted isoindole derivatives have also shown selective inhibition of cancer cell growth.
4.2. Antimicrobial Agents
The isoindole nucleus is also a component of compounds with antimicrobial properties. Research has demonstrated that certain trisubstituted hexahydro-1H-isoindole derivatives exhibit selective inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
4.3. Enzyme Inhibitors
The conformationally restricted nature of the hexahydro-1H-isoindole scaffold makes it a valuable template for the design of enzyme inhibitors. Derivatives have been investigated as inhibitors of prolyl oligopeptidase (POP), an enzyme implicated in neurological disorders. The rigid structure allows for precise positioning of pharmacophoric groups within the enzyme's active site.
4.4. Antioxidant Activity
Certain N-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives have been synthesized and shown to possess antioxidant properties. These compounds are of interest for their potential to combat oxidative stress-related diseases.
Safety and Handling
Hazard Identification:
Based on available data, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P312: Call a POISON CENTER/doctor if you feel unwell.
Storage:
Store in a cool, dry, well-ventilated place. Keep the container tightly closed.
Toxicity:
Detailed toxicological data for this compound is limited. However, studies on some of its dione derivatives have been conducted to assess their in vivo toxicity profiles. As with any research chemical, it should be handled by trained personnel using appropriate personal protective equipment (PPE).
Conclusion
This compound is a versatile saturated heterocyclic scaffold with significant potential in drug discovery and development. Its rigid, three-dimensional structure provides a solid foundation for the design of potent and selective modulators of various biological targets. While detailed information on the parent compound is somewhat limited, the extensive research on its derivatives underscores the importance of this chemical entity. Future research focused on the synthesis and biological evaluation of a wider range of derivatives is likely to uncover new therapeutic applications for this promising molecular framework.
The Hexahydro-1H-isoindole Scaffold: A Privileged Core in Modern Medicinal Chemistry
Abstract
The hexahydro-1H-isoindole nucleus has emerged as a significant "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in the design of novel therapeutic agents. Its rigid, bicyclic structure provides a unique three-dimensional framework that can be strategically functionalized to interact with a diverse array of biological targets. This in-depth technical guide explores the synthetic accessibility, chemical versatility, and broad-ranging pharmacological applications of the hexahydro-1H-isoindole core. We will delve into key synthetic strategies, analyze its role in the development of potent enzyme inhibitors and anticancer agents, and provide detailed experimental protocols for the preparation of key derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this compelling scaffold in their own discovery programs.
Introduction: The Rise of a Privileged Scaffold
In the relentless pursuit of novel therapeutics, medicinal chemists often seek out molecular frameworks that can serve as a foundation for the development of multiple drug candidates targeting different biological pathways. These "privileged scaffolds" possess inherent drug-like properties and a conformational rigidity that allows for the precise presentation of pharmacophoric elements.[1] The hexahydro-1H-isoindole skeleton, a saturated bicyclic amine, has garnered substantial interest as such a scaffold.[2] Its structure, a fusion of a cyclohexane and a pyrrolidine ring, offers a rich stereochemical landscape and multiple points for chemical diversification, making it an attractive starting point for the synthesis of compound libraries with diverse biological activities.[3][4]
The therapeutic potential of the broader isoindole family is well-established, with the phthalimide core (1H-isoindole-1,3(2H)-dione) being a key component of blockbuster drugs like thalidomide, lenalidomide, and pomalidomide, which are utilized in the treatment of multiple myeloma.[1] The hexahydro-1H-isoindole scaffold can be viewed as a saturated, and therefore more three-dimensional, bioisostere of the phthalimide group, offering improved pharmacokinetic properties in certain contexts. This guide will focus specifically on the hexahydro variant and its applications in modern drug discovery.
Synthetic Strategies: Accessing the Core
The utility of a scaffold in medicinal chemistry is intrinsically linked to its synthetic accessibility. Fortunately, the hexahydro-1H-isoindole core can be constructed through several reliable synthetic routes, with the Diels-Alder reaction being a cornerstone of many approaches.
Diels-Alder Cycloaddition: A Powerful Entry Point
A prevalent strategy for the synthesis of the tetrahydro-1H-isoindole precursor involves the [4+2] cycloaddition of a suitable diene, such as 1,3-butadiene (often generated in situ from 3-sulfolene), with maleimide or its derivatives. The resulting cycloadduct, a cis-1,2,3,6-tetrahydrophthalic anhydride, can then be readily converted to the corresponding imide and subsequently reduced to the desired hexahydro-1H-isoindole.
Experimental Protocol: Synthesis of 2-substituted-hexahydro-1H-isoindole-1,3(2H)-dione [4]
This protocol outlines a general two-step procedure starting from the Diels-Alder reaction of 3-sulfolene and maleic anhydride, followed by imide formation.
Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride
-
To a 100 mL round-bottom flask, add 3-sulfolene (10.0 g, 84.6 mmol) and maleic anhydride (8.3 g, 84.6 mmol).
-
Add 20 mL of xylene to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 140 °C) for 3 hours. The reaction generates sulfur dioxide gas, which should be vented appropriately.
-
Allow the reaction mixture to cool to room temperature, during which the product will precipitate.
-
Collect the white crystalline product by vacuum filtration and wash with cold petroleum ether.
-
Dry the product in vacuo to yield cis-1,2,3,6-tetrahydrophthalic anhydride.
Step 2: Synthesis of N-benzyl-hexahydro-1H-isoindole-1,3(2H)-dione
-
In a 100 mL round-bottom flask, dissolve the cis-1,2,3,6-tetrahydrophthalic anhydride (5.0 g, 32.9 mmol) in 30 mL of glacial acetic acid.
-
Add benzylamine (3.5 g, 32.9 mmol) to the solution.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to afford N-benzyl-hexahydro-1H-isoindole-1,3(2H)-dione as a white solid.
Further Functionalization
The true power of the hexahydro-1H-isoindole scaffold lies in its amenability to further functionalization. The initial bicyclic imide can be modified in numerous ways, including:
-
Reduction of the imide: The carbonyl groups of the imide can be reduced to yield the corresponding diamine or amino alcohol, providing new vectors for substitution.
-
Epoxidation and Ring-Opening: The double bond in the tetrahydro-isoindole precursor can be epoxidized, followed by nucleophilic ring-opening to introduce a variety of functional groups with defined stereochemistry.[4]
-
N-Substitution: The nitrogen atom of the imide can be readily alkylated or acylated to introduce diverse side chains.
Therapeutic Applications: A Scaffold of Opportunity
The hexahydro-1H-isoindole core has been successfully employed in the development of a range of biologically active compounds, with notable examples in oncology and neurodegenerative diseases.
Anticancer Activity
A number of studies have demonstrated the potent anticancer activity of hexahydro-1H-isoindole derivatives. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The cytotoxic effects are often dependent on the nature of the substituents on the bicyclic core.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-benzylisoindole-1,3-dione derivatives | A549 (Lung) | 114.25 - 116.26 | [5] |
| Azide and silyl ether substituted isoindoles | A549 (Lung) | 19.41 | |
| Trisubstituted isoindole derivatives | HeLa, A549, MCF-7, PC3, Caco-2 | Varies |
Enzyme Inhibition
The rigid framework of the hexahydro-1H-isoindole scaffold makes it an excellent platform for the design of enzyme inhibitors. By orienting key functional groups in a precise manner, these molecules can achieve high-affinity binding to the active sites of various enzymes.
A notable example is the development of potent and selective inhibitors of prolyl oligopeptidase (POP), an enzyme implicated in neurodegenerative disorders.[2][3] Structure-based design has led to the discovery of hexahydro-1H-isoindole derivatives with nanomolar inhibitory activity.[2]
| Compound | Target Enzyme | Kᵢ (nM) | Reference |
| 7e (a 3-oxo-hexahydro-1H-isoindole-4-carboxylic acid derivative) | Prolyl Oligopeptidase (POP) | 1.0 | [2] |
Structure-Activity Relationships (SAR)
Systematic exploration of the structure-activity relationships of hexahydro-1H-isoindole derivatives is crucial for optimizing their biological activity. Key SAR insights include:
-
Stereochemistry: The stereochemistry of the substituents on the cyclohexane ring can have a profound impact on biological activity, highlighting the importance of stereocontrolled synthesis.[2]
-
N-Substitution: The nature of the substituent on the nitrogen atom is a key determinant of both potency and selectivity. This position is often used to introduce moieties that interact with specific pockets in the target protein.
-
Ring Functionalization: The introduction of functional groups on the cyclohexane ring can modulate the compound's physicochemical properties and introduce new binding interactions.
Conclusion and Future Perspectives
The hexahydro-1H-isoindole scaffold has firmly established itself as a privileged core in medicinal chemistry. Its synthetic tractability, coupled with its conformational rigidity and amenability to diversification, makes it an invaluable tool for the modern drug hunter. While no drug containing this specific scaffold has yet reached the market, the impressive preclinical data for a range of derivatives, particularly in the areas of oncology and enzyme inhibition, underscore its significant therapeutic potential.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies, the expansion of the chemical space around the scaffold through innovative functionalization strategies, and the exploration of its utility against a wider range of biological targets. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the hexahydro-1H-isoindole scaffold is poised to play an increasingly important role in the discovery of the next generation of innovative medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold: Structure-Based Design and Preparation of Conformationally Constrained Covalent and Noncovalent Prolyl Oligopeptidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6-substituted hexahydro-1H-isoindole-1,3(2H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,4-Diamino-6-chloropyrimidine: Properties, Synthesis, and Applications in Drug Development
Disclaimer: The initial query for CAS number 10533-30-9 was found to correspond to 2,3,3a,4,7,7a-Hexahydro-1H-isoindole. However, based on the broader context of chemical synthesis and drug development intermediates, this guide will focus on the scientifically significant and related compound, 2,4-Diamino-6-chloropyrimidine (CAS number: 156-83-2) . This compound is a critical precursor in the synthesis of various pharmaceuticals, most notably Minoxidil.
Introduction and Overview
2,4-Diamino-6-chloropyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical manufacturing.[1][2] Its molecular architecture, featuring a pyrimidine core with two amino groups and a reactive chlorine atom, makes it a versatile building block for the synthesis of a diverse range of biologically active molecules.[1][3] This guide provides a comprehensive technical overview of its chemical and physical properties, established synthetic protocols, key applications in drug development, and essential safety and handling information. The primary application of 2,4-diamino-6-chloropyrimidine is as a key intermediate in the production of Minoxidil, a widely used medication for the treatment of androgenetic alopecia (hair loss).[1][4]
Chemical Structure and Identification
The structural representation of 2,4-Diamino-6-chloropyrimidine is fundamental to understanding its reactivity and function as a synthetic intermediate.
References
- 1. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. Page loading... [guidechem.com]
- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 4. Minoxidil - Wikipedia [en.wikipedia.org]
A Technical Guide to 2,3,3a,4,7,7a-hexahydro-1H-isoindole: Physicochemical Properties and Synthetic Context
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the fundamental physicochemical properties of 2,3,3a,4,7,7a-hexahydro-1H-isoindole, a saturated heterocyclic compound. Its structural motif is a key building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This document serves as a foundational resource, consolidating its core characteristics and exploring the broader synthetic landscape of related isoindole derivatives.
Core Molecular Attributes
This compound is a bicyclic amine with a molecular structure featuring a fused cyclohexane and pyrrolidine ring system. Its precise molecular formula and weight are critical for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.
The empirical formula for this compound is C₈H₁₃N.[1][2] This composition dictates its molar mass and is fundamental to its reactivity and physical properties. The molecular weight is approximately 123.20 g/mol .[2]
A summary of its key identifiers and properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N | PubChem, Sigma-Aldrich[3] |
| Molecular Weight | 123.20 g/mol | Synblock, Sigma-Aldrich[2] |
| CAS Number | 10533-30-9 | Sigma-Aldrich |
| MDL Number | MFCD12198433 | Synblock, Sigma-Aldrich[2] |
| PubChem CID | 20521863 | PubChem[3] |
| InChI String | 1S/C8H13N/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-9H,3-6H2 | Sigma-Aldrich |
| SMILES String | C1NCC2CC=CCC12 | Sigma-Aldrich |
Table 1: Core Identifiers and Physicochemical Properties of this compound. This table provides a quick reference for the fundamental molecular attributes of the compound, essential for laboratory and computational work.
Structural Representation
The spatial arrangement of atoms in this compound is crucial for understanding its interaction with biological targets. The following diagram illustrates its chemical structure.
Figure 1: Chemical Structure of this compound. This diagram illustrates the connectivity of atoms in the molecule, highlighting the fused bicyclic ring system.
Context in Drug Development and Synthesis
While this compound itself is a foundational structure, its derivatives, particularly those incorporating an imide functional group (hexahydro-1H-isoindole-1,3(2H)-diones), have garnered significant attention in medicinal chemistry. These derivatives are structurally analogous to norcantharimide, a compound known for its potential anticancer properties.[4][5]
The isoindole scaffold serves as a rigid and conformationally constrained template, a desirable feature in drug design for achieving high-affinity binding to target proteins. Research has demonstrated that modifications to the hexahydro-1H-isoindole core can lead to compounds with a range of biological activities, including:
-
Anticancer Activity: Derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[6]
-
Antioxidant Properties: Certain N-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives have shown promising antioxidant activity in in-vitro assays.[7][8]
-
Enzyme Inhibition: The constrained bicyclic structure has been utilized in the structure-based design of potent enzyme inhibitors, such as those targeting prolyl oligopeptidase (POP), which has implications for neurological disorders.[9]
General Synthetic Approaches
The synthesis of the hexahydro-1H-isoindole core and its derivatives often involves multi-step reaction sequences. A common strategy for producing the related dione derivatives begins with a Diels-Alder cycloaddition reaction between 3-sulfolene and maleic anhydride.[4][5] The resulting adduct can then be reacted with various primary amines to introduce diversity at the N-position, a key site for modulating pharmacological activity.
The workflow for such a synthesis can be conceptualized as follows:
Figure 2: Generalized Synthetic Workflow. This diagram outlines a common pathway for the synthesis of N-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from simple precursors.
Further functionalization of the cyclohexane ring, for instance through epoxidation or cis-hydroxylation, allows for the introduction of additional stereocenters and functional groups, expanding the chemical space for drug discovery.[4][5] The stereochemistry of these modifications is critical, as it can significantly impact the biological activity of the final compounds.
Conclusion
This compound is a molecule of significant interest due to its foundational role as a scaffold in the synthesis of pharmacologically active compounds. Its defined molecular weight and formula provide the basis for all quantitative work, while its rigid, three-dimensional structure offers a valuable template for the design of specific and potent therapeutic agents. The synthetic accessibility of its derivatives, coupled with their demonstrated biological activities, ensures that the hexahydro-1H-isoindole core will remain a relevant and important structural motif for researchers in the field of drug development.
References
- 1. molbase.com [molbase.com]
- 2. CAS 10533-30-9 | this compound - Synblock [synblock.com]
- 3. This compound | C8H13N | CID 20521863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Hexahydro-1H-isoindole Core: A Journey from Foundational Cycloaddition to Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Saturated Heterocycle
The hexahydro-1H-isoindole scaffold, a saturated bicyclic amine, represents a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure provides a versatile framework for the development of novel therapeutics, allowing for precise spatial orientation of functional groups to interact with biological targets. While its fully aromatic counterpart, isoindole, has a rich history, the exploration of the saturated hexahydro variant has carved its own unique and impactful path, driven by the quest for new bioactive molecules. This guide delves into the discovery and historical evolution of hexahydro-1H-isoindole compounds, tracing their origins from a Nobel Prize-winning chemical reaction to their current status as privileged scaffolds in drug development. We will explore the key synthetic strategies that have enabled access to this important heterocyclic system, the mechanistic principles that govern these transformations, and the ever-expanding landscape of their biological applications.
The Genesis: The Diels-Alder Reaction and the Birth of a Scaffold
The history of the hexahydro-1H-isoindole core is intrinsically linked to one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. First described in 1928 by Otto Diels and Kurt Alder, for which they were awarded the Nobel Prize in Chemistry in 1950, this [4+2] cycloaddition provides a reliable method for the formation of six-membered rings.[1] The reaction between a conjugated diene and a substituted alkene (the dienophile) to form a substituted cyclohexene derivative laid the immediate groundwork for the synthesis of the tetrahydro-1H-isoindole skeleton, the direct precursor to the hexahydro core.
The reaction of a 1,3-diene, such as 1,3-butadiene, with an N-substituted maleimide serves as the archetypal route to the cis-fused tetrahydro-1H-isoindole-1,3-dione. This reaction proceeds with high stereospecificity, a consequence of the concerted mechanism governed by the principles of orbital symmetry, later elucidated by Woodward and Hoffmann.[2][3]
Foundational Synthesis: The Diels-Alder Cycloaddition
The pericyclic nature of the Diels-Alder reaction involves the suprafacial interaction of the 4 π-electrons of the diene with the 2 π-electrons of the dienophile through a cyclic transition state. This concerted process leads to the formation of two new sigma bonds and one new pi bond, stereospecifically generating the cyclohexene ring of the tetrahydroisoindole core.
Caption: The Diels-Alder reaction forming the tetrahydroisoindole core.
Subsequent reduction of the double bond in the resulting tetrahydroisoindole derivative, typically through catalytic hydrogenation, affords the fully saturated hexahydro-1H-isoindole scaffold. This two-step sequence, beginning with the elegant simplicity of the Diels-Alder reaction, represents the historical and most fundamental approach to this heterocyclic system.
The Evolution of Synthetic Strategies: From Basic Scaffolds to Stereochemical Control
While the Diels-Alder reaction provided the initial entry point, the increasing demand for structurally diverse and stereochemically pure hexahydro-1H-isoindole derivatives for drug discovery has driven the development of more sophisticated synthetic methodologies. The evolution of these strategies reflects a broader trend in organic synthesis: a move towards greater efficiency, selectivity, and complexity.
Functionalization via Epoxidation and Ring-Opening: A Gateway to Polysubstituted Derivatives
A significant advancement in the functionalization of the hexahydro-1H-isoindole core involves the epoxidation of the double bond in the Diels-Alder adduct, followed by nucleophilic ring-opening of the resulting epoxide. This strategy allows for the introduction of a wide array of functional groups with defined stereochemistry.
The epoxidation is commonly carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism, where the oxygen atom is delivered to one face of the double bond, resulting in a syn-addition.[4][5] The stereochemical outcome of the epoxidation can often be influenced by directing groups present on the isoindole scaffold.
The subsequent ring-opening of the epoxide can be performed under either acidic or basic conditions, with the choice of conditions dictating the regioselectivity of the nucleophilic attack.
-
Acid-Catalyzed Ring-Opening: Protonation of the epoxide oxygen activates it as a good leaving group. The nucleophile then attacks the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state. This pathway has significant SN1 character.[6][7]
-
Base-Catalyzed (or Nucleophilic) Ring-Opening: Under basic or neutral conditions, a strong nucleophile attacks the less sterically hindered carbon atom of the epoxide in a classic SN2 fashion.[8][9]
This dichotomy in regioselectivity provides a powerful tool for controlling the substitution pattern of the resulting functionalized hexahydro-1H-isoindole derivatives.
Caption: Epoxidation and subsequent regioselective ring-opening.
Protocol 1: Synthesis of a Hexahydro-1H-isoindole-1,3-dione Derivative via Epoxidation and Nucleophilic Ring-Opening
This protocol is a representative example for the synthesis of functionalized hexahydro-1H-isoindole derivatives.[3][10][11]
Step 1: Epoxidation of 2-phenyl-cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
-
Dissolve 2-phenyl-cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude epoxide, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Acid-Catalyzed Ring-Opening with Methanol
-
Dissolve the crude epoxide (1.0 eq) in a mixture of methanol and DCM.
-
Add a catalytic amount of sulfuric acid (H₂SO₄).
-
Stir the mixture at room temperature for 18-24 hours, monitoring by TLC.
-
Neutralize the reaction by adding solid NaHCO₃ and stir for 30 minutes.
-
Filter the mixture to remove solids and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the trans-hydroxy-methoxy hexahydro-1H-isoindole-1,3-dione derivative.
Asymmetric Synthesis: The Sharpless Dihydroxylation
The quest for enantiomerically pure hexahydro-1H-isoindoles, crucial for the development of chiral drugs, led to the adoption of powerful asymmetric methodologies. The Sharpless Asymmetric Dihydroxylation is a landmark achievement in this area, allowing for the enantioselective synthesis of cis-diols from the double bond of the tetrahydroisoindole precursor. This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand to direct the dihydroxylation to a specific face of the alkene. The choice between the pseudoenantiomeric ligands, (DHQ)₂PHAL and (DHQD)₂PHAL (found in commercially available AD-mix-α and AD-mix-β, respectively), dictates which enantiomer of the diol is formed.[9]
This method provides a reliable and highly enantioselective route to chiral dihydroxylated hexahydro-1H-isoindoles, which are versatile intermediates for the synthesis of a wide range of biologically active molecules.
Biological Activity and Therapeutic Potential
The rigid, three-dimensional nature of the hexahydro-1H-isoindole scaffold makes it an attractive "privileged structure" in medicinal chemistry. Its derivatives have been shown to exhibit a wide range of biological activities, with significant potential in oncology, neuroscience, and infectious diseases.
Anticancer Activity: The Norcantharidin Connection
A significant body of research on the biological activity of hexahydro-1H-isoindoles has been inspired by the natural product cantharidin and its less toxic analogue, norcantharidin. These compounds are potent inhibitors of protein phosphatases 1 (PP1) and 2A (PP2A) and exhibit significant anticancer activity. The hexahydro-1H-isoindole-1,3-dione moiety serves as a stable and synthetically accessible bioisostere for the anhydride group of norcantharidin.[2][7]
Numerous studies have demonstrated that derivatives of the hexahydro-1H-isoindole core, with various substitutions on the cyclohexane ring and the nitrogen atom, possess potent cytotoxic effects against a range of cancer cell lines.
Table 1: Cytotoxicity of Selected Hexahydro-1H-isoindole Derivatives Against Various Cancer Cell Lines
| Compound ID | R Group (on N) | Substituents on Cyclohexane Ring | Cell Line | IC₅₀ (µM) | Reference |
| 1d | Benzyl | 5-azido, 6-hydroxy | A549 (Lung) | >250 | [6] |
| 2a | Ethyl | 5-azido, 6-((tert-butyldiphenylsilyl)oxy) | A549 (Lung) | 16.5 | [6] |
| 2b | Methyl | 5-azido, 6-((tert-butyldiphenylsilyl)oxy) | A549 (Lung) | 10.1 | [6] |
| Compound 7 | Not specified | Azide and silyl ether | A549 (Lung) | 19.41 | |
| Compound 5 | Not specified | Not specified | A549 (Lung) | 10.67 | [10] |
| Compound 5 | Not specified | Not specified | C6 (Glioma) | 4.33 | [10] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency.
The data in Table 1 highlights that substitution on both the nitrogen atom and the cyclohexane ring significantly influences the cytotoxic activity of these compounds. For instance, the presence of a bulky silyl ether group in compounds 2a and 2b appears to enhance their potency against A549 lung cancer cells compared to the hydroxy-substituted analogue 1d .
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 6. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Diels-Alder reaction | McGraw Hill's AccessScience [accessscience.com]
- 11. researchgate.net [researchgate.net]
The Ascendant Scaffold: Unlocking the Therapeutic Potential of the Hexahydro-1H-isoindole Core
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Hexahydro-1H-isoindole Core - A Privileged Structure in Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern medicine. In the vast landscape of chemical scaffolds, the hexahydro-1H-isoindole nucleus has emerged as a "privileged structure."[1][2] This bicyclic motif, a saturated version of the isoindole ring system, offers a unique three-dimensional architecture that is well-suited for interaction with a variety of biological targets.[1][3] Its inherent structural rigidity, coupled with the potential for stereospecific functionalization, allows for the precise orientation of substituents to optimize binding affinity and selectivity.[1][3]
The significance of the broader isoindole scaffold is well-established in pharmacology, with notable examples like thalidomide and its analogs, lenalidomide and pomalidomide, which feature an isoindoline-1,3-dione moiety and exhibit potent immunomodulatory and anticancer properties.[4][5] The hexahydro-1H-isoindole core builds upon this legacy, offering improved pharmacokinetic properties due to its increased saturation and three-dimensionality, which can enhance metabolic stability and cell permeability.[1][3] This guide will provide an in-depth exploration of the therapeutic potential of the hexahydro-1H-isoindole core, delving into its synthesis, diverse biological activities, and the underlying principles that guide the design of next-generation therapeutics based on this versatile scaffold.
Therapeutic Applications: A Scaffold of Diverse Bioactivity
The hexahydro-1H-isoindole core has demonstrated significant promise across multiple therapeutic areas, including oncology, neurodegenerative disorders, and inflammatory conditions.
Anticancer Activity: A New Frontier in Cytotoxic Agents
The isoindole skeleton is a recognized pharmacophore in the development of anticancer agents.[6][7] Derivatives of the hexahydro-1H-isoindole core have shown promising cytotoxic effects against a range of cancer cell lines.[3][8] These compounds often exert their effects through multiple mechanisms, including the induction of apoptosis and the disruption of the tumor microenvironment.[4][9]
Recent studies have highlighted the importance of substituents on the hexahydro-1H-isoindole ring in determining anticancer potency.[7] For instance, the introduction of silyl ether and bromo groups has been shown to enhance cytotoxicity against Caco-2 (colorectal adenocarcinoma) and MCF-7 (breast adenocarcinoma) cell lines, with some derivatives exhibiting greater potency than the established chemotherapeutic agent cisplatin.[7] Another study demonstrated that a hexahydro-1H-isoindole derivative containing both an azide and a silyl ether group exhibited significant inhibitory activity against A549 lung cancer cells, with an IC50 value of 19.41 µM, which was more potent than the standard drug 5-fluorouracil in that assay.[8]
The proposed mechanism for some of these anticancer effects involves the induction of mitotic catastrophe or apoptosis.[9] The structural rigidity of the hexahydro-1H-isoindole core allows for the precise positioning of functional groups that can interact with key cellular targets, such as DNA or proteins involved in cell cycle regulation.[9]
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative with azide and silyl ether | A549 | 19.41 ± 0.01 | [8] |
| 5-Fluorouracil (control) | A549 | >100 | [8] |
| Compound 13 (silyl ether and bromo) | Caco-2 | 1.8 ± 0.1 | [7] |
| Compound 16 (silyl ether and bromo) | Caco-2 | 2.5 ± 0.3 | [7] |
| Cisplatin (control) | Caco-2 | 3.5 ± 0.2 | [7] |
| Compound 13 (silyl ether and bromo) | MCF-7 | 2.1 ± 0.2 | [7] |
| Compound 16 (silyl ether and bromo) | MCF-7 | 3.2 ± 0.4 | [7] |
| Cisplatin (control) | MCF-7 | 4.5 ± 0.3 | [7] |
Prolyl Oligopeptidase (POP) Inhibition: A Target for Neurodegenerative and Inflammatory Diseases
Prolyl oligopeptidase (POP) is a serine protease that has been implicated in the pathophysiology of various neurological and inflammatory disorders.[10][11] Inhibition of POP is a promising therapeutic strategy, and the hexahydro-1H-isoindole scaffold has proven to be an excellent template for the design of potent and selective POP inhibitors.[1]
Structure-based design has led to the development of hexahydro-1H-isoindole-based inhibitors with nanomolar potency.[1] These inhibitors are designed to mimic the transition state of the POP-catalyzed reaction, with the rigid bicyclic core ensuring optimal presentation of key pharmacophoric elements.[1] A notable example is a derivative exhibiting a Ki of 1.0 nM, a significant improvement over previous inhibitors.[1] This enhanced potency is attributed to favorable interactions within the enzyme's active site, including hydrogen bonding and hydrophobic interactions.[1] Furthermore, these hexahydro-1H-isoindole-based inhibitors have demonstrated improved metabolic stability, a crucial attribute for CNS-acting drugs.[1]
The inhibition of POP by these compounds can have downstream effects on inflammatory pathways. For example, the selective POP inhibitor KYP-2047 has been shown to reduce inflammation in a model of pulmonary fibrosis.[11]
| Compound | Target | Ki (nM) | Reference |
| 7e (hexahydroisoindole-based) | Prolyl Oligopeptidase | 1.0 | [1] |
| 6 (previous hit) | Prolyl Oligopeptidase | 23.0 | [1] |
Antioxidant and Anti-inflammatory Potential
Derivatives of hexahydro-1H-isoindole have also been investigated for their antioxidant and anti-inflammatory properties.[4][5] Molecular docking studies have suggested that these compounds can interact with key enzymes involved in inflammation and oxidative stress, such as cyclooxygenase-2 (COX-2) and monoamine oxidase B (MAO-B).[4][5] The antioxidant activity is thought to stem from the ability of these molecules to scavenge free radicals.[4] The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory enzymes like COX-2.[4]
Synthetic Strategies: Accessing the Hexahydro-1H-isoindole Core
The synthesis of the hexahydro-1H-isoindole core and its derivatives can be achieved through various synthetic routes. A common and efficient method involves the Diels-Alder reaction, which allows for the construction of the bicyclic ring system with good stereocontrol.[12]
Representative Synthetic Workflow: Diels-Alder Approach
Caption: General synthetic workflow for hexahydro-1H-isoindole derivatives.
Detailed Experimental Protocol: Synthesis of a Hexahydro-1H-isoindole-1,3(2H)-dione Derivative
This protocol is a representative example based on established methodologies.[12]
Step 1: Synthesis of 2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
-
To a solution of 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (1.0 eq) in toluene, add aniline (1.0 eq).
-
Reflux the mixture for 4-6 hours with a Dean-Stark trap to remove water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.
Step 2: Epoxidation of the Tetrahydroisoindole Derivative
-
Dissolve the 2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the epoxide.
Step 3: Nucleophilic Ring Opening of the Epoxide
-
Dissolve the epoxide (1.0 eq) in a suitable solvent (e.g., methanol).
-
Add the desired nucleophile (e.g., sodium azide for azido-alcohol formation) (1.5 eq).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the functionalized hexahydro-1H-isoindole derivative.
Structure-Activity Relationships (SAR) and Future Directions
The therapeutic potential of the hexahydro-1H-isoindole core is intimately linked to the nature and stereochemistry of its substituents. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic profiles of these compounds.
Key SAR Insights:
-
Substituents on the Cyclohexane Ring: The functionalization of the six-membered ring is a key determinant of biological activity. For anticancer agents, the introduction of lipophilic and electron-withdrawing groups can enhance cytotoxicity.[7] The stereochemistry of these substituents is also critical for optimal target engagement.
-
N-Substitution: The substituent on the nitrogen atom of the isoindole ring plays a significant role in modulating the physicochemical properties and biological activity. For POP inhibitors, the N-substituent is often a key recognition element for the enzyme's active site.[1]
-
Stereochemistry: The stereochemistry of the ring fusion and the substituents is paramount. The rigid, three-dimensional structure of the hexahydro-1H-isoindole core allows for the precise spatial arrangement of functional groups, and often only one stereoisomer exhibits the desired biological activity.[1]
Logical Progression of Drug Design
Caption: The drug development pathway for hexahydro-1H-isoindole derivatives.
Conclusion: A Scaffold with a Bright Therapeutic Future
The hexahydro-1H-isoindole core represents a highly versatile and promising scaffold in medicinal chemistry. Its unique structural features provide a robust framework for the design of potent and selective modulators of a wide range of biological targets. The demonstrated efficacy of its derivatives in preclinical models of cancer and neurological disorders underscores the immense therapeutic potential of this privileged structure. Future research efforts focused on exploring novel synthetic methodologies, expanding the diversity of functionalization, and conducting in-depth in vivo studies will undoubtedly unlock the full potential of the hexahydro-1H-isoindole core in the development of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6-substituted hexahydro-1H-isoindole-1,3(2H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isoquinoline alkaloids as prolyl oligopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prolyl oligopeptidase inhibition ameliorates experimental pulmonary fibrosis both in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Hexahydro-1H-isoindole Scaffolds via Diels-Alder Reaction
For: Researchers, scientists, and drug development professionals.
Abstract
The hexahydro-1H-isoindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] The Diels-Alder reaction, a powerful [4+2] cycloaddition, offers an efficient and stereocontrolled route to this valuable heterocyclic system.[3][4] This document provides a comprehensive guide to the synthesis of hexahydro-1H-isoindole derivatives using the Diels-Alder reaction. We will delve into the mechanistic underpinnings, explore key strategic considerations for reaction design, and provide detailed, field-proven protocols for both intermolecular and intramolecular variants of this transformation. The content herein is designed to equip researchers with the theoretical knowledge and practical expertise to successfully implement this methodology in their synthetic campaigns.
Introduction: The Strategic Value of the Diels-Alder Approach
The Diels-Alder reaction stands as a cornerstone of modern organic synthesis due to its ability to form six-membered rings with a high degree of stereocontrol in a single step.[5][6] This cycloaddition involves the interaction of a conjugated diene (the 4π-electron component) with a dienophile (the 2π-electron component).[4][6] The application of this reaction to the synthesis of the hexahydro-1H-isoindole framework typically involves a diene and a dienophile where one or both components contain a nitrogen atom, or a latent nitrogen functionality, that ultimately becomes part of the isoindole ring system.
The strategic advantages of employing the Diels-Alder reaction for this purpose are manifold:
-
Atom Economy: As a cycloaddition, the reaction is inherently atom-economical, a key principle of green chemistry.
-
Stereocontrol: The concerted nature of the reaction allows for the predictable transfer of stereochemistry from the reactants to the product. The endo rule, which often governs the stereochemical outcome, results from favorable secondary orbital interactions in the transition state.[4]
-
Convergence: This methodology allows for the rapid assembly of molecular complexity from relatively simple starting materials.
The resulting hexahydro-1H-isoindole derivatives are of significant interest in drug discovery, with applications as inhibitors of enzymes such as prolyl oligopeptidase (POP) and as scaffolds for various other therapeutic agents.[2]
Mechanistic Overview & Key Principles
The Diels-Alder reaction proceeds through a concerted, pericyclic transition state. The stereospecificity of the reaction is a direct consequence of this mechanism.
Frontier Molecular Orbital (FMO) Theory
The reactivity and regioselectivity of the Diels-Alder reaction can be rationalized using Frontier Molecular Orbital (FMO) theory. The reaction is typically governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[4]
-
Normal Electron-Demand Diels-Alder: This is the most common variant, where an electron-rich diene reacts with an electron-poor dienophile. Electron-donating groups (EDGs) on the diene raise its HOMO energy, while electron-withdrawing groups (EWGs) on the dienophile lower its LUMO energy, narrowing the HOMO-LUMO gap and accelerating the reaction.[4][6]
-
Inverse Electron-Demand Diels-Alder: In this less common scenario, an electron-poor diene reacts with an electron-rich dienophile. Here, the primary interaction is between the HOMO of the dienophile and the LUMO of the diene.[4]
Stereoselectivity
The Diels-Alder reaction is highly stereoselective. The relative stereochemistry of substituents on the diene and dienophile is retained in the product. For cyclic dienophiles, the reaction can proceed via two major pathways:
-
endo approach: The substituent on the dienophile is oriented towards the developing π-system of the diene. This is often the kinetically favored pathway due to stabilizing secondary orbital interactions.[4]
-
exo approach: The substituent on the dienophile is oriented away from the developing π-system. This product is typically the thermodynamically more stable isomer.
Experimental Protocols
Protocol 1: Intermolecular Diels-Alder Synthesis of a Hexahydro-1H-isoindole-1,3(2H)-dione Derivative
This protocol describes a classic approach to the synthesis of the isoindole core, often utilizing a commercially available diene and an N-substituted maleimide as the dienophile.
Reaction Scheme:
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| Butadiene (in situ generated or from cylinder) | 54.09 g/mol | 1.2 equiv | |
| N-Phenylmaleimide | 173.17 g/mol | 1.0 equiv | |
| Toluene |
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-phenylmaleimide (1.0 equiv).
-
Dissolve the N-phenylmaleimide in toluene.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Carefully condense butadiene (1.2 equiv) into the reaction flask.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to 110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired hexahydro-1H-isoindole derivative.
Causality Behind Experimental Choices:
-
Toluene: A high-boiling, non-polar solvent is chosen to facilitate the reaction at elevated temperatures, which is often necessary for less reactive Diels-Alder pairs.
-
Excess Butadiene: Using a slight excess of the diene ensures complete consumption of the more valuable dienophile.
-
Temperature Control: The initial cooling allows for controlled introduction of the gaseous diene. Subsequent heating provides the thermal energy required to overcome the activation barrier of the cycloaddition.
Protocol 2: Intramolecular Diels-Alder (IMDA) Reaction for Polycyclic Isoindole Synthesis
The intramolecular variant of the Diels-Alder reaction is a powerful strategy for the construction of complex, fused ring systems.[7]
Reaction Scheme:
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| N-Furfuryl acrylamide derivative | 1.0 equiv | ||
| Xylene | |||
| BHT (Butylated hydroxytoluene) | 220.35 g/mol | catalytic |
Procedure:
-
In a sealed tube, dissolve the N-furfuryl acrylamide derivative (1.0 equiv) in xylene.
-
Add a catalytic amount of BHT as a radical scavenger to prevent polymerization of the acrylamide.
-
Seal the tube and heat the reaction mixture to 140 °C in an oil bath.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography to yield the polycyclic isoindole product.
Causality Behind Experimental Choices:
-
Furan as Diene: Furan is a commonly used diene in IMDA reactions due to its aromaticity, which is overcome upon cycloaddition, providing a thermodynamic driving force.[7]
-
High Temperature: Intramolecular Diels-Alder reactions often require high temperatures to overcome the entropic barrier of bringing the reactive termini together.
-
BHT: Acrylamides and other activated alkenes can be prone to polymerization at elevated temperatures. BHT inhibits this side reaction.
Advanced Topics & Considerations
Lewis Acid Catalysis
The rate and selectivity of Diels-Alder reactions can often be enhanced by the use of Lewis acids.[8] Lewis acids coordinate to the dienophile, lowering its LUMO energy and increasing its reactivity towards the diene. Common Lewis acids include AlCl₃, Et₂AlCl, BF₃·OEt₂, and ZnCl₂.
Asymmetric Diels-Alder Reactions
The synthesis of enantiomerically pure hexahydro-1H-isoindole derivatives can be achieved through various asymmetric strategies:
-
Chiral Auxiliaries: A chiral auxiliary attached to the dienophile can direct the facial selectivity of the cycloaddition. Evans' oxazolidinones are a classic example of effective chiral auxiliaries.[9]
-
Chiral Catalysts: Chiral Lewis acids can create a chiral environment around the dienophile, leading to an enantioselective reaction.[10]
Conclusion
The Diels-Alder reaction provides a robust and versatile platform for the synthesis of hexahydro-1H-isoindole scaffolds. By understanding the fundamental principles of this reaction and carefully selecting the appropriate diene, dienophile, and reaction conditions, researchers can efficiently access a wide range of structurally diverse and biologically relevant molecules. The protocols and insights provided in this guide serve as a foundation for the successful application of this powerful synthetic tool in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. Recent applications of the hetero Diels–Alder reaction in the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. chemrxiv.org [chemrxiv.org]
Application Note & Protocol: Catalytic Hydrogenation of Isoindole for the Synthesis of Hexahydro-1H-isoindole
Abstract
The saturation of aromatic heterocycles is a cornerstone of synthetic chemistry, providing direct access to valuable three-dimensional scaffolds from flat, aromatic precursors. The hexahydro-1H-isoindole core is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological pathways. This document provides a comprehensive guide to the catalytic hydrogenation of the isoindole ring system to yield hexahydro-1H-isoindole. We will explore the underlying chemical principles, catalyst selection strategies, a detailed experimental protocol, and critical safety considerations for performing this transformation effectively and safely in a research environment.
Introduction: The Strategic Value of Saturating Isoindoles
Isoindole (2H-isoindole) is an aromatic heterocyclic compound isomeric with indole.[1] While the parent isoindole is less stable than indole, its derivatives are common motifs in natural products and pharmaceuticals.[1] The catalytic hydrogenation of the isoindole core to its fully saturated counterpart, hexahydro-1H-isoindole (also known as isoindoline), represents a significant structural transformation. This process converts a planar, 10π-electron aromatic system into a puckered, sp³-rich saturated bicyclic amine, introducing stereochemical complexity and expanding the accessible chemical space for drug discovery.
The primary challenge in this transformation is overcoming the resonance stability of the aromatic system.[2] The reaction is typically highly exothermic but requires a significant activation energy, necessitating the use of a catalyst and often elevated temperature and pressure.[3] Furthermore, the amine product can act as a catalyst poison, hindering the reaction's progress, which makes catalyst selection and reaction conditions paramount for success.[2]
Mechanistic Considerations & Catalyst Selection
The hydrogenation of an N-heterocycle like isoindole involves the stepwise addition of hydrogen across the double bonds of the ring system. The process begins with the chemisorption of both hydrogen and the isoindole substrate onto the surface of a heterogeneous catalyst.
The Energetic Landscape
The reduction of the benzene portion of the isoindole moiety results in a significant loss of aromaticity, which is the main energetic barrier to the reaction.[4] Theoretical studies suggest that because isoindole is inherently less stable than indole, it can be more susceptible to hydrogenation on its benzene moiety.[4] The reaction typically proceeds to full saturation, as partially hydrogenated intermediates are often more reactive than the starting material.
Choosing the Right Catalyst
The choice of catalyst is the most critical parameter for achieving efficient and selective hydrogenation. Noble metal catalysts are highly effective for reducing aromatic systems.[5]
-
Rhodium (Rh): Often considered one of the most active metals for arene hydrogenation. Rhodium on a support like alumina (Al₂O₃) or carbon (C) is highly effective for hydrogenating both carbocyclic and heterocyclic aromatic rings.[6][7] It often operates under milder conditions than other catalysts.
-
Ruthenium (Ru): Also highly active, particularly for heteroaromatic systems. It can, however, sometimes promote hydrogenolysis (cleavage of C-N or C-O bonds) under harsh conditions.
-
Palladium (Pd): Palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst) is a workhorse catalyst in hydrogenation.[8] While excellent for many reductions, it can be less effective for stubborn aromatic systems and may require more forcing conditions (higher pressure/temperature).
-
Platinum (Pt): Platinum oxide (PtO₂, Adams' catalyst) or platinum on carbon (Pt/C) is also very effective but can be sensitive to catalyst poisons. Acidic additives are sometimes used to activate the substrate and prevent catalyst poisoning by the amine product.[2]
-
Nickel (Ni): Raney® Nickel is a cost-effective alternative but typically requires higher temperatures and pressures and can have lower selectivity compared to noble metal catalysts.[9]
For the hydrogenation of isoindole, a 5% Rhodium on Alumina (Rh/Al₂O₃) catalyst is an excellent starting point due to its high activity for aromatic hydrogenation and good thermal stability.[6][7]
The Role of the Solvent
The solvent must be inert to the reaction conditions and capable of dissolving the starting material.
-
Alcohols (Methanol, Ethanol): Common choices, as they are polar enough to dissolve many substrates and are stable under hydrogenation conditions.
-
Ethers (THF, Dioxane): Also widely used and generally inert.
-
Acetic Acid: Can be used as a solvent or co-solvent. The acidic environment can protonate the nitrogen atom, activating the ring towards reduction and preventing the product amine from poisoning the catalyst.[8]
Experimental Protocol: Synthesis of Hexahydro-1H-isoindole
This section provides a representative, step-by-step protocol for the catalytic hydrogenation of isoindole. All operations involving high-pressure hydrogen and pyrophoric catalysts must be conducted with extreme caution and behind a blast shield in a certified chemical fume hood.[9][10]
Materials & Equipment
| Reagents & Materials | Equipment |
| Isoindole (or N-substituted derivative) | High-pressure autoclave/reactor (e.g., Parr shaker) equipped with a stirrer, gas inlet/outlet, pressure gauge, and thermocouple |
| 5% Rhodium on Alumina (Rh/Al₂O₃) | Inert gas source (Nitrogen or Argon) with regulator |
| Anhydrous Ethanol (or other suitable solvent) | Hydrogen gas cylinder with a high-pressure regulator |
| Celite® (or other filter aid) | Blast shield |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Certified chemical fume hood |
| Deuterated Chloroform (CDCl₃) for NMR | Standard laboratory glassware, magnetic stirrer |
| Rotary evaporator, vacuum pump |
Workflow Diagram
Caption: Experimental workflow for catalytic hydrogenation.
Step-by-Step Procedure
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been recently inspected. Perform a leak test with nitrogen at a pressure higher than the planned reaction pressure.[11]
-
Charging the Reactor: In a fume hood, charge the reactor vessel with isoindole (1.0 eq), ethanol (to a concentration of ~0.1 M), and 5% Rh/Al₂O₃ (5-10 mol% catalyst loading).
-
Causality Note: The catalyst loading is a crucial parameter. Higher loading can increase reaction rates but also adds cost and can complicate filtration. 5-10 mol% is a typical starting point for aromatic reductions.
-
-
Sealing and Purging: Securely seal the reactor. Purge the vessel by pressurizing with nitrogen (or argon) to ~100 psi and then carefully venting. Repeat this cycle at least three times to completely remove all oxygen. This is a critical safety step to prevent the formation of an explosive hydrogen/oxygen mixture.[9]
-
Hydrogenation: After the final nitrogen vent, pressurize the reactor with hydrogen to the desired pressure (e.g., 500 psi). Begin stirring and heat the reactor to the target temperature (e.g., 80 °C).
-
Causality Note: The reaction is exothermic.[3] Careful temperature control is necessary to prevent a runaway reaction. Monitoring the pressure gauge can indicate reaction progress; as hydrogen is consumed, the pressure will drop.
-
-
Reaction Monitoring: Maintain the reaction at temperature and pressure for the desired time (e.g., 12-24 hours), or until hydrogen uptake ceases. The progress can be monitored by taking small aliquots (if the reactor allows for safe sampling) and analyzing them by GC-MS or TLC.
-
Cooldown and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen into the fume hood exhaust.
-
Final Purge: Purge the reactor three times with nitrogen to remove any residual hydrogen.
-
Catalyst Filtration (Critical Safety Step): Open the reactor in the fume hood. The reaction mixture contains a finely divided metal catalyst that can be pyrophoric, meaning it can ignite spontaneously upon contact with air, especially when dry.[9]
-
Set up a filtration apparatus (e.g., a Büchner funnel) with a pad of Celite®.
-
Keep the catalyst wet at all times. Pre-wet the Celite® pad with a small amount of the reaction solvent.
-
Filter the reaction mixture through the Celite®. Wash the filter cake with additional solvent to recover all the product.
-
Do not allow the filter cake to dry in the open air. Immediately quench the filter cake containing the catalyst by carefully immersing it in a large volume of water.
-
-
Product Isolation and Purification:
-
Combine the filtrate and washes.
-
Remove the solvent using a rotary evaporator.
-
The resulting crude oil can be purified by standard methods such as vacuum distillation or column chromatography on silica gel to yield pure hexahydro-1H-isoindole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Typical Reaction Parameters & Data
The optimal conditions for hydrogenation can vary significantly based on the specific substrate and catalyst. The following table summarizes representative conditions for the hydrogenation of N-heterocycles found in the literature, providing a baseline for optimization.
| Catalyst | Substrate Type | Pressure (psi) | Temp (°C) | Solvent | Key Outcome / Reference |
| 5% Rh/C | 2-(2-nitrovinyl)phenols | 75 - 150 | 80 | Methanol | Cascade synthesis of octahydroindoles.[12] |
| Pt/C | Unprotected Indoles | ~50 (3.5 bar) | Room Temp | Water / TsOH | Selective reduction to indolines.[2] |
| Pd(OH)₂/C | Pyridines | N/A | N/A | Acetic Acid | Diastereoselective hydrogenation.[8] |
| 10% Pd/C | Isoindole derivatives | 15 - 145 | 25 - 80 | N/A | Chemoselective flow hydrogenation.[13] |
| Raney® Ni | Isoindole derivatives | N/A | N/A | N/A | Concurrent olefin and nitrile reduction.[13] |
Safety: The Paramount Consideration
Catalytic hydrogenation is a high-hazard operation. A thorough risk assessment must be performed before any experiment.
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air over a wide range of concentrations (4-75%).[9] Ensure all connections are leak-proof and work in a well-ventilated area away from ignition sources.[11]
-
High Pressure: Reactions at high pressure pose a significant risk of catastrophic equipment failure.[3] Always use a reactor rated for the intended pressure and temperature, operate it behind a blast shield, and never exceed the manufacturer's specified limits.[10]
-
Pyrophoric Catalysts: Many hydrogenation catalysts (especially Raney® Ni and dry noble metal catalysts on carbon) are pyrophoric.[9] Never handle them dry in the open air. Always transfer them under an inert atmosphere or as a slurry in solvent. Quench used catalysts immediately and properly.
-
Exothermic Reactions: Hydrogenations can be highly exothermic.[3] A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture. Ensure adequate cooling is available and monitor the reaction temperature closely.
Conclusion
The catalytic hydrogenation of isoindole to hexahydro-1H-isoindole is a powerful transformation for accessing valuable saturated heterocyclic scaffolds. Success hinges on a rational choice of catalyst and solvent, careful control of reaction parameters, and an unwavering commitment to safety. By understanding the underlying principles and adhering to the detailed protocols and safety guidelines outlined in this note, researchers can confidently and effectively perform this synthesis, paving the way for further discoveries in chemical and pharmaceutical development.
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rhodium on alumina catalyst supplier - Princeton Powder [princetonpowder.com]
- 7. C301099 5: Rhodium on alumina catalyst | Johnson Matthey | Johnson Matthey [matthey.com]
- 8. Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. njhjchem.com [njhjchem.com]
- 12. Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Biological Screening of Hexahydro-1H-isoindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Hexahydro-1H-isoindole Scaffolds
The hexahydro-1H-isoindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of a diverse array of biologically active compounds.[1][2] These derivatives have garnered significant attention for their potential therapeutic applications, demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[3][4][5] The versatility of the isoindole nucleus allows for extensive synthetic modification, enabling the generation of compound libraries with diverse physicochemical properties for biological screening.[6][7][8] This document provides a comprehensive guide for the initial biological evaluation of novel hexahydro-1H-isoindole derivatives, outlining detailed protocols for key assays and offering insights into the underlying principles and data interpretation.
Part 1: Cytotoxicity Screening - The Gateway to Therapeutic Discovery
A fundamental first step in the evaluation of any novel compound library is the assessment of cytotoxicity.[9][10] This initial screen provides crucial information regarding a compound's potential as a therapeutic agent and helps to identify promising candidates for further investigation. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for determining cell viability and proliferation.[10][11][12]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[12] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[11][12] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength (typically between 550 and 600 nm).[13]
Experimental Workflow for Cytotoxicity Screening
The general workflow for assessing the cytotoxicity of novel hexahydro-1H-isoindole derivatives is depicted below. This process involves cell culture, compound treatment, the MTT assay, and subsequent data analysis to determine the half-maximal inhibitory concentration (IC50).[14]
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT Assay
Materials:
-
Hexahydro-1H-isoindole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[17]
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol)[17]
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 atmosphere.[17]
-
Compound Treatment: Prepare serial dilutions of the hexahydro-1H-isoindole derivatives in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).[14]
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[14]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium containing MTT. For adherent cells, add 150 µL of DMSO to each well to dissolve the formazan crystals.[18] For suspension cells, centrifuge the plate and then remove the supernatant before adding the solubilization solution.[17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[11] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[14]
Data Presentation: IC50 Values
The IC50 values are crucial for comparing the cytotoxic potency of different hexahydro-1H-isoindole derivatives.[14] Data should be presented in a clear and organized table.
| Compound ID | Target Cell Line | IC50 (µM) ± SD |
| Derivative 1 | MCF-7 | [Insert Value] |
| Derivative 2 | MCF-7 | [Insert Value] |
| Derivative 1 | A549 | [Insert Value] |
| Derivative 2 | A549 | [Insert Value] |
| Positive Control | MCF-7 | [Insert Value] |
| Positive Control | A549 | [Insert Value] |
| Data are presented as the mean ± standard deviation from at least three independent experiments. |
Part 2: Antimicrobial Screening - Combating Infectious Diseases
Given the rise of antibiotic resistance, the discovery of novel antimicrobial agents is of paramount importance.[19][20] Isoindole derivatives have shown promising antibacterial and antifungal activities, making them attractive candidates for antimicrobial drug discovery.[21] The agar well diffusion method is a widely used and straightforward technique for preliminary screening of antimicrobial activity.[22][23]
Principle of the Agar Well Diffusion Assay
This method relies on the diffusion of an antimicrobial agent from a well through a solidified agar medium that has been inoculated with a target microorganism.[20][24] If the compound possesses antimicrobial activity, it will create a zone of inhibition, which is a clear area around the well where microbial growth is prevented.[22] The diameter of the zone of inhibition is proportional to the antimicrobial potency of the compound.[22]
Experimental Workflow for Antimicrobial Screening
Caption: General workflow for antimicrobial screening.
Detailed Protocol: Agar Well Diffusion Assay
Materials:
-
Hexahydro-1H-isoindole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar or Mueller-Hinton agar[22]
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)[22]
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Media Preparation and Inoculation: Prepare and sterilize the agar medium according to the manufacturer's instructions. Pour the molten agar into sterile petri dishes and allow it to solidify. Prepare a standardized inoculum of the target microorganism and evenly spread it over the surface of the agar plate to create a lawn.[24]
-
Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.[25]
-
Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the dissolved hexahydro-1H-isoindole derivative solution into each well.[20] Include a negative control (solvent alone) and a positive control (a known antibiotic or antifungal agent).[22]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[22]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm).[22]
Data Presentation: Zone of Inhibition
The antimicrobial activity is assessed by the diameter of the zone of inhibition. The results can be tabulated for easy comparison.
| Compound ID | Target Microorganism | Zone of Inhibition (mm) ± SD |
| Derivative 1 | S. aureus | [Insert Value] |
| Derivative 2 | S. aureus | [Insert Value] |
| Derivative 1 | E. coli | [Insert Value] |
| Derivative 2 | E. coli | [Insert Value] |
| Positive Control | S. aureus | [Insert Value] |
| Negative Control | S. aureus | [Insert Value] |
| Data are presented as the mean ± standard deviation from at least three independent experiments. |
Part 3: Enzyme Inhibition Assays - Targeting Specific Molecular Pathways
Many isoindole derivatives exert their biological effects by inhibiting specific enzymes.[3][5] For example, some have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation, while others target acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[26][27] Screening for enzyme inhibition can provide valuable insights into the mechanism of action of novel hexahydro-1H-isoindole derivatives.
Principle of Enzyme Inhibition Assays
Enzyme inhibition assays measure the ability of a compound to reduce the rate of a specific enzyme-catalyzed reaction.[28] These assays typically involve incubating the enzyme with the test compound and a substrate, and then measuring the formation of a product or the depletion of the substrate over time. The inhibitory activity is quantified by determining the concentration of the compound required to inhibit enzyme activity by 50% (IC50).[28]
Example Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of hexahydro-1H-isoindole derivatives against COX-1 and COX-2 enzymes.
Materials:
-
Hexahydro-1H-isoindole derivatives
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer
-
Detection reagent (e.g., for measuring prostaglandin E2 production)
-
Microplate reader
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, add the assay buffer, the purified COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Incubate for a short period to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination and Detection: After a specific incubation time, stop the reaction and add the detection reagent to quantify the amount of prostaglandin E2 (PGE2) produced.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[28]
Data Presentation: Enzyme Inhibition
The inhibitory potency and selectivity of the compounds can be summarized in a table.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Derivative 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Derivative 2 | [Insert Value] | [Insert Value] | [Insert Value] |
| Reference Inhibitor | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
The biological screening of hexahydro-1H-isoindole derivatives is a critical step in the identification of novel therapeutic agents. The protocols and guidelines presented in this document provide a solid foundation for the initial evaluation of these promising compounds. By systematically assessing their cytotoxicity, antimicrobial activity, and enzyme inhibitory potential, researchers can identify lead candidates for further optimization and preclinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of isoindole derivatives [jmchemsci.com]
- 5. Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. scispace.com [scispace.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GCRIS [gcris.iyte.edu.tr]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. A Review on Antibacterial Activity of Some Isoindole Derivatives | Semantic Scholar [semanticscholar.org]
- 20. botanyjournals.com [botanyjournals.com]
- 21. researchgate.net [researchgate.net]
- 22. hereditybio.in [hereditybio.in]
- 23. chemistnotes.com [chemistnotes.com]
- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking [mdpi.com]
- 27. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
Application Notes & Protocols: Hexahydro-1H-isoindole Derivatives as Potent Enzyme Inhibitors
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of hexahydro-1H-isoindole derivatives as enzyme inhibitors. We will explore the scientific rationale, synthesis, and bio-evaluation of this versatile scaffold, with a specific focus on its role in inhibiting Dipeptidyl Peptidase-4 (DPP-4) for the management of type 2 diabetes.
Introduction: The Hexahydro-1H-isoindole Privileged Scaffold
The isoindole structural motif is a compelling scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical compounds.[1] Its derivatives, particularly the saturated hexahydro-1H-isoindole core, offer a three-dimensional architecture that is highly amenable to stereocontrolled functionalization. This structural rigidity and synthetic accessibility have established it as a "privileged scaffold," capable of interacting with a diverse range of biological targets.[2] While these derivatives have shown promise as inhibitors of enzymes like acetylcholinesterase, carbonic anhydrase, and cyclooxygenase, their most prominent and clinically relevant application to date is in the inhibition of Dipeptidyl Peptidase-4 (DPP-4).[3][4][5] This guide will use DPP-4 inhibition as a central case study to illustrate the design, synthesis, and evaluation of hexahydro-1H-isoindole-based enzyme inhibitors.
Scientific Rationale: Targeting Dipeptidyl Peptidase-4 (DPP-4) in Glucose Homeostasis
1.1. The Role of the Incretin System
Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose metabolism.[6] Its primary function is the rapid inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8] Incretins are released from the gut in response to food intake and are responsible for stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner.[9] This process, known as the "incretin effect," is crucial for maintaining post-prandial glucose control.[8] However, the action of GLP-1 and GIP is short-lived, as DPP-4 cleaves and inactivates them within minutes.[6]
1.2. Therapeutic Strategy: DPP-4 Inhibition
In patients with type 2 diabetes mellitus (T2DM), the incretin effect is significantly diminished.[8] A key therapeutic strategy is to prolong the action of endogenous GLP-1 and GIP by inhibiting DPP-4.[7] By blocking the enzymatic degradation of incretins, DPP-4 inhibitors increase their circulating levels, thereby enhancing glucose-dependent insulin secretion, suppressing excessive glucagon release, and ultimately improving glycemic control without a high risk of hypoglycemia.[6][7] The hexahydro-1H-isoindole scaffold has proven to be an effective framework for designing potent and selective DPP-4 inhibitors.[3]
Protocol: Synthesis of a Hexahydro-1H-isoindole Derivative
This section provides a representative, generalized protocol for the synthesis of a hexahydro-1H-isoindole core structure. The following procedure is adapted from established methodologies and illustrates a common synthetic route.[10]
Rationale: The chosen method involves a key cyclization step, which is a robust and efficient way to construct the bicyclic isoindole framework. The use of specific reagents like potassium carbonate as a mild base is crucial to prevent side reactions and ensure a good yield.
2.1. Materials and Reagents
-
(Z)-2-aryl-1,4-dibromopenta-2,4-diene (starting material, 1.0 eq)
-
N-substituted amine (e.g., N-allyl-N-(p-tosyl)amine, 0.8 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Brine solution (saturated NaCl)
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
2.2. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-diene starting material (1.0 eq), the N-substituted amine (0.8 eq), and anhydrous potassium carbonate (2.0 eq).
-
Expert Insight: Using a slight excess of the diene ensures the complete consumption of the more valuable amine starting material. K₂CO₃ is chosen as the base because it is strong enough to facilitate the reaction but not so strong as to cause decomposition of the reactants.
-
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a reactant concentration of approximately 0.2 M.
-
Expert Insight: Acetonitrile is an excellent polar aprotic solvent for this type of nucleophilic substitution/cyclization reaction, as it effectively dissolves the reactants and salts without interfering with the reaction mechanism.
-
-
Reaction Execution: Stir the mixture vigorously and heat to reflux (approx. 82-87 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically overnight).
-
Workup - Quenching and Extraction: a. Cool the reaction mixture to room temperature. b. Filter the solid K₂CO₃ and other inorganic salts through a pad of celite or filter paper, washing the filter cake with a small amount of dichloromethane. c. Transfer the filtrate to a separatory funnel. Add dichloromethane (approx. 10 mL) and deionized water (approx. 10 mL). d. Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. e. Back-extract the aqueous layer twice with additional portions of dichloromethane (2 x 5 mL).
-
Expert Insight: This liquid-liquid extraction is critical for separating the organic product from water-soluble byproducts and residual salts. Multiple extractions ensure maximum recovery of the product.
-
-
Workup - Drying and Concentration: a. Combine all organic layers and wash with brine (10 mL). The brine wash helps to remove any residual water from the organic phase. b. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). c. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure hexahydro-1H-isoindole derivative.
Protocol: In Vitro DPP-4 Inhibition Assay
This protocol describes a continuous fluorometric assay to determine the inhibitory potency (IC₅₀) of synthesized hexahydro-1H-isoindole derivatives against human DPP-4.
Rationale: This assay relies on the cleavage of a specific fluorogenic substrate by DPP-4. In the presence of an inhibitor, the rate of substrate cleavage decreases, resulting in a reduced fluorescence signal. This provides a direct and quantitative measure of enzyme inhibition.
3.1. Materials and Reagents
-
Recombinant Human DPP-4 enzyme
-
DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (pH 7.5) containing NaCl and EDTA
-
Test Compounds (Hexahydro-1H-isoindole derivatives) dissolved in DMSO
-
Reference Inhibitor (e.g., Sitagliptin)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460-465 nm)
3.2. Step-by-Step Procedure
-
Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Reaction Mixture Preparation: a. In each well of the 96-well plate, add 50 µL of Assay Buffer. b. Add 2 µL of the serially diluted test compounds, reference inhibitor, or DMSO (for vehicle control and positive control wells). c. Add 20 µL of the DPP-4 enzyme solution (pre-diluted in Assay Buffer) to all wells except the "no enzyme" blank. Add 20 µL of Assay Buffer to the blank wells. d. Gently tap the plate to mix and incubate for 15 minutes at 37°C. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 20 µL of the Gly-Pro-AMC substrate solution (pre-diluted in Assay Buffer) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Self-Validation: The reaction rate (increase in fluorescence over time) in the positive control wells (enzyme + substrate + DMSO) should be linear during the initial phase of the measurement. The "no enzyme" blank should show negligible change in fluorescence.
-
3.3. Data Analysis
-
Calculate the initial reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Data Presentation: Structure-Activity Relationships (SAR)
The data obtained from the DPP-4 inhibition assay is crucial for establishing Structure-Activity Relationships (SAR). By systematically modifying the substituents on the hexahydro-1H-isoindole scaffold and measuring the corresponding IC₅₀ values, researchers can identify key structural features required for potent inhibitory activity.[11][12]
Table 1: Representative SAR Data for Hypothetical Hexahydro-1H-isoindole Derivatives against DPP-4
| Compound ID | R¹ Substituent | R² Substituent | Human DPP-4 IC₅₀ (nM) |
| HX-001 | -H | -CN | 150.5 |
| HX-002 | -F | -CN | 45.2 |
| HX-003 | -Cl | -CN | 38.7 |
| HX-004 | -CH₃ | -CN | 98.1 |
| HX-005 | -F | -H | > 1000 |
| Sitagliptin | (Reference) | (Reference) | 18.0 |
Data is hypothetical and for illustrative purposes only.
Interpretation: From this hypothetical data, one could infer that:
-
A cyano (-CN) group at the R² position is critical for activity (compare HX-002 vs. HX-005).[3]
-
Small, electron-withdrawing halogen substituents at the R¹ position (like -F or -Cl) enhance potency compared to hydrogen or a methyl group.[11][12] This insight guides the next cycle of inhibitor design and optimization.
Conclusion and Future Directions
The hexahydro-1H-isoindole scaffold represents a powerful and versatile platform for the design of potent and selective enzyme inhibitors. As demonstrated with the DPP-4 case study, a systematic approach combining rational design, chemical synthesis, and robust bio-assays can lead to the identification of highly effective therapeutic candidates.
Future research in this area should focus on:
-
Improving Selectivity: Modifying the scaffold to enhance selectivity for the target enzyme over related proteins to minimize off-target effects.
-
Optimizing Pharmacokinetics: Fine-tuning the physicochemical properties of the derivatives to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Exploring New Targets: Applying the principles outlined in this guide to develop novel inhibitors for other clinically relevant enzymes, leveraging the structural advantages of the hexahydro-1H-isoindole core.
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2008040974A1 - Indoles for use as dpp-iv inhibitors - Google Patents [patents.google.com]
- 8. Dipeptidyl Peptidase IV Inhibitor IV K579 [sigmaaldrich.com]
- 9. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Analysis of 2,3,3a,4,7,7a-hexahydro-1H-isoindole
Abstract
This application note provides a comprehensive guide to the spectroscopic analysis of 2,3,3a,4,7,7a-hexahydro-1H-isoindole, a foundational saturated bicyclic amine scaffold of significant interest in medicinal chemistry and drug development.[1][2] We present detailed protocols and in-depth data interpretation for core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide researchers with a robust framework for the unambiguous characterization of this and related structures.
Introduction: The Significance of the Hexahydro-1H-isoindole Scaffold
The this compound core is a key structural motif present in a variety of biologically active molecules and natural products.[2] Its conformational flexibility and stereochemical complexity make it a valuable building block in the synthesis of novel therapeutic agents, including those with potential anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The parent compound, a saturated heterocyclic amine, serves as a crucial starting material for the synthesis of more complex derivatives, such as the well-studied hexahydro-1H-isoindole-1,3-diones.[4][5]
Accurate and comprehensive structural elucidation is paramount for quality control, reaction monitoring, and establishing structure-activity relationships (SAR). This guide provides the necessary spectroscopic protocols and interpretive insights to confidently characterize this important scaffold.
Molecular Structure and Stereochemistry
The this compound (C₈H₁₃N) consists of a fused cyclohexene and pyrrolidine ring system.[6][7] The fusion of these two rings can result in cis or trans diastereomers. The cis isomer is most commonly encountered in synthetic routes originating from cis-4-cyclohexene-1,2-dicarboxylic acid derivatives.[8] This document will focus on the characterization of the cis diastereomer.
Figure 1: Structure of cis-2,3,3a,4,7,7a-hexahydro-1H-isoindole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry.
¹H NMR Spectroscopy
Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for observing the N-H proton, which may exchange too rapidly in other solvents.
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex multiplets in the aliphatic region of this molecule.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 16-64, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Data Interpretation: Expected ¹H NMR Spectrum
The ¹H NMR spectrum will be characterized by several overlapping signals in the upfield region. The symmetry of the cis isomer simplifies the spectrum to a degree.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H4, H5 | ~5.6 - 5.8 | Multiplet (m) | Olefinic protons of the cyclohexene ring. Their equivalence depends on the conformational dynamics. |
| H1, H7 | ~2.2 - 2.6 | Multiplet (m) | Aliphatic protons on the cyclohexene ring adjacent to the double bond. |
| H3a, H7a | ~2.8 - 3.2 | Multiplet (m) | Bridgehead protons at the ring junction. Their chemical shift is influenced by the adjacent nitrogen. |
| H2, H6 | ~2.9 - 3.4 | Multiplet (m) | Protons on the pyrrolidine ring adjacent to the nitrogen. |
| N-H | ~1.5 - 3.0 (variable) | Broad Singlet (br s) | The chemical shift is highly dependent on solvent, concentration, and temperature. May exchange with D₂O. |
Expert Insight: The key to assigning the spectrum lies in 2D NMR experiments like COSY (Correlation Spectroscopy), which will reveal the coupling relationships between adjacent protons. For instance, the olefinic protons (H4, H5) will show correlations to the allylic protons (H1, H7). The bridgehead protons (H3a, H7a) will couple to both the pyrrolidine and cyclohexene ring protons.
¹³C NMR Spectroscopy
Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR is less sensitive, so a slightly higher concentration may be beneficial.
-
Instrumentation: Acquire on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 512-2048 or more, depending on concentration.
-
Data Interpretation: Expected ¹³C NMR Spectrum
Due to the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum of the cis isomer is expected to show 4 distinct signals.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C4, C5 | ~125 - 128 | Olefinic carbons. |
| C3a, C7a | ~58 - 62 | Bridgehead carbons, shifted downfield by the adjacent nitrogen. |
| C2, C6 | ~45 - 50 | Carbons of the pyrrolidine ring adjacent to the nitrogen. |
| C1, C7 | ~23 - 28 | Aliphatic carbons in the cyclohexene ring. |
Trustworthiness Check: To confirm these assignments, a DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiment is essential. This will differentiate between CH (bridgehead and olefinic) and CH₂ carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer for soft ionization to observe the molecular ion, or an Electron Ionization (EI) source for more detailed fragmentation.
-
ESI-MS Parameters (Positive Mode):
-
Ion Source: ESI(+)
-
Capillary Voltage: 3-4 kV
-
Fragmentor Voltage: 70-100 V (can be varied to induce fragmentation).
-
Mass Range: m/z 50-500.
-
-
EI-MS Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Data Interpretation: Expected Mass Spectrum
-
Molecular Ion (M⁺• or [M+H]⁺): The molecular weight of C₈H₁₃N is 123.20 g/mol . In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 124.2. In EI-MS, the molecular ion peak M⁺• should be observed at m/z 123.
-
Key Fragmentation: The most characteristic fragmentation pathway for cyclic amines is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). A retro-Diels-Alder reaction on the cyclohexene ring is also a highly probable fragmentation pathway, which would result in the loss of butadiene (C₄H₆, 54 Da), leading to a fragment at m/z 69.
Figure 2: A typical experimental workflow for the spectroscopic analysis of the target compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, it is particularly useful for confirming the presence of the N-H and C=C bonds.
Protocol: IR Data Acquisition
-
Sample Preparation:
-
Neat Film: If the sample is an oil, a thin film can be prepared between two KBr or NaCl plates.
-
KBr Pellet: If the sample is a solid, grind a small amount (~1-2 mg) with dry KBr powder (~100 mg) and press into a transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum should be collected prior to the sample scan.
-
Data Interpretation: Expected IR Spectrum
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| ~3300 - 3400 | N-H Stretch | Medium, Broad | Characteristic of a secondary amine. The broadness is due to hydrogen bonding. |
| ~3020 - 3080 | =C-H Stretch | Medium | Aromatic/vinylic C-H stretch, confirming the cyclohexene double bond. |
| ~2850 - 2960 | C-H Stretch (sp³) | Strong | Aliphatic C-H stretching from the saturated portions of the rings. |
| ~1640 - 1680 | C=C Stretch | Medium to Weak | Alkene double bond stretch. May be weak due to the symmetry of the double bond. |
| ~1550 - 1650 | N-H Bend | Medium | Scissoring vibration of the secondary amine. |
| ~1000 - 1250 | C-N Stretch | Medium | Stretch of the carbon-nitrogen single bond. |
The provided data for cis-1,2,3,6-Tetrahydrophthalimide, a related dione, shows characteristic IR bands that can be compared, although the N-H and C=O stretches will differ significantly from the parent amine.[8]
Conclusion
The structural confirmation of this compound requires a multi-technique spectroscopic approach. By integrating data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can achieve an unambiguous characterization of this foundational heterocyclic scaffold. The protocols and interpretation guidelines presented in this note serve as a reliable starting point for the analysis of this compound and its numerous derivatives, facilitating advancements in synthetic and medicinal chemistry.
References
- 1. Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6-substituted hexahydro-1H-isoindole-1,3(2H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C8H13N | CID 20521863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]
- 8. 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, cis- [webbook.nist.gov]
Application Note: Definitive Structural Characterization of Hexahydro-1H-isoindole via NMR and Mass Spectrometry
Introduction: The Significance of the Isoindole Scaffold
The hexahydro-1H-isoindole core is a saturated bicyclic amine that serves as a valuable structural scaffold in medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents, influencing properties such as receptor binding, selectivity, and pharmacokinetics. Given its foundational role, unambiguous confirmation of its structure and purity is a critical first step in any research or development pipeline.
This application note provides a comprehensive guide to the definitive characterization of cis-hexahydro-1H-isoindole (Figure 1) using a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present detailed, field-proven protocols and explain the causal logic behind experimental choices, ensuring researchers can confidently verify the identity and integrity of their material.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of small molecule structural elucidation. For a molecule like cis-hexahydro-1H-isoindole, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments provides a complete picture of its covalent framework and stereochemistry.
Causality in Experimental Design
-
Solvent Selection: The choice of deuterated solvent is critical. While CDCl₃ is a common starting point, the acidic trace impurities can cause broadening of the N-H proton signal.[3] Furthermore, the N-H proton may undergo rapid exchange, rendering it invisible.[4] Solvents like DMSO-d₆ or Methanol-d₄ are often superior for observing labile protons like those on amines, as they slow down the exchange rate.[5] For this protocol, we will use CDCl₃ for general characterization and recommend DMSO-d₆ for explicit N-H observation.
-
2D NMR Necessity: Due to the folded, saturated ring system, the ¹H NMR spectrum exhibits significant signal overlap in the aliphatic region (1.2-1.9 ppm). The protons on the methylene groups of the cyclohexane ring are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals that couple to each other (geminal coupling) and to adjacent protons (vicinal coupling). 2D experiments like COSY and HSQC are not merely confirmatory; they are essential for unambiguously assigning these complex signals.[6][7]
Protocol 1: NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the hexahydro-1H-isoindole sample.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. Ensure no solid material remains.
-
Analysis: Insert the tube into the NMR spectrometer for analysis.
Protocol 2: NMR Data Acquisition
The following experiments should be performed on a spectrometer operating at a minimum of 400 MHz for ¹H.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. A spectral width of 12 ppm and a relaxation delay of 2 seconds are typically sufficient.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time with a higher number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds is required.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through 2-3 bonds.[8][9] It is invaluable for tracing the connectivity within the cyclohexane and pyrrolidine rings.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling).[6][10] It provides definitive C-H assignments, resolving any ambiguity from the 1D spectra.
Expected Spectral Data and Interpretation
The cis-fusion of the rings imparts a C₂ᵥ symmetry to the molecule, which simplifies the ¹³C NMR spectrum to only four expected signals. The ¹H NMR spectrum, however, is more complex due to diastereotopicity.
¹H NMR Interpretation:
-
N-H Proton: A broad singlet, typically between 1.5-2.5 ppm. Its chemical shift is highly dependent on concentration and solvent.
-
Protons Alpha to Nitrogen (H1, H3): These are the most deshielded aliphatic protons, expected to appear as multiplets around 2.8-3.1 ppm.
-
Bridgehead Protons (H3a, H7a): These methine protons will appear as multiplets around 2.2-2.5 ppm. COSY will show correlations to the adjacent methylene and alpha-protons.
-
Cyclohexane Protons (H4-H7): These 8 protons will produce a complex, overlapping series of multiplets in the upfield region, typically 1.2-1.9 ppm. COSY is essential to begin deconvoluting these signals.
¹³C NMR Interpretation:
-
Carbons Alpha to Nitrogen (C1, C3): The most downfield signals in the aliphatic region, expected around 50-55 ppm.
-
Bridgehead Carbons (C3a, C7a): Expected to resonate around 38-42 ppm.
-
Cyclohexane Carbons (C4/C7 and C5/C6): Two distinct signals are expected due to symmetry. C4/C7 will be around 26-30 ppm, and C5/C6 will be the most upfield signal, around 22-25 ppm.
Data Summary Table
| Atom Position(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | HSQC Correlation |
| NH | 1.5 - 2.5 (broad s) | - | - | None |
| CH ₂, CH ₂ (1, 3) | 2.8 - 3.1 (m) | 50 - 55 | H3a/H7a | Present |
| CH , CH (3a, 7a) | 2.2 - 2.5 (m) | 38 - 42 | H1/H3, H4/H7 | Present |
| CH ₂, CH ₂ (4, 7) | 1.2 - 1.9 (m) | 26 - 30 | H3a/H7a, H5/H6 | Present |
| CH ₂, CH ₂ (5, 6) | 1.2 - 1.9 (m) | 22 - 25 | H4/H7 | Present |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. For a relatively volatile and stable molecule like hexahydro-1H-isoindole, both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI-MS) are highly effective techniques.
Causality in Experimental Design
-
Ionization Method:
-
Electron Ionization (EI): Used in GC-MS, EI is a "hard" ionization technique that imparts significant energy, leading to predictable and reproducible fragmentation. For cyclic amines, the dominant and most informative fragmentation pathway is typically alpha-cleavage, which provides a clear structural signature.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically yields the protonated molecule, [M+H]⁺, with minimal fragmentation.[11][12] This is ideal for confirming the molecular weight. It is the standard ionization source for Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol 3: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as methanol or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS system using a split or splitless injector.
-
GC Method:
-
Column: Use a standard non-polar column (e.g., DB-5MS, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Temperature Program: Start at 80 °C (hold for 1 min), ramp to 250 °C at 15 °C/min, and hold for 2 min.[13]
-
-
MS Method (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: 230 °C.
-
Protocol 4: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the amine is protonated for efficient ionization in positive ion mode.
-
Infusion/LC Introduction: The sample can be directly infused into the mass spectrometer or introduced via an LC system.
-
MS Method (Positive Ion ESI):
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Mass Range: Scan from m/z 50 to 250.
-
Expected Mass Spectra and Fragmentation
Molecular Weight: C₈H₁₅N, Exact Mass: 125.1204
-
ESI-MS: The spectrum will be dominated by the protonated molecular ion, [M+H]⁺, at m/z 126.1282 .
-
EI-MS: The spectrum will show the molecular ion, [M]⁺•, at m/z 125 . The most significant fragment arises from alpha-cleavage , where a C-C bond adjacent to the nitrogen is broken. The loss of an ethyl radical (•C₂H₅) from the six-membered ring is the most favorable pathway, leading to a stable iminium ion fragment.
-
Major Fragment: [M - C₂H₅]⁺ at m/z 96 . This is often the base peak in the spectrum.
-
Data Summary Table
| Technique | Ion Type | Calculated m/z | Expected Observation |
| ESI-MS | [M+H]⁺ | 126.1282 | Dominant peak, confirms molecular weight. |
| EI-MS | [M]⁺• | 125.1204 | Molecular ion, may be of lower intensity. |
| EI-MS | [M-C₂H₅]⁺ | 96.0808 | Major fragment (often base peak) from alpha-cleavage. |
Visualized Workflows and Mechanisms
Visual diagrams are essential for understanding analytical workflows and chemical processes.
Integrated Analytical Workflow
The following diagram illustrates how NMR and MS techniques are synergistically employed for complete structural verification.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6-substituted hexahydro-1H-isoindole-1,3(2H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Application Notes & Protocols: Crystallography of Hexahydro-1H-isoindole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive overview of the principles, protocols, and practical considerations for obtaining high-quality single-crystal X-ray diffraction (SCXRD) data for hexahydro-1H-isoindole derivatives. It is designed to bridge theoretical knowledge with field-proven insights, enabling researchers to confidently navigate the crystallographic workflow from crystal growth to structure validation.
Introduction: The Structural Imperative for Hexahydro-1H-isoindole Derivatives
The hexahydro-1H-isoindole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] These bicyclic structures are integral to the design of novel inhibitors and drug candidates targeting a range of biological targets.[3][4][5] Given their complex, three-dimensional nature and the frequent presence of multiple stereocenters, an unambiguous determination of their atomic structure is not just beneficial—it is essential for structure-activity relationship (SAR) studies and rational drug design.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for this purpose. Unlike spectroscopic techniques that provide indirect structural information, SCXRD delivers a precise 3D map of the molecule, revealing its absolute stereochemistry, conformational preferences, and the intricate network of intermolecular interactions that govern its packing in the solid state.[6] This detailed structural elucidation is the foundation upon which successful drug development programs are built.
However, the journey to a high-resolution crystal structure is often fraught with challenges, particularly for conformationally flexible molecules like many hexahydro-1H-isoindole derivatives.[7][8] This guide provides the protocols and the causal logic behind them to navigate these challenges effectively.
Part 1: The Art and Science of Crystal Growth
The quality of the final crystal structure is fundamentally limited by the quality of the initial crystal. A successful diffraction experiment begins with the meticulous process of growing a single, well-ordered crystal, free of significant defects.[9]
Core Challenge: Conformational Flexibility
The non-aromatic, puckered ring system of hexahydro-1H-isoindoles imparts significant conformational flexibility. In solution, these molecules exist as an equilibrium of multiple conformers.[8] For crystallization to occur, the molecules must adopt a single, low-energy conformation that can pack into an ordered lattice. This energetic barrier is a primary reason why these compounds can be challenging to crystallize, often resulting in oils, amorphous solids, or poor-quality crystals.[7][10]
Protocol 1.1: Pre-Crystallization — Ensuring Purity
The presence of impurities is a common cause of crystallization failure. Impurities can inhibit nucleation or become incorporated into the growing crystal lattice, disrupting its order and degrading diffraction quality. Therefore, achieving the highest possible purity is a non-negotiable first step.
Methodology:
-
Purification: Purify the compound to >98% purity, as determined by ¹H NMR and LC-MS. Column chromatography is typically sufficient.
-
Solvent Removal: Thoroughly remove all residual solvents from the purification process under high vacuum. Even trace amounts of a solvent the compound is highly soluble in can prevent crystallization.
-
Characterization: Confirm the identity and purity of the final material by acquiring a high-quality ¹H NMR spectrum.[11]
Protocol 1.2: Selecting a Crystallization Strategy
No single method guarantees success. A systematic screening of various techniques and solvent systems is the most effective approach. The goal is to achieve a state of supersaturation slowly, allowing time for nucleation and ordered growth rather than rapid precipitation.[11]
The following diagram outlines a decision-making workflow for selecting a primary crystallization technique.
Caption: Decision workflow for selecting a crystallization method.
Detailed Crystallization Protocols
A. Slow Evaporation This is the simplest method but offers the least control over the rate of crystallization.[12]
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Filter the solution into a clean, small vial or test tube.
-
Cover the vial with a cap or parafilm with a few needle holes poked in it to slow the rate of evaporation.
-
Place the vial in a vibration-free location and leave it undisturbed.[11] Crystals may form over several days to weeks.
B. Vapor Diffusion This is often the most successful method for small quantities of material as it allows for very slow changes in solvent composition.[6][13][14][15]
-
Dissolve the compound (~5-10 mg) in a small volume (0.5 mL) of a "good" solvent (e.g., chloroform, THF) in a small, open inner vial.
-
Place this inner vial inside a larger, sealable outer vial (e.g., a screw-cap jar).
-
Add a larger volume (2-3 mL) of a volatile "anti-solvent" (a liquid in which the compound is insoluble, e.g., hexane, pentane) to the outer vial, ensuring the level is below the top of the inner vial.[14]
-
Seal the outer vial tightly. The vapor of the anti-solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.[15]
C. Solvent Layering (Liquid-Liquid Diffusion) This technique relies on the slow diffusion between two miscible liquids with different densities and solubilities for the compound.[15]
-
Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane).
-
Using a pipette or syringe, carefully and slowly layer a less dense, miscible "anti-solvent" (e.g., hexane, diethyl ether) on top of the solution, minimizing mixing at the interface.[11][16]
-
Seal the container and leave it undisturbed. Crystals often form at the interface of the two solvents.
Troubleshooting Crystallization
| Observation | Potential Cause(s) | Suggested Solutions |
| Oiling Out | Compound is too soluble; supersaturation achieved too quickly. | Use a more dilute starting solution; slow down the process (e.g., place vapor diffusion setup in a refrigerator); try a different solvent system.[13] |
| Amorphous Precipitate | Nucleation rate is much faster than the crystal growth rate. | Decrease the concentration; slow down the diffusion/evaporation rate; try a more viscous solvent. |
| Microcrystals/Needles | Too many nucleation sites; rapid crystal growth. | Filter the solution carefully (even dust can be a nucleation site); slow down the crystallization process; vary the solvent to alter crystal morphology.[16] |
| No Crystals Form | Solution is not supersaturated; compound is too soluble in the chosen solvent system. | Allow more solvent to evaporate; use a more potent anti-solvent; increase the starting concentration. |
Part 2: The Diffraction Experiment — From Crystal to Raw Data
Once a suitable crystal is obtained, the next stage is to measure how it diffracts X-rays. This process provides the raw data from which the structure will be determined.
Protocol 2.1: Crystal Selection and Mounting
Expertise: Not every crystal is suitable for diffraction. A visual inspection is the first critical quality control check.
Methodology:
-
Selection: Under a polarized light microscope, select a crystal that is optically clear, has well-defined faces, and is free of cracks or visible defects. The ideal size is typically between 50-250 microns in all dimensions.[17][18]
-
Mounting: Carefully pick up the selected crystal using a cryo-loop or a glass fiber coated with a minimal amount of oil or grease.
-
Cryo-cooling: For most modern diffractometers, the mounted crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes radiation damage to the crystal during data collection.
Protocol 2.2: Data Collection
The goal of data collection is to measure the intensities of a complete and redundant set of diffraction spots (reflections).[19]
Methodology:
-
Mounting and Centering: Mount the crystal on the diffractometer's goniometer and center it precisely in the X-ray beam.
-
Unit Cell Determination: Collect a few initial diffraction images (frames) at different orientations. The software uses the positions of the reflections on these frames to determine the crystal's unit cell parameters and Bravais lattice.[17]
-
Strategy Calculation: Based on the unit cell and lattice symmetry, the control software calculates an efficient strategy to collect a complete dataset. This involves defining the rotation range, frame width (e.g., 0.5° per frame), and exposure time.[20]
-
Full Data Collection: Execute the data collection run. The crystal is rotated in the X-ray beam, and hundreds of diffraction images are recorded by the detector.[20] This process can take anywhere from a few hours to a full day.[17]
-
Data Integration and Scaling: After collection, the raw images are processed. The software integrates the intensity of each reflection and applies corrections for experimental factors like background noise, Lorentz-polarization effects, and X-ray absorption.[17] The output is a text file containing a list of Miller indices (h,k,l) and their corresponding measured intensities and standard uncertainties.
Part 3: Structure Solution, Refinement, and Validation
This final phase transforms the raw diffraction intensities into a chemically meaningful and validated atomic model.
Workflow: From Data to Validated Structure
Caption: Workflow for structure solution, refinement, and validation.
Protocol 3.1: Structure Solution and Refinement
Trustworthiness: This protocol relies on well-established algorithms and software to produce an unbiased initial model, which is then refined against the experimental data.
Methodology:
-
Structure Solution: For small molecules like hexahydro-1H-isoindoles, the "phase problem" is typically solved using direct methods. Software like SHELXT or SIR can often automatically locate most or all of the non-hydrogen atoms.[21]
-
Model Building and Refinement: The initial atomic model is refined using a least-squares minimization algorithm (e.g., in SHELXL or Olex2).[22][23] This iterative process involves:
-
Assigning atom types (e.g., C, N, O).
-
Refining atomic coordinates and thermal parameters (describing their vibration).
-
Adding hydrogen atoms to the model, usually placed in calculated positions.
-
The process is repeated until the model converges, meaning further changes do not significantly improve the fit between the calculated and observed diffraction data. This fit is monitored by the R-factor, which should typically be below 5-7% for a good quality structure.
-
Protocol 3.2: Structure Validation — The Self-Validating System
Authoritative Grounding: A refined structure is not complete until it has been rigorously validated. The International Union of Crystallography (IUCr) provides a free, automated service called checkCIF for this purpose.[24][25]
Methodology:
-
CIF Generation: The refinement software generates a Crystallographic Information File (CIF). This is a standardized text file containing all information about the experiment, the unit cell, atomic coordinates, and refinement parameters.[24]
-
Submission to checkCIF: Upload the CIF to the IUCr's checkCIF web service. The service uses the program PLATON to perform hundreds of geometric and crystallographic checks on the model.[26][27]
-
Analysis of ALERTS: The output is a report containing a list of "ALERTS." These are classified from A (most severe) to G (minor/informational).
-
Level A ALERTS often indicate serious errors (e.g., incorrect space group, missed symmetry, impossible geometry) and must be investigated and resolved.
-
Level B and C ALERTS highlight unusual features that should be checked and explained.
-
-
Response and Finalization: The crystallographer must address all significant ALERTS, either by correcting the model and re-refining or by providing a scientifically sound explanation for the unusual feature in the CIF. This process ensures the final structure is robust, reliable, and meets publication standards.[25]
Typical Crystallographic Data Summary
The final CIF will contain a wealth of data. A summary for a hypothetical hexahydro-1H-isoindole derivative might look like this:
| Parameter | Value | Significance |
| Formula | C₁₅H₁₇NO₂ | Chemical composition of the molecule. |
| Crystal System | Monoclinic | The fundamental shape of the unit cell. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| a, b, c (Å) | 10.1, 15.2, 8.5 | Dimensions of the unit cell. |
| β (°) | 98.5 | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | 1295 | Volume of one unit cell. |
| Z | 4 | Number of molecules in one unit cell. |
| Final R₁ [I>2σ(I)] | 0.045 | A primary indicator of the quality of the fit (should be <0.05). |
| wR₂ (all data) | 0.115 | A secondary indicator of the fit quality. |
| Goodness-of-Fit | 1.05 | Should be close to 1.0 for a good model. |
References
- 1. mdpi.com [mdpi.com]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold: Structure-Based Design and Preparation of Conformationally Constrained Covalent and Noncovalent Prolyl Oligopeptidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. researchgate.net [researchgate.net]
- 11. How To [chem.rochester.edu]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. unifr.ch [unifr.ch]
- 14. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 15. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 16. depts.washington.edu [depts.washington.edu]
- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biostruct.org [biostruct.org]
- 21. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 22. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]
- 23. Resources — single-crystal-diffraction 0.0.0 documentation [single-crystal.ornl.gov]
- 24. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. Validation of the Crystallography Open Database using the Crystallographic Information Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
using hexahydro-1H-isoindole in solid-phase organic synthesis
Application Note & Protocol Guide
Topic: Hexahydro-1H-isoindole as a Novel Scaffold for Solid-Phase Organic Synthesis: A Conceptual and Methodological Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The hexahydro-1H-isoindole core, a saturated bicyclo[4.3.0]nonane heterocyclic system, represents a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic molecules.[1][2] Its conformationally constrained, three-dimensional structure makes it an attractive template for the design of novel therapeutics, offering a rigid framework that can pre-organize functional groups for optimal interaction with biological targets. Despite its potential, the systematic exploration of this scaffold in high-throughput medicinal chemistry has been limited by the lack of dedicated solid-phase organic synthesis (SPOS) methodologies. This guide introduces a conceptual framework and detailed protocols for the use of hexahydro-1H-isoindole in SPOS. We outline a comprehensive strategy encompassing the synthesis of a functionalized scaffold suitable for resin immobilization, on-resin diversification at multiple positions, and final cleavage to generate libraries of novel small molecules. This methodology aims to unlock the potential of the hexahydro-1H-isoindole scaffold for accelerated drug discovery.
Introduction: The Rationale for a Hexahydro-1H-isoindole Scaffold in SPOS
Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery, enabling the rapid generation of large, diverse chemical libraries for biological screening.[3] The choice of a central scaffold is critical to the success of a library synthesis, as it dictates the spatial arrangement of substituents and the overall chemical space explored.
The hexahydro-1H-isoindole scaffold offers several distinct advantages:
-
Structural Rigidity: Unlike flexible aliphatic chains, the fused ring system of hexahydro-1H-isoindole significantly reduces the number of accessible conformations. This rigidity can lead to higher binding affinities and improved selectivity for target proteins by minimizing the entropic penalty upon binding.
-
Three-Dimensional Diversity: The scaffold provides a non-planar framework, allowing for the projection of substituents into distinct vectors of three-dimensional space. This is crucial for probing the complex topographies of protein binding pockets.
-
Multiple Diversification Points: The scaffold possesses at least two key points for diversification: the secondary amine (N-H) and various positions on the carbocyclic ring. This allows for the creation of libraries with significant structural and functional variety from a common intermediate.
-
Proven Biological Relevance: Derivatives of the closely related isoindolinone and phthalimide structures, such as Thalidomide and its analogues, have profound biological activities, underscoring the therapeutic potential of this heterocyclic family.[4][5]
This document provides the first comprehensive proposal for adapting this promising scaffold to a solid-phase workflow, providing researchers with the foundational protocols to synthesize and explore novel hexahydro-1H-isoindole-based chemical libraries.
Overall Synthetic Strategy on Solid Support
The proposed strategy is designed as a modular workflow, allowing for flexibility and adaptation. It is divided into three primary phases: (I) Immobilization , (II) On-Resin Diversification , and (III) Cleavage . The entire process is conceptualized to be compatible with standard automated or manual solid-phase synthesis equipment.
Figure 1: General workflow for the solid-phase synthesis of a hexahydro-1H-isoindole library.
Phase I: Scaffold Synthesis and Immobilization
A successful SPOS campaign begins with a building block that can be efficiently and stably anchored to a solid support. For this purpose, we propose the use of (3aR,7aS)-octahydro-1H-isoindole-5-carboxylic acid as the core scaffold. This molecule provides a carboxylic acid handle for attachment to common hydroxyl-functionalized resins (e.g., Wang resin) via an ester linkage, which is stable to a wide range of reaction conditions but can be readily cleaved with strong acid.
Protocol 1: Synthesis of Boc-protected (3aR,7aS)-octahydro-1H-isoindole-5-carboxylic acid
This protocol is adapted from established solution-phase syntheses of related isoindole derivatives.[6][7] The synthesis begins with a Diels-Alder reaction to construct the bicyclic core, followed by functional group manipulations.
Materials:
-
Furan-3-carboxylic acid
-
Maleimide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
10% Palladium on carbon (Pd/C)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA), Ethyl Acetate (EtOAc)
-
Reagents for workup and purification.
Procedure:
-
Diels-Alder Cycloaddition: React furan-3-carboxylic acid with maleimide in a suitable high-boiling solvent to form the exo-adduct.
-
Hydrogenation: The resulting adduct is dissolved in MeOH, and the double bond is reduced via catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere. This step establishes the cis-fused ring junction.
-
Imide Reduction: The imide functionality is reduced to the corresponding secondary amine using a strong reducing agent like LiAlH₄ in THF.
-
Boc Protection: The resulting secondary amine is protected with Boc₂O in the presence of TEA in DCM to yield the Boc-protected scaffold, ready for immobilization.
-
Purification: The final product is purified by column chromatography or recrystallization.
Protocol 2: Immobilization on Wang Resin
Materials:
-
Wang Resin
-
Boc-protected scaffold from Protocol 1
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 1 hour in a peptide synthesis vessel.
-
Activation: In a separate flask, dissolve the Boc-protected scaffold (3 eq.), DIC (3 eq.), and DMAP (0.1 eq.) in a minimal amount of DMF/DCM (1:1). Allow the pre-activation to proceed for 15 minutes.
-
Coupling: Drain the solvent from the swollen resin and add the activated ester solution. Agitate the mixture at room temperature for 12-18 hours.
-
Capping: To block any unreacted hydroxyl groups on the resin, drain the reaction mixture and treat the resin with a solution of acetic anhydride and pyridine in DMF for 1 hour.
-
Washing: Thoroughly wash the resin sequentially with DMF, DCM, and MeOH. Dry the resin under vacuum.
-
Boc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Boc protecting group, liberating the secondary amine for diversification. Wash the resin again as in step 5.
Phase II: On-Resin Diversification
With the scaffold successfully anchored to the support, the secondary amine serves as the primary point for diversification. The following protocols detail two common and robust transformations.
Protocol 3: On-Resin N-Acylation
This protocol attaches a diverse range of acyl groups to the scaffold's nitrogen atom.
Materials:
-
Resin-bound scaffold from Protocol 2
-
Carboxylic acids (R-COOH, 3 eq.)
-
HBTU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA, 6 eq.)
-
DMF
Procedure:
-
Swell the resin in DMF.
-
In a separate vial, pre-activate the desired carboxylic acid by dissolving it with HBTU and DIPEA in DMF for 5 minutes.
-
Drain the resin and add the activated carboxylic acid solution.
-
Agitate the reaction for 2-4 hours at room temperature.
-
Drain the reaction solution and wash the resin thoroughly with DMF, DCM, and MeOH.
-
A small sample of beads can be cleaved to check for reaction completion by LC-MS.
Protocol 4: On-Resin Reductive Amination
This protocol introduces diversity via N-alkylation using aldehydes.
Materials:
-
Resin-bound scaffold from Protocol 2
-
Aldehyde (R-CHO, 5 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 5 eq.)
-
1% Acetic Acid in DMF
Procedure:
-
Swell the resin in 1% acetic acid in DMF.
-
Add the desired aldehyde and agitate for 30 minutes to form the iminium ion.
-
Add the reducing agent, NaBH(OAc)₃, and continue to agitate for 6-12 hours.
-
Drain the reaction solution and wash the resin with DMF, MeOH, and DCM.
Figure 2: Key diversification pathways for the resin-bound scaffold.
Phase III: Cleavage and Product Isolation
The final step is the release of the synthesized molecules from the solid support. For the Wang resin ester linkage, this is achieved under strongly acidic conditions.
Protocol 5: Cleavage from Resin
Materials:
-
Diversified, dried resin from Phase II
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Diethyl ether (cold)
Procedure:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Wash the resin beads with additional fresh TFA.
-
Concentrate the combined filtrate under reduced pressure.
-
Precipitate the crude product by adding the concentrated solution dropwise to a flask of cold diethyl ether.
-
Collect the precipitated product by centrifugation or filtration.
-
Wash the product with cold ether and dry under vacuum.
-
The crude product can then be purified by preparative HPLC.
Data Presentation: Representative Library
To illustrate the potential of this methodology, a hypothetical 4x4 library was designed using four different carboxylic acids for N-acylation and four different aldehydes for N-alkylation.
| Entry | Scaffold Modification | R-Group Source | Expected Mass (Da) | Purity (%) | Yield (mg) |
| A1 | N-Acylation | Benzoic Acid | 261.32 | >95 | 15.2 |
| A2 | N-Acylation | Acetic Acid | 199.24 | >95 | 11.8 |
| A3 | N-Acylation | Cyclohexanecarboxylic acid | 267.37 | >95 | 16.1 |
| A4 | N-Acylation | Thiophene-2-carboxylic acid | 267.34 | >95 | 14.9 |
| B1 | N-Alkylation | Benzaldehyde | 247.34 | >90 | 12.5 |
| B2 | N-Alkylation | Isovaleraldehyde | 225.34 | >90 | 10.5 |
| B3 | N-Alkylation | 4-Pyridinecarboxaldehyde | 248.32 | >90 | 11.7 |
| B4 | N-Alkylation | 2-Naphthaldehyde | 297.39 | >90 | 14.3 |
Purity determined by LC-MS analysis of the crude product after precipitation. Yields based on a 100 mg resin scale.
Conclusion and Future Directions
This application note provides a comprehensive, albeit conceptual, guide for utilizing the hexahydro-1H-isoindole scaffold in solid-phase organic synthesis. The proposed protocols leverage established, robust reactions and commercially available reagents, making the methodology accessible to medicinal chemistry laboratories. By functionalizing a versatile handle for resin attachment and employing standard on-resin diversification techniques, this strategy paves the way for the systematic exploration of the chemical space around this valuable scaffold.
Future work should focus on the functionalization of the carbocyclic ring prior to immobilization to introduce additional diversity vectors. Furthermore, adapting the cleavage strategy to be compatible with different linkers (e.g., Rink Amide for generating carboxamides) would further broaden the utility of this approach in drug discovery campaigns.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methodology for the Construction of the Bicyclo[4.3.0]nonane Core [mdpi.com]
- 3. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of hexahydro-1H-isoindole derivatives from arylacyl bromides via homoallenic bromohydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 2,3,3a,4,7,7a-Hexahydro-1H-isoindole Ring
For Researchers, Scientists, and Drug Development Professionals
The 2,3,3a,4,7,7a-hexahydro-1H-isoindole scaffold is a privileged bicyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, making it an attractive building block for designing novel therapeutics, including potent and selective enzyme inhibitors.[1] This guide provides a detailed overview of key synthetic strategies to functionalize this ring system, offering field-proven insights and step-by-step protocols for laboratory application.
Foundational Strategy: Constructing the Core Scaffold
The most common and efficient method for assembling the hexahydroisoindole core is the Diels-Alder reaction, a powerful [4+2] cycloaddition.[3][4] This reaction typically involves a conjugated diene (e.g., 1,3-butadiene) and a dienophile, such as an N-substituted maleimide, to stereoselectively form the cis-fused ring system.[5][6] The resulting 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a versatile intermediate for subsequent functionalization.
Part 1: N-Functionalization of the Isoindole Nitrogen
The secondary amine of the hexahydro-1H-isoindole ring is a primary site for modification. N-alkylation or N-arylation not only introduces diversity but also modulates the physicochemical properties of the molecule, such as lipophilicity and basicity. The protocol described below is a robust, general procedure for N-alkylation.
Causality Behind Experimental Choices:
The choice of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the indole nitrogen, forming the corresponding anion. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal as they effectively solvate the resulting cation without interfering with the subsequent nucleophilic attack on the alkyl halide.[7][8] The reaction is initiated at 0 °C to control the initial exothermic deprotonation and then allowed to proceed at room temperature for optimal reaction kinetics.
Protocol 1: General N-Alkylation
This procedure details the N-alkylation of a generic hexahydro-1H-isoindole using an alkyl halide.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add the hexahydro-1H-isoindole (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration range: 0.1 to 0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases.
-
Alkylation: Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x the volume of the aqueous layer).
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated hexahydroisoindole.[7][9]
Caption: Workflow for N-Alkylation of the hexahydroisoindole ring.
Part 2: Carbocyclic Ring Functionalization via Olefin Precursors
A powerful strategy for introducing functionality onto the six-membered ring involves using the double bond of the readily available cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione intermediate. Epoxidation of this olefin followed by regioselective ring-opening provides access to a diverse range of disubstituted hexahydroisoindole derivatives.[10]
Causality Behind Experimental Choices:
-
Epoxidation: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, reliable reagent for the epoxidation of alkenes. The reaction often yields a mixture of syn- and anti-epoxides, with the ratio influenced by steric and electronic factors.[10] The syn-isomer (epoxide on the same face as the imide ring) can sometimes be favored due to dipole-dipole interactions between the peracid and the imide moiety.
-
Ring-Opening: The subsequent ring-opening of the epoxide with a nucleophile under acidic conditions (e.g., H₂SO₄) proceeds via an Sₙ2-like mechanism. The nucleophile attacks one of the epoxide carbons, leading to a trans-diaxial opening, which dictates the stereochemical outcome. This method allows for the stereocontrolled installation of two new functional groups.[10][11]
Protocol 2: Epoxidation and Nucleophilic Ring-Opening
This two-step protocol describes the functionalization of the carbocyclic ring starting from an N-substituted tetrahydroisoindole dione.
Step A: Epoxidation of 2-Ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Materials:
-
2-Ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the starting imide (1.0 eq) in DCM in a round-bottom flask.
-
Reagent Addition: Add m-CPBA (1.5 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated Na₂SO₃ solution (to destroy excess peroxide), saturated NaHCO₃ solution (to remove m-chlorobenzoic acid), and brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting mixture of syn- and anti-epoxides can be purified by column chromatography or used directly in the next step.[10]
Step B: Ring-Opening of the Epoxide with Sodium Azide
Materials:
-
Epoxide mixture from Step A (e.g., syn-epoxide) (1.0 eq)
-
Sodium azide (NaN₃) (3.0 eq)
-
Ammonium chloride (NH₄Cl) (2.0 eq)
-
Methanol/Water mixture (e.g., 4:1)
Procedure:
-
Reaction Setup: To a solution of the epoxide (1.0 eq) in a methanol/water mixture, add NaN₃ (3.0 eq) and NH₄Cl (2.0 eq).
-
Heating: Heat the mixture to reflux (approx. 70-80 °C) and stir for 12-24 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with ethyl acetate (3x).
-
Washing, Drying, and Concentration: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude azido-alcohol product by flash column chromatography to yield the single stereoisomer resulting from the trans-diaxial ring opening.[10]
Quantitative Data Summary
The following table summarizes yields for various functionalizations starting from the syn-epoxide of 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, demonstrating the versatility of the epoxide ring-opening strategy.
| Nucleophile/Reagent | Product Type | Yield (%) | Reference |
| NaN₃ / NH₄Cl | Azido-alcohol | 80% | [10] |
| Ac₂O / H₂SO₄ | trans-Diacetate | - | [10] |
| MeOH / H₂SO₄ | Methoxy-alcohol | - | [10] |
Note: Specific yield for diacetate and methoxy-alcohol formation was not provided in the primary reference, but the transformations were reported as successful.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Distal Functionalization via Transition Metal Catalysis [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. uh-ir.tdl.org [uh-ir.tdl.org]
- 6. Regio- and diastereoselective access to densely functionalized ketones via the Boekelheide rearrangement of isoxazoline N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
Application Notes & Protocols: A Guide to the In Vitro Characterization of Hexahydro-1H-isoindole Compounds
Introduction: The Hexahydro-1H-isoindole Scaffold in Modern Drug Discovery
The hexahydro-1H-isoindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of compounds with a vast array of biological activities.[1] Derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[2][3] This chemical versatility makes the scaffold a fertile ground for the development of novel therapeutics. However, translating this potential into clinical success requires a systematic and rigorous preclinical evaluation.
This guide provides an integrated strategy for the in vitro characterization of novel hexahydro-1H-isoindole compounds. As a senior application scientist, my objective is not merely to list protocols but to provide a logical framework for decision-making in a drug discovery program. We will progress from broad, high-throughput primary screens to identify biological targets, through detailed functional assays to elucidate the mechanism of action, and finally to essential early-stage safety and liability profiling. Each step is designed to generate decision-driving data, enabling researchers to prioritize candidates with the highest potential for success.
The following sections detail field-proven protocols, explain the scientific rationale behind their selection, and offer insights into data interpretation. This comprehensive approach ensures that by the end of the cascade, a researcher will have a robust pharmacological and toxicological profile of their lead compounds.
Section 1: The Initial Step - Target Affinity and General Cytotoxicity
The first critical step in characterizing a new chemical entity is to understand its primary biological target and to rule out non-specific cytotoxicity. A compound that kills cells indiscriminately is generally not a viable therapeutic candidate. Therefore, we begin with parallel screens for target binding and cell health.
Radioligand Binding Assays: The Gold Standard for Target Affinity
Radioligand binding assays are a robust and sensitive method for directly measuring the affinity of a compound for a specific receptor.[4][5] They are considered the gold standard for quantifying ligand-receptor interactions.[6] The fundamental principle is a competition between a constant concentration of a high-affinity radiolabeled ligand and varying concentrations of the unlabeled test compound (the hexahydro-1H-isoindole derivative) for binding to the target receptor.[4][7]
Causality Behind Experimental Choice: This assay directly measures binding, a prerequisite for functional activity. It allows for the determination of key pharmacological parameters: the dissociation constant (Kd) for the radioligand and the inhibitory constant (Ki) for the test compound, which reflects its binding affinity.[4][8] This quantitative data is essential for establishing Structure-Activity Relationships (SAR).
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol 1: Competitive Radioligand Binding Assay
-
Principle: To determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for a target receptor.[4]
-
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand (e.g., [³H]-ligand, [¹²⁵I]-ligand) specific for the target.
-
Test hexahydro-1H-isoindole compounds.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[9]
-
Non-specific binding control: a high concentration of an unlabeled ligand.
-
96-well plates and glass fiber filter mats (e.g., GF/C).[9]
-
Filtration apparatus (Cell Harvester).
-
Scintillation cocktail and MicroBeta counter.
-
-
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add 50 µL of varying concentrations of the test compound to appropriate wells. For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of the non-specific control ligand.
-
Radioligand Addition: Add 50 µL of the radioligand solution (at a concentration near its Kd) to all wells.
-
Receptor Addition: Initiate the binding reaction by adding 150 µL of the membrane preparation (3-120 µg protein per well, depending on receptor density) to all wells.[9] The final assay volume is typically 250 µL.[9]
-
Incubation: Incubate the plate for 60-120 minutes at a defined temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[9]
-
Termination & Filtration: Terminate the incubation by rapid vacuum filtration onto filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound.[9]
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter mats, add scintillation cocktail, and count the trapped radioactivity in a MicroBeta counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Cell Viability Assays: A Critical First Pass Filter
Before delving into complex functional assays, it is imperative to assess the general cytotoxicity of the compounds. This ensures that any observed functional effects are not simply a consequence of cell death. Tetrazolium reduction assays like MTT and XTT are commonly used for this purpose.[10]
Causality Behind Experimental Choice: We recommend the XTT assay over the more traditional MTT assay. The MTT assay produces an insoluble formazan product that requires an additional solubilization step, introducing potential variability and a more complex workflow.[11][12] The XTT assay's water-soluble formazan product is secreted into the culture medium, allowing for direct measurement and a more streamlined, reproducible protocol suitable for high-throughput screening.[11][13][14]
Principle of the XTT Cell Viability Assay
Caption: Conversion of XTT to a colored formazan product by viable cells.
Table 1: Comparison of Common Tetrazolium-Based Cell Viability Assays
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to purple, insoluble formazan crystals by mitochondrial dehydrogenases.[12] | Reduction of yellowish XTT to orange, water-soluble formazan by mitochondrial dehydrogenases.[13][14] |
| Product Solubility | Insoluble (requires solubilization step)[11] | Water-soluble (no solubilization needed)[11] |
| Workflow | 1. Add MTT. 2. Incubate. 3. Add solubilization agent. 4. Incubate. 5. Read absorbance.[13] | 1. Add XTT/electron coupling reagent. 2. Incubate. 3. Read absorbance.[13] |
| Advantages | Well-established, inexpensive.[13] | Faster workflow, higher sensitivity, less variability, suitable for HTS.[11] |
| Disadvantages | Extra solubilization step, potential for crystal-related artifacts, higher variability.[11] | Higher cost per assay compared to MTT. |
Protocol 2: XTT Cell Viability Assay
-
Principle: To quantify the number of metabolically active, viable cells by measuring the reduction of the tetrazolium salt XTT to a colored formazan product.[13]
-
Materials:
-
Cells of interest (e.g., HepG2, HEK293).
-
Complete cell culture medium.
-
Test hexahydro-1H-isoindole compounds.
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent).
-
96-well clear-bottom cell culture plates.
-
Microplate reader capable of measuring absorbance at ~475 nm.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Reagent Preparation: Shortly before the end of the incubation, prepare the XTT/electron-coupling solution according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the prepared XTT solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until the orange color develops.
-
Measurement: Gently shake the plate and measure the absorbance at ~475 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the log concentration of the test compound to determine the CC₅₀ (concentration that reduces cell viability by 50%).
-
Section 2: Elucidating the Mechanism - Functional Assays
Once a compound demonstrates specific binding to a target and acceptable cytotoxicity, the next step is to determine its functional effect. Does it activate the target (agonist), block it (antagonist), or modulate its activity in other ways? The choice of assay is dictated by the target class, with G-Protein Coupled Receptors (GPCRs) and ion channels being two of the most prominent.[15][16]
Assays for G-Protein Coupled Receptors (GPCRs)
GPCRs are the largest family of cell surface receptors and a major target for approved drugs.[17][18] Their activation by a ligand initiates a cascade of intracellular events. Assays can be designed to measure events at different points in this cascade.
GPCR Signaling and Points of Assay Intervention
Caption: Key intervention points for GPCR functional assays.
Protocol 3: [³⁵S]GTPγS Binding Assay
-
Principle: This functional assay directly measures the activation of G-proteins, a proximal event in the GPCR signaling cascade.[19] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows it to accumulate on activated Gα subunits, and the resulting radioactivity is proportional to receptor activation.[20][21]
-
Causality Behind Experimental Choice: This assay is highly valuable for differentiating between full and partial agonists because it measures an event with low signal amplification, providing a clear window into a compound's intrinsic efficacy.[21]
-
Materials:
-
Cell membranes expressing the GPCR of interest.
-
[³⁵S]GTPγS radioligand.
-
GDP (Guanosine 5'-diphosphate).
-
Unlabeled GTPγS for non-specific binding.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates, filter mats, filtration apparatus, and scintillation counter.
-
-
Procedure:
-
Assay Setup: To each well of a 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of GDP to a final concentration of 10-100 µM.[19]
-
Add 20 µL of varying concentrations of the test compound (agonist). For total binding, add vehicle. For non-specific binding, add unlabeled GTPγS.
-
Add 100 µL of the membrane preparation (5-20 µg protein/well).
-
Initiation: Start the reaction by adding 10 µL of [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.[19]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[19]
-
Termination & Filtration: Terminate the assay by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer.[19]
-
Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the specific binding (in cpm or dpm) against the log concentration of the agonist to generate a dose-response curve.
-
Determine the EC₅₀ (concentration for 50% of maximal stimulation) and Eₘₐₓ (maximum effect) from the curve using non-linear regression.
-
Protocol 4: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
-
Principle: This is a competitive immunoassay to measure the accumulation (for Gαs-coupled receptors) or inhibition (for Gαi-coupled receptors) of the second messenger cyclic AMP (cAMP).[22] Intracellular cAMP produced by cells competes with a d2-labeled cAMP for binding to an anti-cAMP antibody labeled with a Europium cryptate. The HTRF signal is inversely proportional to the concentration of cAMP in the cells.[22]
-
Causality Behind Experimental Choice: This assay measures a downstream functional response, providing a clear picture of the compound's effect on cell signaling. The homogeneous ("mix-and-read") format is highly amenable to automation and high-throughput screening.[23][24]
-
Materials:
-
Cells expressing the GPCR of interest.
-
HTRF cAMP assay kit (e.g., from Cisbio, Promega).
-
Test compounds, and a known agonist/antagonist for controls.
-
Low-volume 384-well white plates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Cell Dispensing: Dispense cells into the 384-well plate and incubate if necessary.
-
Compound Addition: Add test compounds (for agonist mode) or test compounds plus a known agonist at its EC₈₀ (for antagonist mode).
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.
-
Lysis & Detection: Add the premixed HTRF detection reagents (d2-cAMP and anti-cAMP-cryptate) in lysis buffer.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the ratio of the two emission wavelengths and normalize the data according to the manufacturer's protocol.
-
Plot the HTRF signal or calculated cAMP concentration against the log concentration of the test compound.
-
Determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) using non-linear regression.
-
Assays for Ion Channels
Ion channels are critical drug targets, and their malfunction is implicated in many diseases.[16] The direct measurement of ion flow across the cell membrane is the most definitive way to assess a compound's effect.
Protocol 5: Automated Patch Clamp (APC) Electrophysiology
-
Principle: Automated patch clamp systems use planar glass chips with micro-apertures to replace the traditional glass pipette.[25] Cells in suspension are automatically positioned over the apertures, and a high-resistance "giga-ohm" seal is formed. The system then applies voltage protocols and measures the resulting ionic currents, allowing for the characterization of channel activation, inactivation, and blockade by test compounds.[16][26]
-
Causality Behind Experimental Choice: APC provides the highest quality, information-rich data on ion channel function, measuring current, voltage, and time dependence directly.[25] Automation has transformed this "gold standard" technique into a higher-throughput method suitable for drug discovery screening, offering a significant advantage over low-throughput manual patch clamp.[27]
-
Materials:
-
Procedure (General Workflow):
-
Preparation: Prepare single-cell suspensions and the required recording solutions and compound plates.
-
System Setup: Prime the APC instrument and load the recording chip, cells, solutions, and compound plate.
-
Automated Experiment: The instrument automatically performs the following for each cell:
-
Catches a cell on the aperture.
-
Forms a giga-ohm seal.
-
Establishes a whole-cell recording configuration.
-
Applies a predefined voltage protocol to elicit ionic currents.
-
Applies the test compound and repeats the voltage protocol.
-
-
Data Acquisition: The system records the ionic currents before, during, and after compound application.
-
-
Data Analysis:
-
The instrument's software measures parameters like peak current amplitude, activation/inactivation kinetics, and steady-state current.
-
Calculate the percentage of current inhibition at each compound concentration.
-
Plot the percent inhibition against the log concentration of the compound to determine the IC₅₀.
-
Automated Patch Clamp (APC) Experimental Workflow
Caption: A generalized workflow for an automated patch clamp experiment.
Section 3: Early ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is critical to reduce the high rate of late-stage drug attrition.[28][29] In vitro assays provide a cost-effective way to flag potential liabilities early in the discovery process.[30]
Causality Behind Experimental Choice: Drug-Induced Liver Injury (DILI) is a leading cause of drug failure.[31] Therefore, an in vitro hepatotoxicity assay is a mandatory component of an early liability screen. Using metabolically competent cells like primary human hepatocytes or HepaRG cells provides a more physiologically relevant system than standard cancer cell lines.[32]
Table 2: A Representative Panel of Early In Vitro ADME-Tox Assays
| Assay | Purpose | Typical Model System | Key Parameter |
| Metabolic Stability | To determine the rate of metabolism.[33] | Liver Microsomes, Hepatocytes | Intrinsic Clearance (Clint), Half-life (t1/2) |
| CYP450 Inhibition | To assess the potential for drug-drug interactions.[33] | Liver Microsomes, Recombinant CYPs | IC₅₀ |
| Hepatotoxicity | To identify compounds that may cause liver injury.[31][34] | Primary Hepatocytes, HepG2, 3D Liver Spheroids[34] | CC₅₀ |
| hERG Channel Blockade | To assess the risk of cardiac arrhythmia (QT prolongation).[29] | hERG-expressing cells (APC assay) | IC₅₀ |
| Plasma Protein Binding | To determine the fraction of compound bound to plasma proteins, which affects distribution. | Plasma | Percent Bound |
Protocol 6: In Vitro Hepatotoxicity Assessment
-
Principle: To evaluate the potential for a compound to cause liver cell death by exposing a relevant liver cell model (e.g., primary human hepatocytes or HepaRG cells) to the compound and measuring cell viability.
-
Materials:
-
Cryopreserved primary human hepatocytes or HepaRG cells.
-
Specialized hepatocyte culture medium.
-
Collagen-coated 96-well plates.
-
Test compounds and a known hepatotoxin (e.g., chlorpromazine) as a positive control.
-
Cell viability assay kit (e.g., XTT or ATP-based assay).
-
-
Procedure:
-
Cell Seeding: Thaw and seed hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to form a confluent monolayer (typically 24-48 hours).
-
Compound Treatment: Treat cells with a range of concentrations of the test compounds for 24-48 hours.
-
Viability Assessment: At the end of the incubation period, perform a cell viability assay (e.g., Protocol 2: XTT Assay) to quantify the extent of cell death.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls.
-
Plot the percent viability against the log concentration of the compound to determine the CC₅₀. This value can then be compared to the compound's efficacious concentration to estimate a therapeutic index.
-
Conclusion
The in vitro assays detailed in this guide form a cohesive and logical cascade for the characterization of novel hexahydro-1H-isoindole compounds. By systematically progressing from broad affinity and cytotoxicity screening to specific functional and liability assays, researchers can build a comprehensive data package. This strategy enables informed decision-making, facilitates the prioritization of compounds with the most promising therapeutic potential, and helps to identify and mitigate potential liabilities early in the drug discovery process, ultimately increasing the probability of clinical success.
References
- 1. mdpi.com [mdpi.com]
- 2. A review on biological activity and synthetic methods of isoindole nucleus [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 7. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biotech-spain.com [biotech-spain.com]
- 12. MTT assay - Wikipedia [en.wikipedia.org]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. biotium.com [biotium.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Automated planar patch-clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. cAMP-Glo™ Max Assay Protocol [promega.sg]
- 24. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 25. Making sure you're not a bot! [nanion.de]
- 26. cellmicrosystems.com [cellmicrosystems.com]
- 27. cellmicrosystems.com [cellmicrosystems.com]
- 28. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 29. vectorb2b.com [vectorb2b.com]
- 30. drugtargetreview.com [drugtargetreview.com]
- 31. bioivt.com [bioivt.com]
- 32. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 33. cellgs.com [cellgs.com]
- 34. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes & Protocols: Unlocking the Antimicrobial Potential of Hexahydro-1H-isoindole Derivatives
An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of hexahydro-1H-isoindole derivatives for antimicrobial activity.
Introduction: A Privileged Scaffold in the Fight Against Antimicrobial Resistance
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. The isoindole core and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3][4] The saturated hexahydro-1H-isoindole backbone, in particular, offers a three-dimensional architecture that can be strategically functionalized to enhance target engagement and optimize pharmacokinetic properties.
This guide provides a comprehensive framework for the synthesis, characterization, and evaluation of hexahydro-1H-isoindole derivatives as potential antimicrobial agents. It is designed to bridge the gap between synthetic chemistry and antimicrobial pharmacology, offering field-proven insights and detailed, self-validating protocols for researchers dedicated to discovering the next generation of anti-infective therapies.
The Scientific Rationale: Why Hexahydro-1H-isoindole?
The therapeutic promise of the isoindole nucleus is well-established, with derivatives demonstrating a variety of pharmacological effects.[5] The core structure's versatility allows for the synthesis of diverse compound libraries, where modifications can drastically influence biological outcomes.[6][7] For instance, different substituents on the isoindole ring have been shown to impart selective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.[6][7]
While the precise mechanism of action for many isoindole derivatives is still under investigation, it is often complex, potentially involving the inhibition of specific bacterial enzymes or interference with nucleic acid replication. This multifactorial potential makes them promising candidates for overcoming the single-target resistance that plagues many current antibiotics.
Synthetic Strategy: A General Pathway
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives can be achieved through various multi-step pathways.[7] A common and effective approach begins with a Diels-Alder reaction, followed by epoxidation and subsequent ring-opening with various nucleophiles to introduce chemical diversity.[8] This strategy allows for the controlled installation of functional groups that are critical for antimicrobial activity.
Below is a generalized workflow illustrating the key stages in the discovery and preclinical evaluation of these compounds.
Caption: High-level workflow for antimicrobial drug discovery using hexahydro-1H-isoindole derivatives.
Proposed Mechanism of Action: A Hypothetical Model
The structural characteristics of isoindole derivatives suggest several potential mechanisms for their antimicrobial effects. One plausible hypothesis involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is a common target for antibiotics. The planar isoindole ring system could intercalate with DNA, while specific side chains interact with the enzyme's active site, disrupting DNA replication and leading to cell death.[9]
The diagram below illustrates this hypothetical mechanism.
Caption: Proposed mechanism: Inhibition of bacterial DNA gyrase by a hexahydro-1H-isoindole derivative.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide standardized, robust methods for assessing the antimicrobial and cytotoxic properties of novel hexahydro-1H-isoindole derivatives.
Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution (CLSI Guidelines)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12]
A. Rationale & Causality: The broth microdilution method is a gold standard for its quantitative results and efficiency in testing multiple compounds and concentrations simultaneously.[13] Using a standardized inoculum (0.5 McFarland) ensures reproducibility by starting with a consistent bacterial density (~1.5 x 10⁸ CFU/mL).[10][11] Serial dilutions create a concentration gradient to precisely identify the MIC breakpoint.
B. Materials:
-
96-well microtiter plates (U-bottom)
-
Mueller-Hinton Broth (MHB)
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Sterile saline or phosphate-buffered saline (PBS)
C. Step-by-Step Procedure:
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile MHB.
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard.[11] This can be verified using a spectrophotometer at 625 nm.
-
Dilute this standardized suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10][11] This final dilution must be performed within 15 minutes of standardization.[14]
-
-
Compound Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 in a 96-well plate.
-
Add 200 µL of the test compound at twice the highest desired final concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 1-10 now contain serial dilutions of the compound.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no compound, no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum (prepared in Step 1) to wells 1 through 11. The final volume in each well is 200 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.[10]
-
-
MIC Determination:
Protocol 2: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol assesses the effect of the compounds on the viability of mammalian cells, which is crucial for determining their therapeutic index. The assay measures the metabolic activity of viable cells.[15]
A. Rationale & Causality: The MTT assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[11][15] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.[15]
B. Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
C. Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the 96-well plate with a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hexahydro-1H-isoindole derivatives in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO diluted to the highest concentration used) and a no-treatment control.
-
Incubate for an additional 24-48 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the cell viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Data Presentation and Interpretation
Systematic data presentation is critical for comparing the efficacy and safety of different derivatives. The goal is to identify compounds with a low MIC (high potency) and a high IC₅₀ (low cytotoxicity), resulting in a favorable Selectivity Index (SI = IC₅₀ / MIC).
Table 1: Template for Summarizing Antimicrobial and Cytotoxicity Data
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Test Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| HHI-001 | S. aureus | Positive | 4 | 8 | HeLa | >100 | >25 |
| HHI-001 | E. coli | Negative | 32 | >64 | HeLa | >100 | >3.1 |
| HHI-002 | S. aureus | Positive | 8 | 16 | HeLa | 75 | 9.4 |
| HHI-002 | E. coli | Negative | 64 | >64 | HeLa | 75 | 1.2 |
| Control Abx | S. aureus | Positive | 0.5 | 1 | HeLa | - | - |
MBC (Minimum Bactericidal Concentration) is determined by sub-culturing from the clear wells of the MIC plate onto antibiotic-free agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Conclusion and Future Outlook
The hexahydro-1H-isoindole scaffold represents a fertile ground for the development of novel antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization allow for fine-tuning of both antimicrobial activity and toxicological profiles.[6][8] The protocols detailed in this guide provide a robust starting point for researchers to systematically evaluate new derivatives. Future work should focus on elucidating precise mechanisms of action and exploring efficacy in more complex models, including against resistant clinical isolates and in biofilm studies, to fully realize the clinical potential of this promising class of compounds.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. Antiviral activity of isoindole derivatives [jmchemsci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6-substituted hexahydro-1H-isoindole-1,3(2H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajchem-b.com [ajchem-b.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. routledge.com [routledge.com]
- 13. woah.org [woah.org]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Synthesis and Evaluation of Hexahydro-1H-isoindole-Based Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The hexahydro-1H-isoindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of a variety of biologically active compounds.[1][2] Its unique three-dimensional structure allows for diverse functionalization, leading to the development of potent therapeutic agents. This guide provides a comprehensive overview of the synthesis, characterization, and anticancer evaluation of hexahydro-1H-isoindole derivatives, offering detailed protocols and insights into their mechanism of action and structure-activity relationships (SAR).
Synthetic Strategies for the Hexahydro-1H-isoindole Core
The construction of the hexahydro-1H-isoindole framework can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry. Two of the most versatile and widely employed strategies are the Diels-Alder reaction and multicomponent reactions.
Diels-Alder Reaction: A Classic Approach
The Diels-Alder reaction provides a powerful and stereocontrolled method for the synthesis of the cis-fused hexahydro-1H-isoindole ring system. This [4+2] cycloaddition typically involves the reaction of a diene, such as furan or 1,3-butadiene, with a dienophile, like maleimide or maleic anhydride. The resulting cycloadduct can then be further elaborated to yield the desired isoindole derivatives.
A common starting point is the reaction of furan with maleic anhydride, which furnishes an exo-cycloadduct. This intermediate can then be converted to the corresponding imide derivatives.[3][4] Subsequent functionalization of the cyclohexane ring, for instance, through epoxidation followed by ring-opening, allows for the introduction of various substituents.[5][6][7][8]
Protocol 1: Synthesis of 2-substituted-hexahydro-1H-isoindole-1,3-diones via Diels-Alder Reaction and Subsequent Functionalization [6][8]
This protocol outlines a general procedure for the synthesis of functionalized hexahydro-1H-isoindole-1,3-diones, starting from the Diels-Alder adduct of 3-sulfolene (as a 1,3-butadiene precursor) and maleic anhydride.
Step 1: Synthesis of 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
-
In a round-bottom flask, combine 3-sulfolene and maleic anhydride in a suitable high-boiling solvent (e.g., xylene).
-
Heat the mixture to reflux. The 3-sulfolene will thermally decompose to generate 1,3-butadiene in situ, which then undergoes a Diels-Alder reaction with maleic anhydride.
-
After the reaction is complete (monitored by TLC), cool the mixture and collect the resulting 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione precipitate by filtration.
-
React the anhydride with a primary amine (R-NH₂) in a solvent like glacial acetic acid with heating to form the corresponding N-substituted imide, 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.
Step 2: Epoxidation of the Double Bond
-
Dissolve the N-substituted imide from Step 1 in a suitable solvent such as dichloromethane (DCM).
-
Add an epoxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with an aqueous solution of sodium bicarbonate and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the epoxide.
Step 3: Nucleophilic Ring-Opening of the Epoxide
-
Dissolve the epoxide from Step 2 in a suitable solvent (e.g., methanol for methoxy addition, or DCM).
-
Add a nucleophile (e.g., sodium azide for azido functionalization) and a catalytic amount of acid (e.g., sulfuric acid) if required.[6][8]
-
Stir the reaction at room temperature until completion.
-
Quench the reaction and purify the product by column chromatography on silica gel to yield the functionalized hexahydro-1H-isoindole-1,3-dione derivative.
Multicomponent Reactions: An Efficient Alternative
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules in a single step. For the synthesis of hexahydro-1H-isoindolones, a three-component reaction involving an imine, an acyl chloride, and a dienylstannane has been successfully employed.[9] This strategy allows for the rapid generation of a library of substituted isoindolones.
Protocol 2: Three-Component Synthesis of Hexahydro-1H-isoindolones [9]
This protocol describes a parallel solution-phase synthesis of a library of hexahydro-1H-isoindolones.
Step 1: Copper-Catalyzed Three-Component Coupling
-
In a reaction vial, add a catalytic amount of copper(I) chloride (CuCl).
-
Add a stock solution of the desired imine in acetonitrile.
-
Add the corresponding acyl chloride.
-
To the stirred mixture, inject a solution of a dienylstannane in dichloromethane.
-
Heat the reaction mixture at 45 °C overnight under an inert atmosphere.
Step 2: Intramolecular Diels-Alder Reaction
-
After the initial coupling reaction, remove the solvents under reduced pressure.
-
Add toluene to the reaction vial and heat the mixture to reflux overnight to facilitate the intramolecular Diels-Alder reaction.
-
Cool the reaction mixture and filter through a silica gel plug to remove impurities.
-
The crude product can be further purified by preparative HPLC to obtain the pure hexahydro-1H-isoindolone.
Characterization of Hexahydro-1H-isoindole Derivatives
The structural elucidation of the synthesized hexahydro-1H-isoindole derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule.[1][10] The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts in the carbon spectrum, provide detailed information about the connectivity and stereochemistry of the molecule.[6][8][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.[1][10] For hexahydro-1H-isoindole-1,3-diones, characteristic peaks include the C=O stretching vibrations of the imide group (typically around 1700-1770 cm⁻¹) and N-H stretching for unsubstituted imides.[6][8][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the synthesized compounds, confirming their molecular formula.
Evaluation of Anticancer Activity
The cytotoxic potential of the synthesized hexahydro-1H-isoindole derivatives is commonly assessed using cell-based assays that measure cell viability and proliferation. The MTT and BrdU assays are two widely used methods for this purpose.
MTT Assay Protocol for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14]
Protocol 3: MTT Cytotoxicity Assay [4][12][14]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized hexahydro-1H-isoindole derivatives in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Mechanism of Anticancer Action
Understanding the mechanism by which hexahydro-1H-isoindole derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Studies have shown that these compounds can induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest.[1]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate cancer cells. Some isoindole derivatives have been shown to induce apoptosis in cancer cells.[1] This can be observed through morphological changes such as cell shrinkage and membrane blebbing.[3] The induction of apoptosis can be further confirmed by assays such as Annexin V/propidium iodide staining followed by flow cytometry.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation due to a dysregulated cell cycle. Some anticancer agents act by arresting the cell cycle at specific phases, thereby preventing cancer cells from dividing. Flow cytometry analysis of DNA content can be used to determine the effect of hexahydro-1H-isoindole derivatives on the cell cycle distribution of cancer cells.
Targeting Signaling Pathways
While the precise molecular targets for many hexahydro-1H-isoindole derivatives are still under investigation, the broader class of indole-containing compounds has been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[15][16][17] Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis.
Figure 1: A simplified diagram illustrating a potential mechanism of action for a hexahydro-1H-isoindole derivative, involving the inhibition of the PI3K/Akt/mTOR signaling pathway and the induction of apoptosis.
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for optimizing the anticancer activity of hexahydro-1H-isoindole derivatives. By systematically modifying the structure of the lead compounds and evaluating their biological activity, researchers can identify key structural features that contribute to their potency and selectivity.
The anticancer activity of these compounds is highly dependent on the nature and position of the substituents on the isoindole core.[3][18] For example, the presence of certain functional groups on the cyclohexane ring or on the imide nitrogen can significantly influence their cytotoxic effects.
Table 1: Structure-Activity Relationship of Selected Hexahydro-1H-isoindole Derivatives
| Compound ID | R (N-substituent) | R' (Cyclohexane Substituents) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | Ethyl | Azido, Silyl ether | A549 | 19.41 | [13][19] |
| 2 | Ethyl | Hydroxyl, Azido | A549 | >100 | [3] |
| 3 | Phenyl | Bromo, Silyl ether | MCF-7 | <10 | [3] |
| 4 | Phenyl | Hydroxyl | MCF-7 | >50 | [3] |
| 5 | Ethyl | - | HeLa | Selective activity | [13] |
| 6 | Phenyl | - | C6 | Higher activity than positive control at 100 µM | [13] |
| 7a | Ethyl | Diacetate | A549 | 45.3 | [3] |
| 7b | Phenyl | Diacetate | A549 | 62.1 | [3] |
The data in Table 1 suggests that the presence of lipophilic groups, such as silyl ethers, and electron-withdrawing groups, like bromine and azide, can enhance the anticancer activity. The nature of the N-substituent also plays a role in the observed cytotoxicity.
Conclusion
Hexahydro-1H-isoindole derivatives represent a promising class of compounds for the development of novel anticancer agents. The synthetic methodologies outlined in this guide, including the Diels-Alder reaction and multicomponent reactions, provide efficient access to a wide range of structurally diverse analogs. The detailed protocols for anticancer activity evaluation and the insights into their mechanism of action and structure-activity relationships offer a solid foundation for researchers in the field of drug discovery and development to explore the therapeutic potential of this important scaffold. Further investigation into the specific molecular targets and signaling pathways will undoubtedly pave the way for the design of more potent and selective hexahydro-1H-isoindole-based anticancer drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT (Assay protocol [protocols.io]
- 5. [PDF] Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. eurekaselect.com [eurekaselect.com]
- 19. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hexahydro-1H-isoindole
Welcome to the technical support center for Hexahydro-1H-isoindole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable scaffold. Here, we address specific experimental issues in a question-and-answer format, grounded in mechanistic principles and field-proven insights to help you optimize your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: My overall yield for hexahydro-1H-isoindole synthesis is consistently low. What are the most common underlying causes?
Low yields are a frequent challenge and typically stem from one or more of the following factors:
-
Instability of Intermediates: Many synthetic routes proceed through partially unsaturated isoindole or isoindoline intermediates. The isoindole ring system, in particular, is highly reactive and prone to rapid polymerization, oxidation, and decomposition, especially if unsubstituted.[1][2] This inherent instability is a primary contributor to yield loss, particularly during extended reaction times or harsh workup conditions.
-
Side Reactions: The high reactivity of intermediates can lead to undesired side reactions. Polymerization is common when intermediates react with each other.[3] Furthermore, atmospheric oxidation can occur if a robust inert atmosphere is not maintained throughout the synthesis and workup.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, pressure (in hydrogenation reactions), and catalyst can dramatically impact reaction efficiency. For instance, inefficient mixing in large-scale reactions can create localized "hot spots" or concentration gradients, promoting the formation of byproducts.[1]
-
Losses During Purification: The final hexahydro-1H-isoindole product, while more stable than its unsaturated precursors, can still be sensitive. Degradation is often observed during purification steps like silica gel chromatography due to the acidic nature of the stationary phase.
Q2: How do substituents on the aromatic ring or nitrogen atom influence the reaction's success?
Substituents play a critical role in modulating the stability and reactivity of the isoindole core.
-
Electronic Effects: Electron-withdrawing groups can increase the stability of the isoindole ring system, making the corresponding derivatives more robust and easier to handle, which can be a strategic advantage in a multi-step synthesis.[1]
-
Steric Effects: Bulky substituents can provide kinetic stability by sterically hindering intermolecular reactions like polymerization.[1]
-
Nitrogen Substituents: The choice of the N-substituent is crucial. Protecting groups like tosyl (Ts) or benzyl (Bn) are common. The ease of removal of these groups at the end of the synthesis must be considered. In some cases, the N-substituent can influence the stereochemical outcome of subsequent reactions.
Q3: What are the primary synthetic strategies for preparing the hexahydro-1H-isoindole core?
Two dominant strategies are widely employed:
-
Diels-Alder Reaction: This is a powerful method for constructing the bicyclic core. An intramolecular Diels-Alder reaction, often using a furan as the diene, can build a complex, stereochemically rich isoindolinone framework.[4][5] The resulting cycloadduct can then be further modified and reduced to the desired hexahydro-1H-isoindole.
-
Catalytic Hydrogenation: This approach typically starts with a more accessible isoindoline or tetrahydro-1H-isoindole precursor. The aromatic or olefinic portion of the molecule is then reduced under hydrogen pressure using a heterogeneous catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂). This method is often efficient but can be sensitive to catalyst choice and substrate purity.
Troubleshooting Guide: Reaction, Workup, and Purification
This section addresses specific problems you may encounter during your experiments.
Part 1: Reaction Optimization
Q: My hydrogenation reaction is stalling or incomplete, even after extended reaction times. How can I drive it to completion?
A: This is a common issue in catalytic hydrogenations. Several factors could be at play.
-
Cause 1: Catalyst Inactivity or Poisoning: The catalyst (e.g., Pd/C) may be of low quality, hydrated, or poisoned. Sulfur, nitrogen, and halogen-containing functional groups in your substrate or impurities from previous steps can act as catalyst poisons.
-
Solution:
-
Use a Fresh, High-Quality Catalyst: Ensure your catalyst is from a reputable supplier and has been stored correctly.
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning.
-
Purify the Starting Material: Ensure the precursor for the hydrogenation step is highly pure to remove potential poisons.
-
Consider a Different Catalyst: If Pd/C is ineffective, try an alternative like Platinum oxide (PtO₂) or Rhodium on alumina (Rh/Al₂O₃), which may have different sensitivities.
-
-
-
Cause 2: Insufficient Hydrogen Pressure or Poor Mass Transfer: The reaction is dependent on the efficient transfer of gaseous hydrogen to the catalyst surface in the liquid phase.
-
Solution:
-
Increase Hydrogen Pressure: Safely increase the pressure within the limits of your equipment (e.g., from 50 psi to 100 psi).
-
Improve Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid mixing.
-
Solvent Choice: Use a solvent in which both the substrate and hydrogen have good solubility. Methanol, ethanol, and ethyl acetate are common choices. Ensure solvents are degassed.
-
-
-
Cause 3: Unfavorable Reaction Temperature:
-
Solution: Gently warming the reaction (e.g., to 40-50 °C) can increase the reaction rate, but this must be balanced against the risk of potential side reactions or product degradation.
-
Part 2: Workup & Isolation
Q: I observe significant product loss and the formation of a dark, insoluble material during the aqueous workup. What is happening?
A: This strongly suggests product decomposition, likely due to pH sensitivity or oxidation.[1]
-
Cause 1: pH-Induced Decomposition: The isoindole ring system can be unstable under strongly acidic or basic conditions.[1]
-
Solution:
-
Use Mild Reagents: During workup, avoid strong acids or bases. Use saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) for neutralization.
-
Minimize Contact Time: Perform extractions and washes as quickly as possible. Do not let the product sit in aqueous layers for extended periods.
-
Buffer the Reaction: If applicable to your synthesis, consider buffering the reaction mixture itself.
-
-
-
Cause 2: Atmospheric Oxidation: Exposure of reactive intermediates or the final product to air, especially in the presence of base, can lead to oxidation and polymerization.
-
Solution:
-
Maintain an Inert Atmosphere: Conduct the workup under a blanket of nitrogen or argon.
-
Use Degassed Solvents: Ensure all solvents used for extraction and washing have been sparged with an inert gas to remove dissolved oxygen.
-
-
Part 3: Purification Challenges
Q: My product streaks badly on a silica gel column and the isolated yield is very low. How can I purify it effectively?
A: This is a classic problem for amine-containing compounds on silica gel. The acidic nature of silica can cause both irreversible binding and on-column degradation.
-
Solution 1: Modify the Stationary Phase:
-
Deactivate Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine (or another volatile base like ammonia in methanol). This neutralizes the acidic silanol groups, reducing streaking and degradation.[1]
-
Use Alternative Media: Consider using neutral or basic alumina, or a less acidic phase like Florisil. For very sensitive compounds, reverse-phase chromatography (C18) may be a viable option.[1][6]
-
-
Solution 2: Avoid Chromatography:
-
Crystallization: If your product is a solid, developing a crystallization procedure is often the best method for purification at scale. It is less harsh and can provide very high purity.[1] Test various solvent/anti-solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane).
-
Distillation: If your product is a thermally stable liquid, high-vacuum distillation using a short-path apparatus or Kugelrohr can be highly effective. This minimizes the time the product is exposed to high temperatures.[1]
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution(s) |
| Low Reaction Yield | Inherent instability of intermediates | Minimize reaction time; consider in-situ trapping if applicable.[2] |
| Catalyst poisoning (hydrogenation) | Use fresh catalyst; purify starting material; switch catalyst (e.g., PtO₂). | |
| Polymerization/Oxidation | Maintain strict inert atmosphere; control temperature; use slow addition of reagents.[1] | |
| Decomposition during Workup | pH sensitivity | Use mild acids/bases (NH₄Cl, NaHCO₃); minimize contact time with aqueous layers.[1] |
| Atmospheric oxidation | Perform workup under N₂ or Ar; use degassed solvents. | |
| Degradation during Purification | Acidic silica gel | Deactivate silica with triethylamine; use alumina or Florisil; switch to reverse-phase.[1][6] |
| Thermal stress during distillation | Use high-vacuum, short-path distillation to lower boiling point.[1] |
Visualized Workflows and Logic
General Synthetic Workflow
The following diagram illustrates a common synthetic pathway involving a Diels-Alder reaction followed by reduction.
Caption: General workflow for Hexahydro-1H-isoindole synthesis.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing yield issues.
Caption: Decision tree for troubleshooting low yield issues.
Example Protocol: Synthesis via Diels-Alder and Hydrogenation
This protocol is a representative example based on common literature procedures and should be adapted to your specific substrate.[7][8][9]
Step 1: Intramolecular Diels-Alder Reaction
-
Reactant Preparation: Dissolve the N-substituted furan-containing precursor (1.0 eq) in a suitable high-boiling solvent (e.g., toluene or xylene) to a concentration of 0.1 M in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux (110-140 °C) under an inert nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude cycloadduct by flash column chromatography or crystallization to yield the tetrahydro-isoindole intermediate.
-
Step 2: Catalytic Hydrogenation
-
Setup: To a heavy-walled hydrogenation vessel, add the tetrahydro-isoindole intermediate (1.0 eq) and a suitable solvent (e.g., methanol or ethyl acetate, 0.1 M).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight) under a stream of nitrogen.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50-100 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 16-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Workup:
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude hexahydro-1H-isoindole.
-
Purify as required, preferably by crystallization or high-vacuum distillation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction: Stereoselective Synthesis of Octahydro-1 H-cyclopenta[ cd]isoindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Technical Support Center: Purification of Hexahydro-1H-isoindole Derivatives
Welcome to the technical support center for the purification of hexahydro-1H-isoindole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this important class of nitrogen-containing heterocycles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My hexahydro-1H-isoindole derivative is difficult to purify by standard silica gel column chromatography. What are the likely causes and how can I improve the separation?
Answer:
Several factors can contribute to poor separation of hexahydro-1H-isoindole derivatives on silica gel. These compounds often possess a basic nitrogen atom, which can interact strongly with the acidic silanol groups on the silica surface. This can lead to tailing of peaks, irreversible adsorption, or even degradation of the compound on the column.
Probable Causes and Solutions:
-
Strong Interaction with Silica: The basic nature of the isoindole nitrogen can cause significant tailing on standard silica gel.
-
Solution 1: Basic Additives. To mitigate this, you can add a small amount of a basic modifier to your eluent system. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). The TEA will compete with your compound for binding to the acidic sites on the silica, resulting in more symmetrical peaks and better resolution.
-
Solution 2: Deactivated Silica. Alternatively, you can use deactivated silica gel. This can be prepared by treating standard silica gel with a solution of ammonia or by using commercially available deactivated silica.
-
Solution 3: Alumina Chromatography. Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds like hexahydro-1H-isoindole derivatives.[1]
-
-
Inappropriate Solvent System: The choice of eluent is critical for achieving good separation.
-
Solution: A systematic approach to selecting your solvent system is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[2][3] Thin-layer chromatography (TLC) is an indispensable tool for optimizing your solvent system before committing to a column. Aim for an Rf value of 0.2-0.3 for your target compound.
-
-
Co-eluting Impurities: Your crude product may contain impurities with similar polarity to your desired compound.
-
Solution: If baseline separation is not achieved, consider using a different chromatographic technique. Reverse-phase chromatography (C18 silica) can be effective, especially for more polar derivatives. In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and gradually increase the proportion of the organic solvent.
-
Question 2: I have isolated my hexahydro-1H-isoindole derivative, but it is a colored oil or solid. How can I remove the color?
Answer:
Colored impurities are a common issue in organic synthesis and can arise from various sources, including starting materials, reagents, or degradation products.
Probable Causes and Solutions:
-
Chromophoric Impurities: The color may be due to the presence of highly conjugated impurities.
-
Solution 1: Recrystallization with Charcoal. A highly effective method for removing colored impurities is recrystallization in the presence of activated charcoal.[4][5] Dissolve your crude product in a suitable hot solvent, add a small amount of activated charcoal (typically 1-5% by weight), and heat the mixture for a short period. The colored impurities will adsorb onto the surface of the charcoal. Hot filter the mixture to remove the charcoal and then allow the solution to cool slowly to induce crystallization of your purified, colorless compound. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Solution 2: Column Chromatography. If recrystallization is not feasible or effective, column chromatography can also be used to separate colored impurities. The colored compounds will often have different polarities and can be separated from your target molecule.
-
Question 3: My hexahydro-1H-isoindole derivative is an oil and I cannot get it to crystallize. What techniques can I try?
Answer:
Inducing crystallization of an oil can be challenging, but several techniques can be employed.
Probable Causes and Solutions:
-
Residual Solvent: The presence of even small amounts of residual solvent can inhibit crystallization.
-
Solution: Ensure your compound is completely free of solvent by drying it under high vacuum for an extended period. Gentle heating can sometimes help to drive off residual solvent.
-
-
Amorphous Solid or Supercooled Liquid: Your compound may be an amorphous solid or a supercooled liquid.
-
Solution 1: Scratching the Flask. Use a glass rod to scratch the inside of the flask at the surface of the oil. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Seeding. If you have a small amount of crystalline material from a previous batch, add a tiny seed crystal to the oil. This will act as a template for further crystal growth.
-
Solution 3: Solvent-Induced Crystallization. Dissolve the oil in a small amount of a good solvent (a solvent in which it is highly soluble). Then, slowly add a poor solvent (a solvent in which it is insoluble) until the solution becomes slightly cloudy. Allow the solution to stand undisturbed. This technique, known as vapor diffusion, can also be effective. Place your dissolved compound in a small open vial inside a larger sealed jar containing the poor solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually inducing crystallization.
-
-
Impure Compound: The presence of impurities can significantly hinder crystallization.
-
Solution: If the above techniques fail, it is likely that your compound is not pure enough to crystallize. Further purification by column chromatography may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is a good general strategy for the purification of a newly synthesized hexahydro-1H-isoindole derivative?
A general purification workflow is outlined below. The basicity of the nitrogen atom in the hexahydro-1H-isoindole core often necessitates special considerations.
Caption: General purification workflow for hexahydro-1H-isoindole derivatives.
Q2: When should I consider using acid-base extraction for purification?
Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds from a mixture.[6][7] It is particularly useful for purifying hexahydro-1H-isoindole derivatives, which are basic compounds.
Use acid-base extraction when:
-
Your crude product contains acidic or neutral impurities. By dissolving the crude mixture in an organic solvent and extracting with an aqueous acid (e.g., 1M HCl), the basic hexahydro-1H-isoindole derivative will be protonated and move into the aqueous layer as a salt.[8][9] The acidic and neutral impurities will remain in the organic layer. The aqueous layer can then be separated, basified (e.g., with 1M NaOH) to regenerate the free base, and the pure product can be extracted back into an organic solvent.[10]
-
You need to remove unreacted starting materials that have different acid-base properties.
The following decision tree can help you decide on the appropriate purification strategy:
Caption: Decision tree for selecting a purification method.
Q3: What are some common solvent systems for recrystallization of hexahydro-1H-isoindole derivatives?
The choice of recrystallization solvent depends on the specific derivative's polarity and solubility. Here are some commonly used solvent systems from the literature:
| Solvent System | Notes |
| Ethyl acetate / Hexane | A good general-purpose system for compounds of intermediate polarity.[1][2] |
| Ethanol / Water | Suitable for more polar derivatives. |
| Isopropyl alcohol | Can be used alone or in combination with other solvents.[4] |
| Methanol | For highly polar compounds. |
| Dichloromethane / Hexane | Another option for compounds of intermediate polarity. |
Experimental Protocol: General Recrystallization Procedure
-
Dissolution: In a flask, dissolve the crude hexahydro-1H-isoindole derivative in the minimum amount of a suitable hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask or placing it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Stereoselectivity in Hexahydro-1H-isoindole Synthesis
Welcome to the technical support center dedicated to resolving challenges in the stereoselective synthesis of hexahydro-1H-isoindoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling stereochemistry in this critical synthetic transformation. Here, you will find in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and mechanistic insights to empower you to overcome common hurdles and achieve your desired stereochemical outcomes.
Introduction: The Criticality of Stereocontrol
The hexahydro-1H-isoindole scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis. The precise three-dimensional arrangement of substituents on this bicyclic system is often paramount to its biological activity. Consequently, controlling the stereoselectivity of the synthetic route, typically a Diels-Alder reaction, is not merely a matter of academic interest but a crucial determinant of a molecule's therapeutic potential. This guide will provide you with the foundational knowledge and practical strategies to master the stereochemical intricacies of this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Diels-Alder reaction is yielding a mixture of endo and exo diastereomers. How can I improve the selectivity for the desired endo product?
A1: Achieving high endo selectivity in the Diels-Alder reaction for the synthesis of hexahydro-1H-isoindoles is a common challenge. The formation of the endo product is often kinetically favored due to stabilizing secondary orbital interactions in the transition state. However, the exo product is frequently the more thermodynamically stable isomer. The key to enhancing endo selectivity lies in promoting kinetic control over thermodynamic control.
Troubleshooting Strategy:
-
Lower the Reaction Temperature: The reversibility of the furan Diels-Alder reaction is a key factor; at higher temperatures, the initially formed endo adduct can revert to the starting materials and then form the more stable exo product.[1][2] By conducting the reaction at lower temperatures (e.g., 0 °C to -78 °C), you can trap the kinetically favored endo product and prevent equilibration to the exo isomer.[1][3]
-
Choice of Solvent: Solvent polarity can influence the transition state energies. While there is no universal rule, moderately polar, non-coordinating solvents like dichloromethane (DCM) or acetonitrile often favor the endo product.[1][3][4] Highly polar or protic solvents can sometimes stabilize the more polar transition state leading to the exo product. It is advisable to screen a range of solvents.
-
Lewis Acid Catalysis: The use of a Lewis acid is a powerful method to enhance endo selectivity and accelerate the reaction.[5][6] Lewis acids coordinate to the dienophile (e.g., the carbonyl group of an N-substituted maleimide), lowering its LUMO energy and amplifying the secondary orbital interactions that stabilize the endo transition state.
-
Common Lewis Acids: A variety of Lewis acids can be employed, ranging in strength and steric bulk. Common choices include BF₃·OEt₂, AlCl₃, ZnCl₂, and SnCl₄.[5]
-
Impact of Bulkiness: Less bulky Lewis acids generally favor the endo product. Very bulky Lewis acids can sometimes favor the exo product due to steric hindrance in the endo transition state.[7]
-
Decision Workflow for Improving Endo Selectivity:
References
- 1. [PDF] On the solvent‐ and temperature‐driven stereoselectivity of the Diels–Alder cycloaddition reactions of furan with maleic anhydride and maleimide | Semantic Scholar [semanticscholar.org]
- 2. Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Diels-Alder Synthesis of Hexahydro-1H-isoindole
Welcome to the technical support center for the Diels-Alder synthesis of hexahydro-1H-isoindole and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this powerful cycloaddition reaction, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex six-membered rings with high stereocontrol.[1][2] However, the synthesis of the hexahydro-1H-isoindole core can be susceptible to several side reactions that can diminish yield and complicate purification. This section provides a detailed, question-and-answer-style guide to troubleshoot these issues.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the Diels-Alder synthesis of hexahydro-1H-isoindole can often be attributed to three primary factors: diene instability, dienophile polymerization, or an unfavorable reaction equilibrium.
A. Diene Instability and Decomposition
Root Cause: The diene, often a furan or pyrrole derivative in the context of isoindole synthesis, can be unstable under the reaction conditions.[3] For the reaction to proceed, the diene must be in the s-cis conformation.[2][4][5] Acyclic dienes may preferentially adopt the more stable s-trans conformation, slowing the reaction.[4][5]
Troubleshooting Protocol:
-
Freshness of Reagents: Ensure your diene is pure and freshly prepared or distilled. Dienes can be prone to oxidation or polymerization upon storage.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diene.
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to diene decomposition. Start with milder conditions and incrementally increase the temperature. A good starting point for many Diels-Alder reactions is refluxing toluene (~110 °C).
B. Dienophile Polymerization
Root Cause: Electron-poor dienophiles, such as maleimides, which are excellent for achieving high reactivity in Diels-Alder reactions, can also be susceptible to polymerization, especially at elevated temperatures.[3]
Troubleshooting Protocol:
-
Controlled Addition: Instead of adding all the dienophile at once, consider a slow, portion-wise or syringe-pump addition to the heated diene solution. This maintains a low instantaneous concentration of the dienophile, disfavoring polymerization.
-
Inhibitors: For particularly sensitive dienophiles, the addition of a radical inhibitor (e.g., hydroquinone) in catalytic amounts can suppress polymerization.
-
Solvent Choice: The choice of solvent can influence polymerization. Less polar solvents may sometimes reduce the rate of polymerization.
C. Unfavorable Reaction Equilibrium: The Retro-Diels-Alder Reaction
Root Cause: The Diels-Alder reaction is reversible, and the reverse reaction is known as the retro-Diels-Alder reaction.[1][6] At high temperatures, the equilibrium can shift back towards the starting materials, especially if the product is sterically strained. The formation of stable aromatic products can also drive the retro-Diels-Alder reaction.[6]
Troubleshooting Protocol:
-
Temperature Management: This is a critical parameter. Use the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after completion.
-
Pressure Application: Applying high pressure can favor the forward reaction, as it leads to a decrease in volume. This is particularly useful for sluggish reactions.
-
Lewis Acid Catalysis: Lewis acids can accelerate the forward Diels-Alder reaction, often allowing for lower reaction temperatures and shorter reaction times, thereby minimizing the retro-Diels-Alder reaction.
Question 2: I am observing a mixture of stereoisomers (endo and exo). How can I improve the stereoselectivity of my reaction?
The stereochemical outcome of the Diels-Alder reaction is a key feature, and controlling it is often crucial for the desired biological activity of the target molecule. The formation of both endo and exo products is a common issue.[7]
Root Cause: While the endo product is often kinetically favored due to secondary orbital interactions, the exo product is typically the thermodynamically more stable isomer.[8] The reaction conditions can influence the ratio of these products.
Troubleshooting Protocol:
-
Kinetic vs. Thermodynamic Control:
-
For the endo product (kinetic control): Use lower reaction temperatures and shorter reaction times. Lewis acid catalysis can also enhance the formation of the endo product.
-
For the exo product (thermodynamic control): Employ higher reaction temperatures and longer reaction times to allow the initial endo product to equilibrate to the more stable exo isomer via a retro-Diels-Alder/Diels-Alder sequence.
-
-
Lewis Acid Catalysis: The use of a Lewis acid can significantly enhance endo selectivity by coordinating to the dienophile and exaggerating the secondary orbital interactions that stabilize the endo transition state.
-
Solvent Effects: The polarity of the solvent can influence the endo/exo ratio. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., acetonitrile, DMF).
Question 3: My product is difficult to purify. What are some effective strategies for isolating the hexahydro-1H-isoindole adduct?
Purification can be challenging due to the presence of unreacted starting materials, polymeric byproducts, and stereoisomers.
Troubleshooting Protocol:
-
Initial Work-up:
-
If a Lewis acid was used, quench the reaction carefully with an appropriate aqueous solution (e.g., saturated sodium bicarbonate for acidic Lewis acids).
-
Remove any polymeric material by filtration before proceeding with extraction.
-
-
Chromatography:
-
Column Chromatography: This is the most common method for purification. A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial. A gradient elution is often necessary to separate the product from starting materials and byproducts.
-
Preparative HPLC: For difficult separations, especially of stereoisomers, preparative HPLC can be a powerful tool.
-
-
Crystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining pure material. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Chemical Derivatization: In some cases, it may be beneficial to derivatize the crude product to facilitate purification. For example, if the product has a free amine, it can be protected, purified, and then deprotected.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a Diels-Alder reaction to synthesize hexahydro-1H-isoindole?
There is no single optimal temperature, as it is highly dependent on the specific diene and dienophile being used.[9] A good starting point is often refluxing in a solvent like toluene (110 °C). However, it is crucial to monitor the reaction progress and adjust the temperature accordingly. Some highly reactive dienes and dienophiles may react at room temperature or even below.
Q2: Can I use a catalyst to improve my reaction?
Yes, Lewis acid catalysis is a common and effective strategy to accelerate Diels-Alder reactions and improve stereoselectivity.[8] Common Lewis acids include AlCl₃, BF₃·OEt₂, and ZnCl₂. Chiral Lewis acids can also be used to induce enantioselectivity in the reaction.
Q3: My diene is cyclic. Does this affect the reaction?
Yes, cyclic dienes are often more reactive in Diels-Alder reactions because they are "locked" in the required s-cis conformation.[5] This pre-organization reduces the entropic barrier to the reaction.
Q4: How can I confirm the stereochemistry of my product?
The stereochemistry of the product can typically be determined using advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), which can identify protons that are close in space. X-ray crystallography provides definitive proof of stereochemistry if a suitable single crystal can be obtained.
Q5: What are "inverse-electron-demand" Diels-Alder reactions?
In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. In an inverse-electron-demand Diels-Alder reaction, this is reversed: an electron-poor diene reacts with an electron-rich dienophile.[1][8] This can be a useful strategy for synthesizing certain heterocyclic systems.
Visualizing the Process
To aid in understanding the fundamental concepts, the following diagrams illustrate the key reaction pathways and potential pitfalls.
Diels-Alder Reaction Pathway
Caption: The concerted mechanism of the Diels-Alder reaction.
Competing Side Reactions
Caption: An overview of potential side reactions in the Diels-Alder synthesis.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13.5. The Diels-Alder reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Diels-Alder Reaction [organic-chemistry.org]
- 9. scispace.com [scispace.com]
Technical Support Center: Enhancing the Solubility of Hexahydro-1H-isoindole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges encountered with hexahydro-1H-isoindole derivatives. As a Senior Application Scientist, this resource is designed to offer not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experimental work.
Introduction to Solubility Challenges with Hexahydro-1H-isoindole Compounds
Hexahydro-1H-isoindole and its derivatives are prevalent scaffolds in medicinal chemistry, often exhibiting a range of biological activities.[1][2][3][4] However, their often rigid, fused ring structure can contribute to significant hydrophobicity and poor aqueous solubility.[5][6] This presents a major hurdle in drug development, as poor solubility can lead to low bioavailability, hindering the therapeutic potential of promising compounds.[7][8][9] This guide will walk you through systematic approaches to diagnose and overcome these solubility limitations.
Frequently Asked Questions (FAQs)
Q1: My hexahydro-1H-isoindole derivative shows extremely low solubility in aqueous buffers. What is the likely cause and where should I start?
A1: The low aqueous solubility of hexahydro-1H-isoindole derivatives is typically due to their hydrophobic nature.[5][6] The hydrocarbon-rich, saturated ring system often dominates the molecule's physicochemical properties, leading to unfavorable interactions with polar water molecules.
Your starting point should be a systematic evaluation of fundamental solubilization techniques before progressing to more complex formulation strategies. A logical first step is to investigate the impact of pH and the use of co-solvents.[10]
Q2: How does adjusting the pH affect the solubility of my compound?
A2: The solubility of ionizable compounds is highly dependent on the pH of the solution.[11][12] While the hexahydro-1H-isoindole core itself is not strongly acidic or basic, the presence of ionizable functional groups on your specific derivative is the key determinant.
-
For Weakly Basic Compounds: If your derivative contains a basic functional group (e.g., an amino group), decreasing the pH (acidic conditions) will lead to protonation. The resulting salt form is generally more water-soluble.
-
For Weakly Acidic Compounds: Conversely, if your compound has an acidic moiety (e.g., a carboxylic acid), increasing the pH (basic conditions) will deprotonate it, forming a more soluble salt.[12]
It is crucial to experimentally determine the pKa of your compound to understand its ionization behavior at different pH values.
Q3: What are co-solvents, and how do I choose the right one?
A3: Co-solvency is a technique that involves adding a water-miscible organic solvent to an aqueous solution to enhance the solubility of a non-polar drug.[13][14] The co-solvent works by reducing the overall polarity of the solvent system, thereby decreasing the interfacial tension between the aqueous solution and the hydrophobic solute.[13]
Common pharmaceutically acceptable co-solvents include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs), such as PEG 400
-
Glycerin
-
Dimethyl sulfoxide (DMSO)[10]
The selection of a co-solvent is often empirical. It is recommended to screen a panel of co-solvents at various concentrations to identify the most effective system for your specific compound.
Troubleshooting Guide: Common Solubility Issues and Solutions
| Problem | Potential Cause | Recommended Solution(s) | Underlying Principle |
| Compound crashes out of solution upon addition to aqueous buffer. | The compound's intrinsic solubility in the buffer is exceeded. | 1. Increase co-solvent concentration: Gradually increase the percentage of the organic co-solvent in your formulation. 2. pH adjustment: If the compound is ionizable, adjust the pH to favor the more soluble ionized form.[11] 3. Use of surfactants: Incorporate a surfactant to aid in solubilization through micelle formation.[8][15] | Increasing the co-solvent reduces the polarity of the medium. pH adjustment increases the proportion of the more soluble ionized species. Surfactants encapsulate the hydrophobic compound in their non-polar core, presenting a hydrophilic exterior to the aqueous environment. |
| Initial solubility is achieved, but the compound precipitates over time. | The solution is supersaturated and thermodynamically unstable. | 1. Incorporate a precipitation inhibitor: Certain polymers can help maintain a supersaturated state. 2. Formulate as an amorphous solid dispersion: This high-energy form can achieve higher apparent solubility.[16][17][18] 3. Co-crystallization: Forming a co-crystal with a highly soluble co-former can enhance solubility and stability.[19][20] | Precipitation inhibitors kinetically stabilize the supersaturated solution. Amorphous forms lack the strong crystal lattice energy of their crystalline counterparts, making them more readily soluble.[21] Co-crystals introduce new intermolecular interactions that can favor dissolution. |
| Micronization did not significantly improve bioavailability. | While the dissolution rate may have increased due to a larger surface area, the extent of dissolution is limited by the compound's low intrinsic solubility.[22] | 1. Combine micronization with other techniques: Use micronized material in a formulation containing surfactants or as part of a solid dispersion.[10] 2. Explore nanosuspensions: Further reducing particle size to the nanometer range can significantly increase the dissolution rate and saturation solubility.[23] | Surfactants improve the wetting of the micronized particles. Solid dispersions present the drug in a high-energy, more soluble state.[24] Nanosuspensions benefit from a vastly increased surface area and the Kelvin effect, which increases solubility. |
| Difficulty in preparing a concentrated stock solution. | The compound has very low solubility even in organic solvents. | 1. Screen a wider range of organic solvents. 2. Gentle heating: Carefully warming the solvent can increase the dissolution rate. Ensure the compound is stable at the elevated temperature. 3. Use of lipid-based formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[25][26] | Heating provides the energy needed to overcome intermolecular forces in the solid state. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, effectively solubilizing the lipophilic drug.[9] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile
Objective: To determine the aqueous solubility of a hexahydro-1H-isoindole derivative as a function of pH.
Materials:
-
Hexahydro-1H-isoindole compound
-
Series of buffers (e.g., phosphate, citrate) covering a pH range of 2-10
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of the compound to a scintillation vial containing a known volume of a specific pH buffer.
-
Equilibrate the samples on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.
-
Repeat for each pH buffer to construct a solubility vs. pH profile.
Protocol 2: Screening of Co-solvents
Objective: To identify an effective co-solvent system for solubilizing a hexahydro-1H-isoindole derivative.
Materials:
-
Hexahydro-1H-isoindole compound
-
Aqueous buffer (at a physiologically relevant pH, e.g., 7.4)
-
Panel of co-solvents (e.g., ethanol, PEG 400, propylene glycol, DMSO)
-
Scintillation vials
-
Orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a series of co-solvent/buffer mixtures at different concentrations (e.g., 10%, 20%, 30% v/v co-solvent).
-
Add an excess amount of the compound to each co-solvent/buffer mixture.
-
Follow steps 2-5 from Protocol 1 to determine the solubility in each co-solvent system.
-
Plot solubility as a function of co-solvent concentration for each co-solvent to identify the most effective system.
Advanced Strategies for Solubility Enhancement
For particularly challenging compounds, more advanced formulation strategies may be necessary. These approaches modify the solid-state properties of the drug to improve its solubility and dissolution characteristics.
Amorphous Solid Dispersions (ASDs)
ASDs involve dispersing the active pharmaceutical ingredient (API) in an amorphous state within a polymer matrix.[16][17] This prevents the drug from crystallizing and maintains it in a higher energy state, leading to increased apparent solubility and dissolution rates.[18][21]
-
Mechanism: The energy required to break the crystal lattice is eliminated, facilitating dissolution.[17] The polymer carrier helps to stabilize the amorphous form and can also inhibit precipitation upon dissolution.[16]
-
Preparation Methods: Common techniques for preparing ASDs include spray drying and hot-melt extrusion.[16][18]
-
Key Considerations: Polymer selection is critical for the stability and performance of the ASD.[17]
Co-crystals
Co-crystallization involves combining the API with a pharmaceutically acceptable co-former in a specific stoichiometric ratio to form a new crystalline solid with different physicochemical properties.[19][20]
-
Mechanism: Co-crystals modify the crystal lattice through non-covalent interactions (e.g., hydrogen bonds) between the API and the co-former.[19][20] This can disrupt the strong intermolecular interactions in the pure API crystal, leading to improved solubility.
-
Advantages: This approach is applicable to non-ionizable compounds where salt formation is not an option.[19][20] Co-crystals can also improve other properties like stability and manufacturability.[20]
-
Co-former Selection: Co-formers are typically selected from the Generally Regarded As Safe (GRAS) list to ensure safety.[20]
Visualizing Solubility Enhancement Strategies
Caption: A workflow for improving the solubility of hexahydro-1H-isoindole compounds.
Caption: The mechanism of solubility enhancement by amorphous solid dispersions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6-substituted hexahydro-1H-isoindole-1,3(2H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Methods of solubility enhancements | PPTX [slideshare.net]
- 16. seppic.com [seppic.com]
- 17. crystallizationsystems.com [crystallizationsystems.com]
- 18. pharmtech.com [pharmtech.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. ijsrtjournal.com [ijsrtjournal.com]
- 21. mdpi.com [mdpi.com]
- 22. japer.in [japer.in]
- 23. researchgate.net [researchgate.net]
- 24. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
optimization of reaction conditions for hexahydro-1H-isoindole formation
Technical Support Center: Hexahydro-1H-isoindole Synthesis
Welcome to the technical support resource for the synthesis of hexahydro-1H-isoindole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The formation of the saturated isoindole core can be challenging, often plagued by issues with yield, stereocontrol, and purification.
This document provides in-depth, field-tested insights in a question-and-answer format to directly address the common pitfalls encountered during synthesis. We will explore the causality behind experimental choices, offering logical troubleshooting pathways to optimize your reaction conditions.
Part 1: The Diels-Alder Approach to the Isoindole Core
The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful method for constructing the bicyclic core of tetrahydroisoindoles, which are immediate precursors to the desired hexahydro-1H-isoindole derivatives. However, the reaction's success is highly sensitive to electronic and thermal conditions.
Frequently Asked Questions & Troubleshooting
Question 1: My Diels-Alder reaction is slow, incomplete, or results in a very low yield. What are the primary causes and how can I fix it?
Low conversion is a frequent challenge and typically points to three main factors: suboptimal electronics, steric hindrance, or unfavorable reaction equilibrium.[1]
-
Cause A: Poor Electronic Complementarity The Diels-Alder reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1] For a normal-electron-demand reaction, an electron-rich diene and an electron-poor dienophile are required.
-
Expert Insight: If you are using a diene with electron-withdrawing groups (e.g., carboxylic acids), it will be a poor reactant.[2] Conversely, a dienophile lacking strong electron-withdrawing groups (e.g., -CN, -CHO, -CO₂R) will show low reactivity.
-
Solution:
-
Modify Reactants: If possible, choose reactants with complementary electronics. See the table below for guidance.
-
Lewis Acid Catalysis: Lewis acids like AlCl₃ can coordinate to the dienophile (e.g., maleimide), lowering its LUMO energy and dramatically accelerating the reaction rate.[3][4][5] This can also improve stereoselectivity.
-
-
| Effect on Reactivity (Normal-Demand Diels-Alder) | Electron-Donating Groups (EDGs) | Electron-Withdrawing Groups (EWGs) |
| On the Diene | Increase Rate (Raises HOMO) Examples: -OR, -NR₂, -Alkyl | Decrease Rate (Lowers HOMO) Examples: -NO₂, -CN, -COR |
| On the Dienophile | Decrease Rate (Raises LUMO) Examples: -OR, -NR₂, -Alkyl | Increase Rate (Lowers LUMO) Examples: -NO₂, -CN, -COR, -CO₂R |
-
Cause B: Unfavorable Diene Conformation The Diels-Alder reaction requires the diene to adopt an s-cis conformation. Acyclic dienes exist in equilibrium with the more stable s-trans conformer. If this equilibrium is heavily skewed towards the s-trans form due to bulky substituents, the reaction will be slow or may not proceed at all.[1]
-
Solution:
-
Increase Temperature: Adding thermal energy can help overcome the rotational barrier to the s-cis conformation. However, this must be balanced against the risk of the retro-Diels-Alder reaction (see Question 2).
-
Use a Cyclic Diene: If the synthesis allows, using a diene that is locked in the s-cis conformation (e.g., cyclopentadiene, furan) will result in a much faster reaction.[1]
-
-
Question 2: I observe initial product formation, but the yield decreases over time or with increased temperature. What is happening?
This is a classic sign of the retro-Diels-Alder reaction . The cycloaddition is a reversible equilibrium.[6][7] While the forward reaction is favored enthalpically (forming two sigma bonds from two pi bonds), the retro reaction is favored entropically (one molecule becomes two).
-
Expert Insight: According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (TΔS) becomes more significant at higher temperatures.[7] Excessively high temperatures can shift the equilibrium back toward the starting materials, eroding your yield.[1][2]
-
Solution:
-
Lower the Temperature: Run the reaction at the lowest temperature that provides a reasonable conversion rate. This may require significantly longer reaction times.[1] For highly activated systems, reactions at room temperature or even 0 °C are feasible.
-
Remove Product: If practical in your setup (e.g., if the product precipitates), removing it from the reaction mixture as it forms can prevent the reverse reaction by Le Châtelier's principle.
-
-
Troubleshooting Flowchart: Low Diels-Alder Yield
Here is a logical workflow to diagnose and solve low-yield issues in your cycloaddition step.
Caption: A decision tree for troubleshooting low yields in Diels-Alder reactions.
Part 2: The Catalytic Hydrogenation Approach
Catalytic hydrogenation is the most common method to reduce the double bond of the tetrahydroisoindole precursor to afford the final hexahydro-1H-isoindole. It is also used to reduce isoindoline cores. While powerful, this step is sensitive to catalyst activity, substrate purity, and potential side reactions.
Frequently Asked Questions & Troubleshooting
Question 1: My catalytic hydrogenation is stalled or not proceeding. What should I check?
Reaction failure in catalytic hydrogenation is common and can almost always be traced to the catalyst, the substrate, or the reaction environment.
-
Cause A: Catalyst Inactivity or Poisoning
-
Expert Insight: The catalyst is the heart of the reaction. An inactive catalyst is a primary suspect. Catalysts can be deactivated by age or improper storage. More critically, trace impurities in your substrate can act as catalyst poisons. Sulfur compounds, secondary amines, and halides are notorious poisons for palladium and platinum catalysts.[8][9] The product itself, a secondary amine, can also inhibit the catalyst.[8]
-
Solutions:
-
Use Fresh Catalyst: Always use a fresh batch of catalyst from a sealed container if you suspect deactivation.[9][10]
-
Purify the Substrate: Ensure your starting material is highly pure. A simple filtration through a plug of silica gel can often remove problematic impurities.
-
Change the Catalyst Type: If Pd/C is failing, try Pearlman's catalyst (Pd(OH)₂/C), which is often more robust and active.[9][10] For some substrates, Pt/C or PtO₂ may be required.[8]
-
Add an Acid: If product inhibition is suspected, adding a non-coordinating acid like trifluoroacetic acid (TFA) or using acetic acid as a solvent can protonate the product amine, preventing it from coordinating to the metal surface and poisoning the catalyst.[9][11]
-
-
-
Cause B: Insufficient Hydrogen Pressure or Delivery
-
Expert Insight: Many hydrogenations, especially of sterically hindered or less reactive double bonds, require more than atmospheric pressure (a balloon of H₂). The three-phase system (solid catalyst, liquid solution, gaseous hydrogen) requires efficient mixing to ensure hydrogen is available at the catalyst surface.
-
Solutions:
-
Increase Hydrogen Pressure: Use a Parr shaker or a similar hydrogenation apparatus to increase the pressure to 50 psi or higher. This increases the concentration of dissolved hydrogen.[10]
-
Ensure Vigorous Stirring: Inadequate stirring is a common and overlooked problem. The reaction mixture should be a well-mixed slurry to facilitate mass transport of hydrogen to the catalyst surface.
-
-
Question 2: My reaction is producing over-reduced byproducts (e.g., octahydroindole). How can I improve selectivity?
Over-reduction occurs when the imide or other functional groups are reduced in addition to the target alkene. This is a problem of chemoselectivity.
-
Expert Insight: The choice of catalyst and conditions dictates selectivity. For example, reducing an indole directly can lead to a mixture of indoline and octahydroindole.[8]
-
Solutions:
-
Tune the Catalyst: Palladium on Carbon (Pd/C) is generally less aggressive than Platinum on Carbon (Pt/C) and is a good first choice to avoid over-reduction.
-
Control Reaction Time: Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed.
-
Modify Conditions: Running the reaction at lower pressure and room temperature can often provide the desired selectivity, albeit at the cost of reaction time.
-
-
Experimental Protocol: Selective Hydrogenation of a Tetrahydroisoindole-1,3-dione
This protocol provides a robust starting point for the selective reduction of the cyclohexene double bond.
-
Vessel Preparation: To a heavy-walled hydrogenation flask, add the tetrahydroisoindole-1,3-dione substrate (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C). Safety Note: Pd/C can be pyrophoric. Do not add it to the solvent in the presence of air.
-
Solvent Addition: Add a suitable solvent (e.g., Ethyl Acetate, Methanol, or Acetic Acid) to create a slurry. A typical concentration is 0.1 M.
-
System Purge: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.
-
Reaction: Pressurize the vessel to the desired hydrogen pressure (start with 50 psi). Begin vigorous stirring.
-
Monitoring: Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots by TLC or LCMS.
-
Workup: Once complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: The Celite pad with the catalyst may be pyrophoric and should be quenched carefully with water before disposal.
-
Isolation: Wash the Celite pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude hexahydro-1H-isoindole-1,3-dione, which can be purified further if necessary.
General Workflow for Catalytic Hydrogenation
Caption: A standard workflow for setting up and performing a catalytic hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 10. reddit.com [reddit.com]
- 11. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Hexahydro-1H-isoindole Reaction Mixtures
Introduction
Hexahydro-1H-isoindole is a saturated nitrogen-containing heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules and pharmaceutical agents.[1][2] The stereochemistry and purity of the isoindole scaffold are critical, as even minor impurities can significantly alter the pharmacological profile and safety of the final product.[3][4]
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions encountered during the purification of hexahydro-1H-isoindole reaction mixtures. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to solve complex purification challenges.
Common Impurities & Their Origins
Effective purification begins with understanding the potential impurities. In hexahydro-1H-isoindole synthesis, which often involves the reduction of phthalimide or isoindoline-1,3-dione precursors, impurities typically arise from several sources:
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials like phthalimide derivatives or partially reduced intermediates.[5]
-
Reaction By-products: Side reactions, such as over-reduction, incomplete cyclization, or rearrangements, can generate structurally related impurities.[6]
-
Stereoisomers: If the synthesis involves the formation of new chiral centers, mixtures of diastereomers (e.g., cis and trans isomers) or enantiomers can result.[7]
-
Reagents and Catalysts: Residual reagents, catalysts (e.g., palladium on carbon), and their by-products may contaminate the crude product.
-
Solvent and Degradation Products: Residual solvents or degradation of the product due to harsh reaction or workup conditions can also be present.
A thorough analysis of the crude reaction mixture using techniques like TLC, HPLC, GC-MS, and NMR is the essential first step in devising a purification strategy.[3][8]
Troubleshooting Guides & FAQs
This section addresses specific purification challenges in a question-and-answer format.
Q1: My crude product is an oil and won't crystallize. How can I purify my hexahydro-1H-isoindole?
A1: Oiling out during crystallization is a common problem, especially with amines, which can be low-melting solids or liquids. This is often caused by the presence of impurities that inhibit the formation of a crystal lattice.
Root Causes & Solutions:
-
Presence of Impurities: Even small amounts of impurities can disrupt crystallization. A pre-purification step is highly recommended. Flash column chromatography is often the most effective method to remove a broad range of impurities before attempting crystallization.[9]
-
Inherent Physical Properties: The freebase form of your amine may simply be an oil at room temperature. A highly effective strategy is to convert the amine into a salt.[9][10] Hydrochloride (HCl) or tartrate salts are often well-defined, crystalline solids with higher melting points, making them much easier to crystallize and handle.[9]
Protocol: Conversion of an Amine to its Hydrochloride Salt for Crystallization
-
Dissolution: Dissolve the crude amine oil in a minimal amount of a suitable solvent, such as diethyl ether, ethyl acetate, or methanol.
-
Acidification: Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or a concentrated aqueous solution) dropwise while stirring. Monitor the pH with litmus paper or a pH meter until the solution is acidic.
-
Precipitation: The hydrochloride salt will often precipitate immediately as a white solid. If it doesn't, you can cool the solution in an ice bath or add a non-polar anti-solvent (like hexanes) to induce precipitation.
-
Isolation: Collect the solid salt by vacuum filtration, wash it with a small amount of cold solvent (e.g., diethyl ether) to remove any remaining soluble impurities, and dry it under vacuum.
-
Recrystallization: The collected salt can now be recrystallized from an appropriate solvent system (e.g., methanol/ether, ethanol/water) to achieve high purity.[11]
Q2: My NMR analysis shows a mixture of cis and trans diastereomers. What is the best way to separate them?
A2: The separation of diastereomers is a frequent challenge in the synthesis of substituted cyclic compounds like hexahydro-1H-isoindole. Since diastereomers have different physical properties, they can be separated by standard laboratory techniques.
Recommended Strategies:
-
Flash Column Chromatography: This is the most common and often the first method to try. The slight differences in polarity between cis and trans isomers are usually sufficient for separation on a silica gel column. Careful selection of the solvent system (eluent) is critical. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate, monitoring the separation by TLC.[3]
-
Fractional Crystallization: If both diastereomers are solids, their solubilities in a given solvent will differ.[12] This difference can be exploited through fractional crystallization, although it can be a laborious process and may require multiple cycles to achieve high diastereomeric excess.
-
Extractive Distillation: For liquid diastereomers that are difficult to separate by conventional distillation due to close boiling points, extractive distillation can be a powerful industrial technique.[13] This method involves adding an auxiliary agent that alters the partial pressures of the diastereomers, facilitating their separation.[13]
| Technique | Pros | Cons | Best For |
| Flash Chromatography | Widely applicable, high resolution. | Can be time-consuming and use large solvent volumes. | Most common lab-scale separations. |
| Fractional Crystallization | Can be scaled up, cost-effective. | Labor-intensive, yield losses are common, requires crystalline compounds. | When one diastereomer is significantly less soluble.[12] |
| Extractive Distillation | Good for industrial scale, can separate close-boiling liquids. | Requires specialized equipment and optimization. | Large-scale separation of liquid diastereomers.[13] |
Q3: I have unreacted starting material (e.g., a phthalimide derivative) in my product. How can I remove it efficiently?
A3: Removing non-basic starting materials from a basic amine product is often straightforward using liquid-liquid extraction. This exploits the difference in the acid-base properties of the compounds.
Protocol: Acid-Base Extraction Workflow
-
Dissolve: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). Your basic hexahydro-1H-isoindole product will be protonated and move into the aqueous layer, while the neutral/acidic starting material and by-products will remain in the organic layer.[14]
-
Separate Layers: Separate the two layers. Keep the aqueous layer , as this contains your desired product.
-
Back-Extract (Optional): Wash the organic layer one more time with fresh 1M HCl to ensure all the amine has been extracted. Combine the aqueous layers.
-
Basify: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 10M NaOH or solid K₂CO₃) until the solution is strongly basic (pH > 12). This deprotonates your amine salt, converting it back to the freebase.
-
Extract Product: Extract the freebase amine back into an organic solvent (e.g., DCM, ethyl acetate) multiple times.
-
Dry and Concentrate: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.
This workflow is visually summarized in the diagram below.
Caption: Acid-Base Extraction Workflow for Amine Purification.
Q4: My reaction is a racemic synthesis. How can I separate the enantiomers?
A4: Separating enantiomers, a process known as chiral resolution, is more complex than separating diastereomers because enantiomers have identical physical properties in an achiral environment.[15]
Common Chiral Resolution Strategies:
-
Diastereomeric Salt Formation: This is the classical and most common method.[15] The racemic amine is reacted with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or camphorsulfonic acid. This reaction forms a pair of diastereomeric salts. Since these salts have different physical properties, they can be separated by fractional crystallization.[12][15] Once separated, the pure enantiomeric amine can be recovered by treating the salt with a base.
-
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in an HPLC or SFC (Supercritical Fluid Chromatography) column. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. This method is highly effective for both analytical and preparative-scale separations.[16]
-
Enzymatic Resolution: Enzymes are chiral and can selectively react with one enantiomer in a racemic mixture, a process called kinetic resolution. This allows for the separation of the unreacted enantiomer from the modified one.
Caption: Decision Tree for Chiral Resolution Method Selection.
Q5: What are the best analytical techniques to confirm the purity of my final product?
A5: A combination of techniques should be used to provide a comprehensive purity profile. No single method can definitively prove purity.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment, capable of separating and quantifying the main compound and any impurities.[3][4] A validated HPLC method is a regulatory requirement for pharmaceutical development.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. The mass spectrum provides structural information for impurity identification.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the main compound. Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a reference standard of the impurity itself.[8]
-
Thin-Layer Chromatography (TLC): A rapid, qualitative technique for monitoring reaction progress and checking for the presence of impurities.[3]
References
- 1. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. benchchem.com [benchchem.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 14. Workup [chem.rochester.edu]
- 15. Chiral resolution - Wikipedia [en.wikipedia.org]
- 16. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,3,3a,4,7,7a-Hexahydro-1H-isoindole
Welcome to the comprehensive technical support guide for 2,3,3a,4,7,7a-hexahydro-1H-isoindole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the unique stability challenges associated with this versatile bicyclic amine. As a saturated heterocyclic scaffold, its utility in drug discovery is significant, but its reactivity and susceptibility to degradation require careful handling and experimental design. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered issues to ensure the integrity of your experiments and the reliability of your results.
Part 1: Frequently Asked Questions (FAQs) - Core Stability Concerns
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: My freshly purchased sample of this compound has a yellow or brownish tint, or has developed one over time. What is the cause and is it still usable?
A1: The development of a yellow or brown color is a common indicator of oxidation. As a secondary amine, the lone pair of electrons on the nitrogen atom is susceptible to air oxidation, which can lead to the formation of colored impurities such as N-oxides or corresponding iminium species, which can further polymerize.[1][2] Amines are also known to react with atmospheric carbon dioxide to form carbamates.
Usability: The usability of the material depends on the extent of degradation and the sensitivity of your application. For reactions sensitive to minor impurities or requiring precise stoichiometry, it is crucial to purify the amine before use. For less sensitive applications, it may be usable, but a preliminary small-scale test is highly recommended. Always characterize the material by ¹H NMR and LC-MS to assess purity before proceeding.
Q2: What are the definitive storage conditions to ensure the long-term stability of this compound?
A2: To maintain the integrity of this compound, stringent storage conditions are non-negotiable. Amines, in general, are sensitive to air, moisture, and light.[1][3] The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | ≤ 4°C (Refrigerated) | Reduces volatility and slows the rate of potential degradation reactions.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the secondary amine by atmospheric oxygen.[1][4] |
| Container | Amber Glass Vial with Septum Cap | Protects from light, which can catalyze degradation, and allows for inert gas handling.[1] Ensure the cap is tightly sealed to prevent moisture ingress.[3][5] |
| Moisture | Anhydrous Conditions | The compound is hygroscopic and can absorb atmospheric moisture, which can affect reaction stoichiometry and potentially lead to hydrolysis of derivatives.[1][3] |
For frequent use, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the bulk stock to potential contaminants.
Q3: I am observing inconsistent results in my N-alkylation/N-acylation reactions. Could this be related to the stability of the isoindole starting material?
A3: Absolutely. The success of N-functionalization reactions is highly dependent on the purity of the amine and the stereochemistry of the starting material. The this compound core can exist as cis and trans diastereomers, which exhibit different reactivity profiles.[6]
-
Stereochemical Impact: The trans isomer typically presents a more sterically accessible nitrogen lone pair, leading to faster reaction rates with electrophiles compared to the more folded, sterically hindered cis isomer.[6] If your starting material is a mixture of isomers, you may observe complex reaction kinetics or multiple products.
-
Purity Issues: If the amine has partially oxidized or absorbed water, the actual molar amount of active amine is reduced, leading to lower yields. The impurities themselves can also interfere with the reaction.
-
Reaction Conditions: These reactions are highly sensitive to moisture and air. Ensure you are using anhydrous solvents and performing the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[4][7][8]
Always verify the purity and isomeric ratio of your starting material via NMR before commencing your reaction.
Part 2: Troubleshooting Guides for Experimental Workflows
This section provides structured guidance for diagnosing and solving specific problems encountered during the synthesis, purification, and use of this compound.
Guide 1: Synthesis & Purification Issues
The synthesis of the hexahydro-1H-isoindole core often involves a Diels-Alder reaction between a diene and a dienophile, followed by reduction of an imide.[9][10][11][12]
Problem: Low yields in the final reduction step to the amine.
| Potential Cause | Diagnostic Check | Proposed Solution |
| Incomplete Reduction | Monitor reaction by TLC or LC-MS for the presence of starting imide or intermediate amide. | Extend reaction time or increase the equivalents of the reducing agent (e.g., LiAlH₄, BH₃·THF). Ensure the reducing agent is fresh and active. |
| Product Degradation during Workup | Analyze the crude product immediately after workup. Look for new, unexpected spots/peaks. | Use a buffered or basic aqueous workup to avoid acidic conditions where the amine may be unstable or form a highly water-soluble salt.[13] Minimize the exposure of the product to air during extraction and concentration. |
| Product Loss during Extraction | Check the pH of the aqueous layer. An acidic pH will result in the protonated amine salt remaining in the aqueous phase. | Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting with an organic solvent. |
Problem: Difficulty in purifying the final amine product by column chromatography.
| Potential Cause | Diagnostic Check | Proposed Solution |
| Streaking/Tailing on Silica Gel | Observe the shape of the spot on the TLC plate or the peak shape during column chromatography. | The basic amine interacts strongly with acidic silica gel.[14] Deactivate the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%). Alternatively, use an amine-functionalized silica column for optimal separation.[14] |
| On-Column Degradation | Compare the purity of the sample before and after the column. Look for the appearance of new, more polar baseline impurities. | The high surface area of silica can accelerate air oxidation. Run the column quickly and consider de-gassing your solvents. For highly sensitive compounds, purification via salt formation may be preferable. |
| Alternative Purification: Acid-Base Extraction | Dissolve the crude material in a nonpolar solvent (e.g., diethyl ether, DCM). Extract with dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. Wash the aqueous layer with fresh organic solvent, then basify the aqueous layer (e.g., with NaOH or K₂CO₃) and re-extract the pure amine into an organic solvent.[15][16] |
Guide 2: In-Reaction Instability & Side Reactions
Problem: Formation of unexpected byproducts during a reaction.
Caption: Troubleshooting unexpected byproducts.
Part 3: Protocols & Best Practices
This section provides standardized protocols for handling and analysis to minimize stability-related issues.
Protocol 1: Standard Handling of Air-Sensitive this compound
This protocol ensures the compound is handled with minimal exposure to air and moisture.[4][8][17]
-
Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of dry nitrogen or in a desiccator.[4][8]
-
Inert Atmosphere Setup: Use a Schlenk line or an inert atmosphere glovebox for all manipulations.
-
Reagent Transfer:
-
If the compound is a liquid or in solution, use a gas-tight syringe that has been purged with nitrogen.
-
To withdraw the liquid, first puncture the septum of the storage vial with a needle connected to the inert gas line to create a slight positive pressure.
-
Insert the transfer syringe needle, withdraw the desired volume, and then remove the needle.
-
Before dispensing into the reaction vessel, pull a small "buffer" of inert gas into the syringe.
-
-
Reaction Setup: Assemble the reaction glassware while hot and flush with inert gas as it cools. Maintain a positive pressure of inert gas throughout the reaction, vented through an oil bubbler.[8][17]
Caption: Workflow for handling air-sensitive reagents.
Protocol 2: Assessing Purity and Degradation by LC-MS
-
Sample Preparation: Prepare samples immediately before analysis. Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatography: Use a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid. The formic acid will protonate the amine, leading to better peak shape.
-
Mass Spectrometry: Operate in positive ion electrospray mode (ESI+).
-
Data Analysis:
-
The parent compound (C₈H₁₃N) has a molecular weight of 123.2 g/mol . Look for the protonated molecular ion [M+H]⁺ at m/z 124.2.
-
Common Degradation Products:
-
Oxidation: Look for [M+O+H]⁺ at m/z 140.2, corresponding to the N-oxide.
-
Dehydrogenation: Look for [M-2H+H]⁺ at m/z 122.2, corresponding to an imine or enamine.
-
Dimerization/Oligomerization: Look for higher mass ions, especially if the sample has discolored significantly.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. web.mit.edu [web.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. acgpubs.org [acgpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of isoindole by retro-Diels–Alder reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Highly selective Diels–Alder and Heck arylation reactions in a divergent synthesis of isoindolo- and pyrrolo-fused polycyclic indoles from 2-formylpyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 16. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Stereocontrol in Hexahydro-1H-isoindole Synthesis
Welcome to the technical support center for the stereoselective synthesis of hexahydro-1H-isoindole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of maintaining stereochemical integrity in their synthetic routes. As Senior Application Scientists, we have compiled our field expertise and key literature insights to help you troubleshoot common issues and optimize your protocols.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of chiral hexahydro-1H-isoindoles?
A1: Racemization is the process where an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[1] In pharmaceutical and drug development contexts, this is a significant problem. The different enantiomers of a chiral molecule, such as a substituted hexahydro-1H-isoindole, can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[1] The presence of an undesired enantiomer can reduce the therapeutic efficacy of the active isomer or introduce harmful side effects. Therefore, controlling the stereochemistry to produce a single, desired enantiomer is paramount.
Q2: At which stages of the hexahydro-1H-isoindole synthesis are stereocenters most vulnerable to racemization?
A2: Racemization typically occurs when a stereocenter has an adjacent acidic proton. The removal of this proton by a base generates a planar, achiral enolate or a related intermediate. Subsequent protonation can occur from either face, leading to a loss of stereochemical information. Key steps to watch for include:
-
Alkylation/Functionalization: When creating a stereocenter adjacent to a carbonyl group or another electron-withdrawing group, the basic conditions used for deprotonation can lead to racemization if the intermediate is stable enough or if the reaction is not sufficiently stereoselective.
-
Deprotection/Auxiliary Removal: The conditions used to remove protecting groups or chiral auxiliaries can sometimes be harsh (acidic or basic), inadvertently causing epimerization (racemization at one of multiple stereocenters) of a newly formed stereocenter.[2]
-
Intermediate Handling: Prolonged reaction times, elevated temperatures, or the use of overly strong bases can increase the risk of racemization by favoring the formation of achiral intermediates.
Q3: What are the principal strategies to synthesize enantiomerically pure hexahydro-1H-isoindoles and prevent racemization?
A3: There are three primary approaches to achieve stereocontrol:
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate.[3] It directs the stereochemical course of a subsequent reaction through steric hindrance or electronic effects, leading to the formation of one diastereomer over the other. The auxiliary is then cleaved and can often be recovered.[4][5] This is a robust and well-established method.[6]
-
Asymmetric Catalysis: This strategy employs a chiral catalyst (often a transition metal complex with a chiral ligand) in sub-stoichiometric amounts to convert a prochiral substrate into a chiral product. A prime example is the asymmetric hydrogenation of an isoindole or related precursor to create the chiral centers of the hexahydro-isoindole core.[7] This method is highly atom-economical.
-
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure natural product (like an amino acid or terpene) as the starting material, where the desired stereochemistry is already set.[4]
Troubleshooting Guide: Common Issues & Solutions
Q1: My reaction has resulted in a nearly 1:1 mixture of diastereomers/enantiomers. What went wrong?
A1: A lack of stereoselectivity points to several potential issues in your reaction setup. The formation of a racemic or near-racemic mixture suggests that the energy barrier for the formation of both stereoisomers is nearly identical.
-
Cause - Ineffective Chiral Director: If using a chiral auxiliary, it may not be exerting enough steric or electronic influence. The auxiliary might be too far from the reacting center, or its directing group may be too small.
-
Solution: Consider an auxiliary with greater steric bulk closer to the reaction site. For example, Evans' oxazolidinones or Oppolzer's camphorsultam are known for providing high levels of stereocontrol in many reactions.[4]
-
Cause - Racemizing Conditions: The reaction conditions themselves may be promoting racemization. Strong bases (like LDA at elevated temperatures) can deprotonate the alpha-proton of your newly formed stereocenter, leading to an achiral enolate intermediate.
-
Solution: Screen different bases and solvents. A switch to a non-nucleophilic, hindered base like LiHMDS or KHMDS might be beneficial. Lowering the reaction temperature is often the most effective way to prevent epimerization.
-
Cause - Inactive or Incorrect Catalyst: In asymmetric catalysis, the catalyst may be inactive, poisoned, or you may have chosen a ligand that is not well-suited for your substrate.
-
Solution: Ensure the catalyst is handled under inert conditions if it is air- or moisture-sensitive. Perform a catalyst screen with different metal precursors and chiral ligands. Substrate purity is also crucial, as impurities can act as catalyst poisons.[7]
Q2: I am observing significant epimerization during the removal of my chiral auxiliary. How can I preserve the stereocenter?
A2: This is a common and frustrating problem. The stereocenter you worked hard to create is being scrambled during the final steps. The key is to find cleavage conditions that are orthogonal to the stability of your stereocenter.
-
Cause - Harsh Hydrolysis Conditions: Standard auxiliary removal methods, such as strong acid (e.g., 6N HCl) or base (e.g., LiOH/H₂O₂) hydrolysis, can be too aggressive for sensitive substrates, leading to racemization of adjacent stereocenters.[2]
-
Solution - Milder Cleavage Reagents:
-
For Evans' oxazolidinone auxiliaries, lithium hydroperoxide (LiOOH) is a milder alternative to LiOH/H₂O₂ for generating the carboxylic acid.
-
Reductive cleavage using reagents like lithium borohydride (LiBH₄) can convert the product to the corresponding alcohol without affecting the adjacent stereocenter.
-
For sulfinamide-based auxiliaries, treatment with HCl in a protic solvent like methanol is typically effective and clean.[6]
-
Below is a decision tree to guide your troubleshooting process for low stereoselectivity.
Caption: Troubleshooting low stereoselectivity.
Experimental Protocols & Methodologies
Here we provide foundational, step-by-step protocols for two common stereoselective strategies. These should be adapted and optimized for your specific substrate.
Protocol 1: Chiral Auxiliary-Mediated Diastereoselective Alkylation
This protocol outlines the use of a (S)-tert-butylsulfinamide auxiliary to direct the synthesis of a chiral center, which can be a precursor to the hexahydro-1H-isoindole core. The sulfinamide acts as a powerful chiral directing group.[6]
Step 1: Condensation to form Chiral N-tert-Butylsulfinyl Imine
-
To a solution of your starting aldehyde (e.g., methyl 2-formylbenzoate, 1.0 eq) in anhydrous THF, add (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq).[5]
-
Add a dehydrating agent, such as anhydrous CuSO₄ (2.0 eq) or Ti(OEt)₄ (1.5 eq).
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) under an inert atmosphere (N₂ or Ar) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde.
-
Upon completion, filter off the solid dehydrating agent and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude sulfinylimine, which is often used directly in the next step.
-
Causality: The condensation forms a chiral imine. The bulky tert-butylsulfinyl group will effectively shield one face of the imine, directing the subsequent nucleophilic attack to the opposite face.
-
Step 2: Diastereoselective Reduction or Alkylation
-
Dissolve the crude sulfinylimine from Step 1 in an anhydrous solvent like THF or CH₂Cl₂ and cool to -78 °C.
-
For reduction to an amine, slowly add a reducing agent like NaBH₄. For alkylation, add a Grignard (R-MgBr) or organolithium (R-Li) reagent dropwise.
-
Stir at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction carefully at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup with an organic solvent like ethyl acetate.
-
Purify the product by flash column chromatography. At this stage, you should have a high diastereomeric ratio (dr). Determine the dr using ¹H NMR or chiral HPLC.
Step 3: Hydrolytic Removal of the Auxiliary
-
Dissolve the purified N-sulfinyl amine product in a protic solvent like methanol.
-
Add a solution of HCl in dioxane (e.g., 4M solution, 2-3 eq) at 0 °C.
-
Stir the mixture, allowing it to warm to room temperature over 1-2 hours.
-
Monitor by TLC for the consumption of the starting material.
-
Concentrate the reaction mixture, and either precipitate the amine hydrochloride salt with ether or perform a basic workup to isolate the free amine.
-
Causality: The acidic conditions protonate the nitrogen, making the N-S bond labile and easy to cleave, liberating the free chiral amine with minimal risk of racemization at the adjacent carbon.[6]
-
Caption: Workflow for chiral auxiliary-based synthesis.
Protocol 2: Asymmetric Hydrogenation of an Indole Precursor
This method is highly efficient for creating chiral indolines (a common precursor to hexahydro-isoindoles) from unprotected indoles using a chiral catalyst system. The use of a Brønsted acid co-catalyst is often crucial for activating the substrate.[7]
Table 1: Comparison of Conditions for Asymmetric Hydrogenation
| Parameter | Condition A | Condition B | Rationale |
| Catalyst | [Rh(COD)₂]BF₄ / ZhaoPhos | [Pd(TFA)₂] / F-Ph-BINEPINE | Rhodium catalysts are often highly active for N-heterocycles. Palladium offers an alternative with different substrate scope.[7] |
| Substrate | 2-substituted indole | 2,3-disubstituted indole | The steric and electronic properties of the substrate dictate catalyst choice. |
| Solvent | Toluene / Trifluoroethanol (TFE) | Dichloromethane (DCM) | TFE can stabilize charged intermediates and improve catalyst performance. |
| Additive | Brønsted Acid (e.g., HCl) | Brønsted Acid (e.g., TsOH) | The acid activates the indole towards hydrogenation by forming an iminium ion intermediate. |
| H₂ Pressure | 300 - 700 psi | 500 - 800 psi | Higher pressure increases H₂ concentration, often improving reaction rate and enantioselectivity. |
| Temperature | 40 - 70 °C | 25 - 50 °C | Temperature must be optimized to balance reaction rate against enantioselectivity. |
| Typical ee% | >90% | >95% | Both systems are capable of delivering high enantiomeric excess. |
Step-by-Step General Procedure:
-
Catalyst Preparation: In a glovebox, charge a pressure-rated vial or autoclave insert with the metal precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (e.g., ZhaoPhos, 1.1 mol%). Add the appropriate anhydrous, degassed solvent (e.g., Toluene). Stir for 30-60 minutes to allow for complex formation.
-
Reaction Setup: To the activated catalyst solution, add the indole substrate (1.0 eq) and the Brønsted acid additive (e.g., a stock solution of HCl in acetic acid, 10-20 mol%).
-
Hydrogenation: Seal the reactor, remove it from the glovebox, and connect it to a hydrogenation apparatus. Purge the reactor several times with H₂ gas.
-
Pressurize the reactor to the desired pressure (e.g., 500 psi) and begin stirring at the optimized temperature (e.g., 40 °C).
-
Monitor the reaction for hydrogen uptake. After 24 hours (or upon completion), carefully vent the reactor and purge with nitrogen.
-
Workup and Analysis: Concentrate the reaction mixture. The crude product can be purified by column chromatography. Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. キラル補助剤 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
Validation & Comparative
A Comparative Guide to the Biological Activities of Hexahydro-1H-isoindole and Tetrahydroisoquinoline Scaffolds
For researchers and drug development professionals navigating the complex landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a discovery program. Among the myriad of heterocyclic systems, the isoindole and isoquinoline frameworks have garnered considerable attention due to their prevalence in biologically active natural products and synthetic compounds. This guide provides an in-depth, objective comparison of the biological activities of two reduced derivatives of these parent structures: hexahydro-1H-isoindole and 1,2,3,4-tetrahydroisoquinoline. By examining their structural nuances, anticancer properties with supporting experimental data, and structure-activity relationships, this document aims to equip researchers with the critical insights needed to make informed decisions in their quest for novel therapeutic agents.
Structural and Physicochemical Distinctions: A Tale of Two Scaffolds
At first glance, the hexahydro-1H-isoindole and tetrahydroisoquinoline scaffolds appear structurally similar, both featuring a bicyclic system with a saturated nitrogen-containing ring fused to a cyclohexane or benzene ring, respectively. However, their fundamental architecture imparts distinct physicochemical properties that dictate their behavior in biological systems.
Hexahydro-1H-isoindole , a fully saturated isoindole derivative, possesses a non-planar, flexible structure. This three-dimensional character allows for a wider range of conformational possibilities, which can be advantageous for optimizing interactions with the binding pockets of biological targets. The lack of aromaticity generally results in higher aqueous solubility and a different metabolic profile compared to its aromatic counterparts.
In contrast, 1,2,3,4-tetrahydroisoquinoline (THIQ) retains a benzene ring, conferring a degree of rigidity and planarity to a portion of the molecule. This aromatic character significantly influences its electronic properties, allowing for potential π-π stacking interactions with aromatic residues in protein targets. The THIQ scaffold is a common motif in numerous alkaloids and has been extensively explored in medicinal chemistry, leading to a wealth of knowledge regarding its derivatization and biological activities.[1]
A Head-to-Head Comparison of Anticancer Activity
| Scaffold Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Hexahydro-1H-isoindole Derivative 1 | A549 | 19.41 ± 0.01 | [4] |
| Hexahydro-1H-isoindole-1,3-dione Derivative 2a | MCF-7 | > 100 | [5] |
| Hexahydro-1H-isoindole-1,3-dione Derivative 2b | MCF-7 | > 100 | [5] |
| Hexahydro-1H-isoindole-1,3-dione Derivative 13 | MCF-7 | 1.8 ± 0.09 | [5] |
| Hexahydro-1H-isoindole-1,3-dione Derivative 16 | MCF-7 | 2.3 ± 0.11 | [5] |
| Tetrahydroisoquinoline Derivative (GM-3-121) | MCF-7 | 0.43 (µg/mL) | [6] |
| Tetrahydroisoquinoline Derivative (STX 2895) | A549 | 0.050 ± 0.0028 | |
| Tetrahydroisoquinoline Derivative (STX 3329) | A549 | 0.040 ± 0.0089 | |
| Tetrahydroisoquinoline Derivative (STX 3450) | A549 | 0.800 ± 0.010 | |
| Tetrahydroisoquinoline Derivative (STX 3451) | A549 | 0.040 ± 0.0034 |
Analysis of Anticancer Data:
The available data suggests that both scaffolds can be elaborated into potent anticancer agents. For the hexahydro-1H-isoindole derivatives, the cytotoxicity appears to be highly dependent on the specific substitutions. While some derivatives show limited activity against MCF-7 cells, others, such as compounds 13 and 16 , exhibit potent cytotoxicity in the low micromolar range.[5] Notably, a derivative containing both an azide and a silyl ether group demonstrated significant activity against A549 cells, with an IC50 of 19.41 µM.[4]
The tetrahydroisoquinoline scaffold has been extensively studied, with numerous derivatives demonstrating impressive anticancer activity. Several THIQ derivatives have shown potent cytotoxicity against both MCF-7 and A549 cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[7] For instance, certain THIQ-based analogs have been reported to inhibit 50% of cell growth in A549 cells at nanomolar concentrations. This suggests that, based on the currently available literature, the tetrahydroisoquinoline scaffold may have a more established track record for generating highly potent anticancer compounds.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
To ensure the reproducibility and validity of cytotoxicity data, a standardized experimental protocol is paramount. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability. The following is a detailed, step-by-step methodology for this key experiment.
Protocol:
-
Cell Culture: Maintain the desired cancer cell lines (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Harvest the cells and seed them into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for an additional 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Assay:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Structure-Activity Relationship (SAR) Insights
The biological activity of both hexahydro-1H-isoindole and tetrahydroisoquinoline derivatives is intricately linked to the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
Hexahydro-1H-isoindole Derivatives:
For the hexahydro-1H-isoindole scaffold, the anticancer activity is significantly influenced by the substituents on both the cyclohexane ring and the nitrogen atom.
-
Substitution on the Cyclohexane Ring: The introduction of functional groups such as hydroxyl, halo, and acetoxy groups at positions 4, 5, and 6 of the bicyclic imide ring has been shown to modulate the cytotoxic effect.[8] The presence of bulky and lipophilic groups, such as silyl ethers, in combination with an azido group, has been reported to enhance anticancer activity against A549 cells.[4]
-
Substitution on the Nitrogen Atom: The nature of the substituent on the nitrogen atom of the isoindole ring is a key determinant of biological activity. Aromatic or heteroaromatic moieties attached to the nitrogen can significantly impact the compound's interaction with its biological target.
Tetrahydroisoquinoline Derivatives:
The SAR of tetrahydroisoquinoline derivatives has been extensively explored, providing valuable insights for the design of potent anticancer agents.[9]
-
Substitution on the Benzene Ring: The electronic nature and position of substituents on the benzene ring play a critical role. Electron-withdrawing groups, such as nitro or trifluoromethyl, and electron-donating groups, like methoxy, can influence the binding affinity and selectivity of the compounds.
-
Substitution at the 1- and 2-Positions: The substituents at the C1 and N2 positions of the tetrahydroisoquinoline ring are crucial for modulating biological activity. Large, aromatic groups at these positions can enhance interactions with the target protein. For example, the presence of a styrylphenylmethanone moiety at the N2 position has been shown to result in potent tubulin polymerization inhibitors.
-
Stereochemistry: The stereochemistry of the tetrahydroisoquinoline core can also significantly impact biological activity, as different stereoisomers may adopt distinct conformations that favor or hinder binding to the target.
Conclusion: A Verdict on Versatility and Potential
Both the hexahydro-1H-isoindole and tetrahydroisoquinoline scaffolds represent valuable starting points for the design of novel anticancer agents. The choice between these two frameworks will ultimately depend on the specific therapeutic target and the desired physicochemical properties of the final drug candidate.
The tetrahydroisoquinoline scaffold benefits from a long history of investigation, with a well-established synthetic toolbox and a deep understanding of its structure-activity relationships. This has led to the development of numerous highly potent derivatives with diverse mechanisms of action.
The hexahydro-1H-isoindole scaffold, while less explored, offers the advantage of greater conformational flexibility and potentially more favorable physicochemical properties, such as increased solubility. The emerging research on its anticancer activities suggests that this scaffold holds significant promise for the development of novel therapeutics, particularly as our understanding of its SAR continues to grow.
References
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6-substituted hexahydro-1H-isoindole-1,3(2H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Study of Hexahydro-1H-isoindole and Phthalimide Derivatives: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of heterocyclic systems, isoindole derivatives have emerged as privileged structures due to their versatile biological activities. This guide provides an in-depth comparative analysis of two prominent isoindole-based scaffolds: the saturated hexahydro-1H-isoindole-1,3-dione and the aromatic phthalimide (isoindole-1,3-dione).
This document is intended for researchers, scientists, and drug development professionals, offering a nuanced perspective on the chemical, physical, and biological properties of these two scaffolds. By presenting a side-by-side comparison supported by experimental data and detailed protocols, we aim to empower informed decision-making in the rational design of novel therapeutics.
Structural and Physicochemical Distinctions: A Tale of Two Cores
The fundamental difference between hexahydro-1H-isoindole and phthalimide derivatives lies in the degree of saturation of the carbocyclic ring fused to the isoindole core. This seemingly subtle variation imparts significant differences in their three-dimensional structure and physicochemical properties, which in turn dictate their interactions with biological targets and their pharmacokinetic profiles.
Phthalimide , with its planar aromatic ring, offers a rigid scaffold that is often exploited for its ability to engage in π-π stacking interactions with biological macromolecules.[1][2] Its derivatives have been extensively studied, leading to a wealth of structure-activity relationship (SAR) data.[1][3] The hydrophobic nature of the phthalimide moiety enhances the ability of these compounds to traverse biological membranes.[4]
In contrast, the hexahydro-1H-isoindole core possesses a non-planar, saturated cyclohexane ring, providing a more three-dimensional architecture. This increased sp3 character can lead to improved solubility and metabolic stability compared to their flat, aromatic counterparts.[5] The conformational flexibility of the cyclohexane ring allows for a more nuanced and potentially more specific interaction with the binding pockets of target proteins.
Below is a summary of the key physicochemical properties of the parent scaffolds:
| Property | Phthalimide | Hexahydro-1H-isoindole-1,3-dione | Rationale and Implications for Drug Design |
| Molecular Formula | C₈H₅NO₂ | C₈H₁₁NO₂ | The higher hydrogen content in the hexahydro derivative reflects its saturated nature. |
| Molecular Weight | 147.13 g/mol | 153.18 g/mol | A modest increase in molecular weight for the hexahydro scaffold. |
| Structure | Planar, aromatic | Non-planar, saturated | The 3D shape of the hexahydro scaffold can offer better complementarity to complex binding sites. |
| Lipophilicity (logP) | Generally higher | Generally lower | Increased saturation in the hexahydro scaffold typically leads to decreased lipophilicity and potentially improved aqueous solubility.[5][6] |
| Solubility | Poorly soluble in water | Generally more soluble in water | Improved solubility of the hexahydro derivatives can lead to better bioavailability for oral administration.[7][8] |
| Chemical Reactivity | The imide proton is acidic, allowing for facile N-substitution (Gabriel Synthesis). The aromatic ring can undergo electrophilic substitution. | The imide functionality remains reactive. The saturated ring can be functionalized through various C-H activation or stereoselective reactions. | Both scaffolds offer versatile handles for chemical modification, but the types of reactions and the resulting spatial arrangement of substituents differ significantly. |
Synthesis Strategies: Building the Scaffolds
The synthetic accessibility of a scaffold is a crucial consideration in drug development. Both phthalimide and hexahydro-1H-isoindole derivatives can be prepared through well-established synthetic routes.
Synthesis of Phthalimide Derivatives
The most common method for the synthesis of N-substituted phthalimides is the reaction of phthalic anhydride with a primary amine. This condensation reaction is typically carried out in a high-boiling solvent such as acetic acid or via a two-step procedure involving the formation of a phthalamic acid intermediate followed by cyclodehydration.[1][3]
Experimental Protocol: General Synthesis of N-Aryl Phthalimides
-
To a solution of phthalic anhydride (1.0 eq) in glacial acetic acid (10 mL), add the desired primary aryl amine (1.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure N-aryl phthalimide.
Synthesis of Hexahydro-1H-isoindole Derivatives
Hexahydro-1H-isoindole-1,3-dione derivatives are commonly synthesized from hexahydrophthalic anhydride, which is readily available from the Diels-Alder reaction of maleic anhydride and 1,3-butadiene. The subsequent reaction with a primary amine mirrors the synthesis of phthalimides.[9]
Experimental Protocol: Synthesis of N-Benzyl-hexahydro-1H-isoindole-1,3-dione
-
In a round-bottom flask, dissolve hexahydrophthalic anhydride (1.0 eq) in glacial acetic acid (15 mL).
-
Add benzylamine (1.0 eq) to the solution and equip the flask with a reflux condenser.
-
Heat the mixture to reflux and maintain for 5 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction to ambient temperature and pour it into a beaker containing crushed ice.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and air dry.
-
Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
The following diagram illustrates the general synthetic workflows for both classes of compounds.
Caption: General synthetic workflows for phthalimide and hexahydro-1H-isoindole derivatives.
Comparative Biological Activities: A Spectrum of Therapeutic Potential
Both hexahydro-1H-isoindole and phthalimide derivatives exhibit a broad range of biological activities, making them attractive scaffolds for drug discovery in various therapeutic areas.
Anticancer Activity
Phthalimide derivatives are well-known for their potent anticancer properties, with thalidomide and its analogs (lenalidomide and pomalidomide) being prominent examples used in the treatment of multiple myeloma.[1] Their mechanisms of action are diverse and include anti-angiogenic, immunomodulatory, and direct cytotoxic effects.[1]
Hexahydro-1H-isoindole derivatives , often referred to as norcantharimide analogs, have also demonstrated significant anticancer activity.[10][11] Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[10][12] The cytotoxic effects of these derivatives are often dependent on the nature of the substituents on the isoindole core.[11][13]
Comparative Anticancer Activity Data:
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phthalimide | Lenalidomide | MM.1S (Multiple Myeloma) | ~1.0 | [1] |
| Phthalimide | Pomalidomide | MM.1S (Multiple Myeloma) | ~0.1 | [1] |
| Hexahydro-1H-isoindole | Compound 7 (azido and silyl ether substituted) | A549 (Lung Carcinoma) | 19.41 ± 0.01 | [10] |
| Hexahydro-1H-isoindole | Compound 13 (-OTBDMS and -Br substituted) | Caco-2 (Colon Carcinoma) | > Cisplatin | [13] |
| Hexahydro-1H-isoindole | Compound 16 (-OTBDMS and -Br substituted) | MCF-7 (Breast Cancer) | > Cisplatin | [13] |
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[14]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[14]
-
Drug Treatment: Treat the cells with serial dilutions of the test compounds (hexahydro-1H-isoindole and phthalimide derivatives) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.[15]
Anti-inflammatory Activity
Inflammation is a key pathological feature of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery.
Phthalimide derivatives have been extensively investigated for their anti-inflammatory properties.[1][16] Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and to inhibit cyclooxygenase (COX) enzymes.[16][17]
Hexahydro-1H-isoindole derivatives have also been reported to possess anti-inflammatory activity, with some compounds showing inhibitory effects on COX enzymes.[17] The three-dimensional structure of these compounds may allow for selective inhibition of COX isoforms.
Comparative COX Inhibition Data:
| Compound Class | Derivative | Target | IC₅₀ (µM) | Reference |
| Phthalimide | N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide (1b) | COX-2 | Docking study suggests good binding affinity | [1] |
| Hexahydro-1H-isoindole | N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (2) | COX-2 | Docking study suggests good binding affinity | [1] |
| Phthalimide | Derivative with 1-phenylpiperazine | COX-1 & COX-2 | Varies with substitution | [16] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Enzyme Preparation: Prepare solutions of ovine COX-1 and COX-2 enzymes in Tris-HCl buffer.[18]
-
Inhibitor Preparation: Dissolve the test compounds (hexahydro-1H-isoindole and phthalimide derivatives) in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Reaction Mixture: In a 96-well plate, combine the enzyme solution, hematin, and the test compound at various concentrations. Pre-incubate for 10 minutes at 37°C.[18]
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid to each well.[18]
-
Termination of Reaction: After a specific incubation time (e.g., 2 minutes), terminate the reaction by adding hydrochloric acid.[18]
-
Prostaglandin Measurement: Quantify the amount of prostaglandin E₂ (PGE₂) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[18]
-
IC₅₀ Calculation: Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.
Phthalimide derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[19][20] The mechanism of action can vary depending on the specific derivative.
Hexahydro-1H-isoindole derivatives have also been shown to possess antimicrobial properties.[12] The saturated carbocyclic ring and its substituents can influence the potency and spectrum of activity.
Comparative Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC):
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Phthalimide | 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}isoindoline-1,3-dione | Staphylococcus aureus | Not specified, but showed broad spectrum activity | [19] |
| Phthalimide | (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione | Antifungal activity | Promising | [19] |
| Hexahydro-1H-isoindole | Trisubstituted derivatives | Staphylococcus aureus | Selective inhibition | [12] |
| Hexahydro-1H-isoindole | Trisubstituted derivatives | Escherichia coli | Selective inhibition | [12] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.[21][22]
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds (hexahydro-1H-isoindole and phthalimide derivatives) in a 96-well microtiter plate containing broth medium.[4][23]
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth medium only).[21]
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[23]
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[21][22]
Structure-Activity Relationship (SAR) and Future Perspectives
The extensive research on phthalimide derivatives has led to a well-defined understanding of their SAR. For instance, in the case of thalidomide analogs, modifications to the glutarimide ring and the phthalimide moiety have been shown to significantly impact their immunomodulatory and anti-angiogenic activities.
For hexahydro-1H-isoindole derivatives, SAR studies are emerging. The stereochemistry of the cyclohexane ring and the nature and position of substituents have been shown to be critical for their biological activity.[11][13] The increased three-dimensionality of this scaffold offers opportunities for the development of highly selective and potent inhibitors of various biological targets.
The following diagram illustrates the key structural features of both scaffolds and potential points for modification to explore SAR.
Caption: Key structural features and modification points for SAR studies of phthalimide and hexahydro-1H-isoindole scaffolds.
Conclusion and Future Directions
Both hexahydro-1H-isoindole and phthalimide derivatives represent valuable scaffolds in the pursuit of novel therapeutic agents. The choice between these two cores should be guided by the specific therapeutic target and the desired physicochemical and pharmacokinetic properties of the final drug candidate.
-
Phthalimide derivatives offer a rigid, planar scaffold with a rich history in medicinal chemistry, particularly in oncology. The extensive existing knowledge base provides a solid foundation for further optimization.
-
Hexahydro-1H-isoindole derivatives , with their inherent three-dimensionality, present exciting opportunities for exploring new chemical space and achieving higher target selectivity and improved drug-like properties.
Future research should focus on direct, head-to-head comparative studies of these two scaffolds against a wider range of biological targets. Furthermore, a deeper exploration of the SAR of hexahydro-1H-isoindole derivatives, aided by computational modeling, will be crucial for unlocking their full therapeutic potential. The strategic combination of the favorable attributes of both scaffolds, perhaps through the design of hybrid molecules, may also lead to the discovery of next-generation therapeutics with superior efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. researchgate.net [researchgate.net]
- 6. emerypharma.com [emerypharma.com]
- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azolifesciences.com [azolifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6-substituted hexahydro-1H-isoindole-1,3(2H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. iv.iiarjournals.org [iv.iiarjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. A review on biological activity and synthetic methods of isoindole nucleus [wisdomlib.org]
- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 20. gsconlinepress.com [gsconlinepress.com]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. bio.libretexts.org [bio.libretexts.org]
A Comparative Guide to Validating the Structure of Novel Hexahydro-1H-isoindole Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel chemical entities is a cornerstone of rigorous scientific practice. This is particularly true for complex heterocyclic systems like hexahydro-1H-isoindole derivatives, which often possess multiple stereocenters, leading to a variety of potential diastereomers. An error in structural assignment can have profound consequences, impacting the interpretation of biological activity and the direction of entire research programs.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of novel hexahydro-1H-isoindole derivatives. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, outline self-validating protocols, and present a comparative analysis to guide researchers in selecting the most appropriate techniques for their specific challenges.
The Indispensable Trio: A Multi-faceted Approach to Structural Validation
The robust characterization of novel hexahydro-1H-isoindole derivatives relies on a synergistic combination of spectroscopic and crystallographic techniques. While each method provides a unique piece of the structural puzzle, their collective power lies in the cross-validation of data, leading to an irrefutable structural assignment. The three pillars of this approach are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the constitutional and configurational isomers of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms within a molecule.
Key NMR Experiments for Hexahydro-1H-isoindole Derivatives:
-
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling).
-
¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon environments in the molecule.[3] Modern techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing for the tracing of covalent bonds through the molecule's framework.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing unambiguous C-H assignments.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and elucidating the overall molecular skeleton.[4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close in proximity, providing critical information about the relative stereochemistry (e.g., cis vs. trans isomers) of the hexahydro-1H-isoindole ring system. This is particularly important for differentiating between diastereomers.[5][6]
-
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the purified hexahydro-1H-isoindole derivative into a clean, dry vial.[7]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift dispersion.[8]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[7]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.[8]
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC, NOESY/ROESY) to fully elucidate the structure.
-
-
Data Processing and Interpretation:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to assemble the molecular structure.
-
Causality in Experimental Choices:
The selection of 2D NMR experiments is driven by the complexity of the ¹H NMR spectrum. For instance, if the ¹H spectrum exhibits significant signal overlap, an HSQC experiment can help to resolve individual proton signals by spreading them out in the ¹³C dimension.[4] When establishing the connectivity between different parts of the molecule that are not directly connected by proton-proton coupling, the HMBC experiment is indispensable. The choice between NOESY and ROESY depends on the molecular weight of the compound; for small to medium-sized molecules like hexahydro-1H-isoindole derivatives, NOESY is typically sufficient.
II. Mass Spectrometry (MS): Determining the Molecular Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] For the structural validation of novel compounds, high-resolution mass spectrometry (HRMS) is essential as it provides highly accurate mass measurements, allowing for the determination of the elemental composition and, consequently, the molecular formula.[10][11]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically in the low µg/mL to ng/mL range) in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled to a separation technique like liquid chromatography (LC-MS).[9][10]
-
Utilize a soft ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate intact molecular ions.[9][11]
-
Acquire the mass spectrum in high-resolution mode.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).
-
Use the accurate mass to calculate the elemental composition using specialized software. The software will generate a list of possible molecular formulas within a specified mass tolerance (typically <5 ppm).
-
Compare the calculated molecular formula with the expected formula based on the synthetic route.
-
III. Single-Crystal X-ray Diffraction: The Definitive Structure
While NMR and MS provide compelling evidence for the structure of a molecule, single-crystal X-ray diffraction is considered the "gold standard" for unambiguous structural determination in the solid state.[12][13][14] This technique provides a precise three-dimensional map of the electron density within a crystal, revealing the exact positions of all atoms, bond lengths, bond angles, and, crucially, the absolute stereochemistry.[13][14]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Crystal Mounting and Data Collection:
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Comparative Analysis: Choosing the Right Tool for the Job
| Feature | NMR Spectroscopy | Mass Spectrometry | Single-Crystal X-ray Diffraction |
| Sample Phase | Solution | Gas/Solution | Crystalline Solid |
| Information Provided | Connectivity, Stereochemistry, Dynamic Processes | Molecular Formula, Fragmentation Patterns | 3D Atomic Coordinates, Absolute Stereochemistry, Crystal Packing |
| Strengths | Non-destructive, provides detailed structural information in solution, excellent for isomer differentiation.[12][17] | High sensitivity, provides exact molecular formula.[11] | Unambiguous determination of structure and absolute stereochemistry.[12][13][14] |
| Limitations | Can have signal overlap in complex molecules, interpretation can be challenging. | Does not provide direct information on connectivity or stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state and may differ from the solution conformation.[12][14] |
Visualizing the Workflow
The following diagram illustrates the logical workflow for the structural validation of a novel hexahydro-1H-isoindole derivative, emphasizing the interplay between the different analytical techniques.
Caption: Workflow for the structural validation of novel hexahydro-1H-isoindole derivatives.
Common Pitfalls and Alternative Considerations
A significant challenge in the analysis of hexahydro-1H-isoindole derivatives is the correct assignment of stereochemistry, particularly when multiple diastereomers are possible.
-
Misinterpretation of NMR Spectra: Overlapping signals in the ¹H NMR spectrum can lead to incorrect assignments of coupling constants and, consequently, erroneous stereochemical assignments. 2D NMR techniques are crucial for mitigating this risk.[18] Furthermore, distinguishing between rapidly equilibrating conformers (rotamers) and true diastereomers can be challenging. Variable-temperature NMR studies or 2D exchange spectroscopy (EXSY) can help differentiate between these possibilities.[5][6]
-
Alternative Structures: During synthesis, unexpected rearrangements or side reactions can lead to the formation of isomeric structures that are difficult to distinguish from the target compound by NMR and MS alone. For example, a constitutional isomer may have the same molecular formula and similar NMR signals. In such cases, single-crystal X-ray diffraction is the only definitive method to confirm the correct structure.
Conclusion
The structural validation of novel hexahydro-1H-isoindole derivatives is a critical process that demands a rigorous and multi-faceted analytical approach. By combining the strengths of NMR spectroscopy for elucidating connectivity and stereochemistry in solution, high-resolution mass spectrometry for determining the exact molecular formula, and single-crystal X-ray diffraction for providing an unambiguous three-dimensional structure, researchers can have the utmost confidence in their findings. This comprehensive approach not only ensures scientific integrity but also provides a solid foundation for subsequent drug development and biological evaluation.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. sc.edu [sc.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.latech.edu [chem.latech.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. zefsci.com [zefsci.com]
- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 16. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Hexahydro-1H-isoindole-Based Acetylcholinesterase Inhibitors
Introduction: The Therapeutic Promise of Hexahydro-1H-isoindole Scaffolds in Alzheimer's Disease
Alzheimer's disease (AD) presents a significant and growing challenge to global health, characterized by a progressive decline in cognitive function.[1] One of the primary therapeutic strategies to alleviate the symptoms of AD is to enhance cholinergic neurotransmission in the brain.[1] This is often achieved by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine.[1] By impeding AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, thereby compensating for the loss of cholinergic neurons observed in AD patients.
The hexahydro-1H-isoindole-1,3-dione scaffold has emerged as a privileged structure in the design of novel AChE inhibitors. Its rigid bicyclic framework allows for the precise spatial orientation of various substituents to interact with the active sites of the AChE enzyme. This guide provides a comparative analysis of the efficacy of several hexahydro-1H-isoindole-based inhibitors, supported by in vitro experimental data. We will delve into the structure-activity relationships that govern their inhibitory potency and provide a detailed protocol for the standardized assay used to determine their efficacy.
Mechanism of Action: Inhibiting the Cholinergic "Off-Switch"
Acetylcholinesterase terminates the nerve impulse at a cholinergic synapse by hydrolyzing acetylcholine into choline and acetate.[2] AChE inhibitors prevent this breakdown, leading to an accumulation of acetylcholine in the synaptic cleft and enhanced activation of postsynaptic acetylcholine receptors.[2]
The active site of AChE is a narrow gorge containing two key sites: the catalytic active site (CAS) and the peripheral anionic site (PAS). Many effective inhibitors, including those based on the hexahydro-1H-isoindole scaffold, are designed to interact with both of these sites, leading to potent inhibition.
Below is a diagram illustrating the cholinergic synapse and the role of acetylcholinesterase.
Caption: Cholinergic synapse and the action of AChE inhibitors.
Comparative Efficacy of Hexahydro-1H-isoindole-Based AChE Inhibitors
The inhibitory efficacy of a compound against AChE is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro AChE inhibitory activities of a selection of hexahydro-1H-isoindole-1,3-dione derivatives reported in the literature.
| Compound ID | Structure | AChE IC50 (µM) | Reference |
| Derivative I | N-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione | 1.12 | [3] |
| Derivative II | N-{2-[4-(4-trifluoromethylphenyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione | 2.31 | [4] |
| Derivative III | N-{2-[4-(4-diphenylomethylo)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione | 1.94 | [4] |
| Derivative V | N-(2-morpholine)ethyl-1H-isoindole-1,3(2H)-dione | 16.20 | [4] |
| Derivative VI | N-[2-(3,4-dihydro-1H-isoquinolin-yl)ethyl-1H-isoindole-1,3(2H)-dione | 1.14 | [4] |
| Compound 8a | 2-(2-(benzyl(methyl)amino)acetyl)-N-phenylisoindoline-1,3-dione | 0.11 | [5] |
| Compound 8g | 2-(2-(benzyl(ethyl)amino)acetyl)-N-phenylisoindoline-1,3-dione | 0.86 | [5] |
Analysis of Structure-Activity Relationship (SAR):
The data presented in the table reveals several key insights into the structure-activity relationship of these inhibitors. The nature of the substituent on the piperazine ring significantly influences the inhibitory potency. For instance, the unsubstituted phenyl group in Derivative I (IC50 = 1.12 µM) provides good activity.[3] The introduction of a trifluoromethyl group in the para position of the phenyl ring in Derivative II (IC50 = 2.31 µM) slightly decreases the activity, suggesting that electronic and steric factors in this region are important for optimal binding.[4] The replacement of the piperazine moiety with a morpholine ring in Derivative V leads to a significant drop in activity (IC50 = 16.20 µM), highlighting the importance of the piperazine nitrogen and the aromatic substituent for potent inhibition.[4] The acetohydrazide derivatives, such as Compound 8a (IC50 = 0.11 µM), demonstrate particularly high potency, suggesting that the linker between the isoindoline core and the amine-containing moiety plays a crucial role in positioning the molecule within the AChE active site.[5]
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The following is a detailed, step-by-step protocol for determining the AChE inhibitory activity of test compounds using the widely accepted Ellman's method in a 96-well plate format.[6][7] This spectrophotometric assay measures the activity of AChE by monitoring the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[7]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (hexahydro-1H-isoindole derivatives)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Experimental Workflow:
Caption: Workflow for the Ellman's AChE inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a 10 mM stock solution of DTNB in the phosphate buffer.
-
Prepare a 10 mM stock solution of ATCI in the phosphate buffer.
-
Prepare a working solution of AChE in the phosphate buffer. The final concentration will need to be optimized to yield a linear reaction rate over the measurement period.
-
-
Plate Setup (in a 96-well plate):
-
Blank wells: 170 µL of phosphate buffer, 10 µL of DTNB, and 20 µL of ATCI.
-
Control wells (100% enzyme activity): 140 µL of phosphate buffer, 10 µL of DTNB, 20 µL of vehicle (e.g., DMSO, the solvent for the test compounds), and 10 µL of AChE solution.
-
Test compound wells: 130 µL of phosphate buffer, 10 µL of DTNB, 20 µL of the test compound at various concentrations, and 10 µL of AChE solution.
-
Positive control wells: 130 µL of phosphate buffer, 10 µL of DTNB, 20 µL of the positive control at various concentrations, and 10 µL of AChE solution.
-
-
Assay Protocol:
-
Add the buffer, DTNB, and test compound/control/vehicle to the respective wells.
-
Add the AChE solution to all wells except the blank wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the ATCI solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Conclusion and Future Directions
The hexahydro-1H-isoindole scaffold has proven to be a versatile and effective platform for the development of potent acetylcholinesterase inhibitors. The comparative analysis of different derivatives reveals that the nature and positioning of substituents on this core structure are critical for achieving high inhibitory efficacy. The acetohydrazide-linked derivatives, in particular, show great promise with sub-micromolar IC50 values.
The standardized in vitro assay, Ellman's method, provides a robust and reproducible means of evaluating and comparing the potency of these inhibitors. Further research should focus on optimizing the pharmacokinetic properties of these compounds to ensure they can effectively cross the blood-brain barrier and exert their therapeutic effects in the central nervous system. In vivo studies are the necessary next step to validate the therapeutic potential of the most promising hexahydro-1H-isoindole-based AChE inhibitors for the treatment of Alzheimer's disease.
References
- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: Cholinergic synapse - Reference pathway [kegg.jp]
- 3. A Series of Novel 1- H-isoindole-1,3(2 H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
Navigating the Active Site: A Comparative Guide to Hexahydro-1H-isoindole Analogs as Prolyl Oligopeptidase Inhibitors
In the landscape of contemporary drug discovery, the pursuit of highly selective and potent enzyme inhibitors remains a cornerstone of therapeutic innovation. Prolyl oligopeptidase (POP), a serine protease implicated in the pathophysiology of neurological and inflammatory disorders, has emerged as a compelling target.[1][2] This guide provides a comprehensive comparison of a series of hexahydro-1H-isoindole analogs as POP inhibitors, delving into their structure-activity relationships (SAR), the rationale behind their design, and the experimental methodologies for their evaluation. We will explore both covalent and non-covalent inhibitors, offering field-proven insights for researchers, scientists, and drug development professionals.
The Strategic Advantage of the Hexahydro-1H-isoindole Scaffold
The hexahydro-1H-isoindole core represents a privileged scaffold in medicinal chemistry. Its rigid, bicyclic nature allows for the precise spatial orientation of substituents, facilitating optimal interactions within the intricate architecture of an enzyme's active site. This conformational constraint is paramount in designing inhibitors with high affinity and selectivity, minimizing off-target effects that can lead to adverse drug reactions. In the context of POP inhibition, this scaffold serves as an anchor, positioning key functional groups to interact with critical residues in the enzyme's catalytic domain.
Structure-Activity Relationship (SAR) Analysis: A Tale of Two Mechanisms
The inhibitory activity of hexahydro-1H-isoindole analogs against prolyl oligopeptidase can be broadly categorized into two mechanistic classes: non-covalent and covalent inhibition. Understanding the subtle structural modifications that dictate these mechanisms is crucial for rational drug design.
Non-Covalent Inhibition: The Power of Reversible Interactions
Non-covalent inhibitors establish a transient equilibrium with the enzyme, their efficacy dictated by the strength of intermolecular forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Our comparative analysis focuses on a series of analogs where the R-group substitution on the isoindole nitrogen plays a pivotal role in modulating potency.
| Compound ID | R Group | Inhibition Constant (Ki) in nM |
| 1a | Benzyl | 150 |
| 1b | 4-Fluorobenzyl | 85 |
| 1c | 4-Methoxybenzyl | 120 |
| 1d | 3-Phenylpropyl | 210 |
| 1e | Cyclohexylmethyl | 350 |
Data synthesized from representative studies for illustrative purposes.
The data clearly indicates that aromatic R-groups are favored, with the benzyl substituent in 1a providing a solid baseline of activity. The introduction of an electron-withdrawing fluorine atom at the 4-position of the benzyl ring (1b ) enhances potency, likely due to favorable interactions within a specific sub-pocket of the active site. Conversely, an electron-donating methoxy group (1c ) slightly diminishes activity. A longer, more flexible alkyl chain (1d ) or a bulky cycloalkyl group (1e ) leads to a significant drop in potency, highlighting the importance of a well-defined hydrophobic interaction provided by the aromatic ring.
Covalent Inhibition: Forging a Lasting Bond
Covalent inhibitors form a stable, long-lasting bond with the enzyme, often with a residue in the active site, leading to irreversible or slowly reversible inhibition. For POP, the catalytic serine (Ser554) is the primary target for covalent modification. The key to transforming a non-covalent hexahydro-1H-isoindole scaffold into a covalent inhibitor lies in the introduction of an electrophilic "warhead."
| Compound ID | Warhead | Inhibition Constant (Ki) in nM |
| 2a | Nitrile (-CN) | 5.2 |
| 2b | Aldehyde (-CHO) | 1.8 |
| 2c | α-Ketoamide (-COCONH2) | 3.5 |
Data synthesized from representative studies for illustrative purposes.
The incorporation of a nitrile group in 2a dramatically increases potency compared to its non-covalent counterparts. This is due to the nitrile's ability to undergo nucleophilic attack by the hydroxyl group of Ser554, forming a stable covalent adduct. An even more potent inhibitor is achieved with an aldehyde warhead (2b ), which readily forms a hemiacetal with the catalytic serine. The α-ketoamide group in 2c also serves as an effective electrophile, resulting in a highly potent inhibitor.
The following diagram illustrates the fundamental difference in the interaction of non-covalent and covalent inhibitors with the POP active site.
Caption: Comparison of non-covalent and covalent inhibition mechanisms.
Experimental Protocols: A Guide to In Vitro Evaluation
The cornerstone of any SAR study is a robust and reproducible biological assay. The following protocol details a continuous fluorometric assay for determining the inhibitory potency of hexahydro-1H-isoindole analogs against prolyl oligopeptidase.
Protocol: Continuous Fluorometric Prolyl Oligopeptidase Inhibition Assay
1. Principle:
This assay measures the enzymatic activity of POP through the cleavage of a synthetic fluorogenic substrate, typically Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC).[3] Cleavage of the amide bond releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), and the rate of increase in fluorescence is directly proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of AMC release.
2. Materials:
-
Purified recombinant human prolyl oligopeptidase (POP)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT
-
Fluorogenic Substrate: Z-Gly-Pro-AMC (stock solution in DMSO)
-
Test Compounds (Hexahydro-1H-isoindole analogs, stock solutions in DMSO)
-
Reference Inhibitor: Z-Pro-prolinal (for positive control)
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
3. Assay Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test compounds and the reference inhibitor in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a working solution of POP in Assay Buffer.
-
Prepare a working solution of Z-Gly-Pro-AMC in Assay Buffer. The final concentration should be at or below the Km value for the enzyme to ensure sensitivity to competitive inhibitors.
-
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the serially diluted test compounds or reference inhibitor to the respective wells. For the control wells (100% activity), add 10 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 20 µL of the POP enzyme solution to all wells except the blank wells (add 20 µL of Assay Buffer to the blank wells).
-
-
Pre-incubation:
-
Mix the contents of the plate gently on a plate shaker for 1 minute.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 20 µL of the Z-Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in the fluorescence plate reader, pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every minute for 30 minutes.
-
4. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of Control))
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.
The following diagram outlines the experimental workflow for the POP inhibition assay.
Caption: Experimental workflow for the POP inhibition assay.
Concluding Remarks
The hexahydro-1H-isoindole scaffold has proven to be a versatile and effective platform for the design of potent and selective prolyl oligopeptidase inhibitors. The structure-activity relationships discussed herein underscore the critical role of substituent choice in dictating both the potency and the mechanism of inhibition. Aromatic substituents on the isoindole nitrogen are key for achieving high affinity in non-covalent inhibitors, while the incorporation of electrophilic warheads is a successful strategy for developing highly potent covalent inhibitors. The provided experimental protocol offers a robust framework for the in vitro evaluation of these and other novel POP inhibitors, enabling researchers to make data-driven decisions in the quest for new therapeutics.
References
A Senior Application Scientist's Guide to the Synthesis of Hexahydro-1H-isoindole: A Comparative Benchmarking Study
The hexahydro-1H-isoindole scaffold, a saturated bicyclic amine, is a privileged structure in medicinal chemistry and materials science. Its rigid, three-dimensional architecture provides a unique framework for the development of novel therapeutics and functional materials. The efficient and scalable synthesis of this core structure is, therefore, a topic of significant interest for researchers in both academic and industrial settings.
This guide provides an in-depth comparison of the most prevalent synthetic methodologies for accessing the hexahydro-1H-isoindole core. We will move beyond a simple recitation of procedures to offer a critical analysis of each method's underlying principles, practical considerations, and relative performance based on experimental data. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic route tailored to their specific needs.
Introduction to the Hexahydro-1H-isoindole Core
The significance of the isoindoline nucleus and its saturated derivatives is well-established, with numerous natural products and clinically approved drugs featuring this heterocyclic system.[1][2] The fully saturated hexahydro-1H-isoindole framework offers a conformationally constrained scaffold that is highly desirable for modulating biological activity and tuning material properties.
This guide will focus on three primary synthetic strategies:
-
The Diels-Alder Approach: A classic and robust method, typically for the synthesis of hexahydro-1H-isoindole-1,3-dione derivatives.
-
Catalytic Hydrogenation: A powerful reductive strategy for accessing the fully saturated isoindoline core from aromatic precursors.
-
Reductive Amination: A versatile and convergent approach for constructing the bicyclic amine from acyclic or monocyclic precursors.
We will also touch upon modern, efficiency-focused strategies such as one-pot and cascade reactions.
Method 1: The Diels-Alder Cycloaddition Approach
The Diels-Alder reaction is a cornerstone of cyclic compound synthesis, prized for its high atom economy and stereoselectivity.[3][4] In the context of hexahydro-1H-isoindole synthesis, this [4+2] cycloaddition is most commonly employed to construct N-substituted hexahydro-1H-isoindole-1,3-diones (also known as tetrahydrophthalimides).
Mechanistic Rationale
The typical sequence involves the reaction of a diene, often generated in situ, with a dienophile, which is typically maleic anhydride or a derivative thereof. The resulting cycloadduct, a tetrahydroisobenzofuran-1,3-dione, is then reacted with a primary amine to form the desired imide. The reaction proceeds via a concerted mechanism, allowing for a high degree of stereochemical control.[5][6]
Caption: Diels-Alder approach to N-substituted hexahydro-1H-isoindole-1,3-diones.
Experimental Protocol: Synthesis of 2-(2-hydroxyethyl)-hexahydro-1H-isoindole-1,3(2H)-dione
This protocol is adapted from a procedure with a reported yield of 95%.[1]
Materials:
-
3a,4,7,7a-Tetrahydroisobenzofuran-1,3-dione (cis-1,2,3,6-Tetrahydrophthalic anhydride)
-
Ethanolamine
-
Toluene
Procedure:
-
To a magnetically stirred solution of 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (1 mmol) in toluene (10 mL), add ethanolamine (1 mmol).
-
Reflux the mixture for 36 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., CH₂Cl₂/n-hexane) to yield the desired product.
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial process for the reduction of aromatic systems. This method is particularly useful for producing the unsubstituted or substituted hexahydro-1H-isoindole core from readily available aromatic precursors like phthalonitrile or phthalimide derivatives.
Mechanistic Rationale
The reaction involves the addition of hydrogen across the double bonds of the aromatic ring in the presence of a heterogeneous metal catalyst. The choice of catalyst (e.g., Platinum, Palladium, Rhodium, Ruthenium), solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction's efficiency and selectivity.[7] For instance, the hydrogenation of phthalonitrile to isoindoline requires careful control to avoid over-reduction or side reactions.[8]
Caption: Catalytic hydrogenation pathway from phthalonitrile to hexahydro-1H-isoindole.
Experimental Protocol: Industrial Synthesis of Isoindoline via Phthalonitrile Hydrogenation
This protocol is based on a patented industrial process with a reported yield of 75% and purity of 89%.[8] Further hydrogenation under similar or more forcing conditions would yield the target hexahydro-1H-isoindole.
Materials:
-
Phthalonitrile
-
Tetrahydrofuran (THF)
-
5% Platinum on Carbon (Pt/C) catalyst
-
Hydrogen gas
Procedure:
-
In a suitable high-pressure reactor, prepare a solution of phthalonitrile in tetrahydrofuran.
-
Add the 5% Pt/C catalyst to the solution.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 100-180 bars.
-
Heat the reaction mixture to a temperature of 30-100°C.
-
Maintain the reaction under these conditions with vigorous stirring until hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude isoindoline, which can be further purified or used directly for subsequent hydrogenation to hexahydro-1H-isoindole.
Method 3: Reductive Amination
Reductive amination is a highly versatile and efficient method for forming C-N bonds.[9][10][11][12][13] For the synthesis of hexahydro-1H-isoindole, this approach typically involves the reaction of a suitable dicarbonyl compound, such as cyclohexane-1,2-dicarboxaldehyde, with a primary amine or ammonia in the presence of a reducing agent.
Mechanistic Rationale
The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or an enamine. This intermediate is then reduced in situ by a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final amine. The choice of a mild reducing agent is crucial to prevent the reduction of the starting carbonyl compound.
Caption: Reductive amination pathway to N-substituted hexahydro-1H-isoindoles.
Experimental Protocol: General Procedure for Reductive Amination
The following is a general protocol that can be adapted for the synthesis of N-substituted hexahydro-1H-isoindoles.
Materials:
-
Cyclohexane-1,2-dicarboxaldehyde
-
Primary amine (e.g., benzylamine)
-
Methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid
Procedure:
-
Dissolve cyclohexane-1,2-dicarboxaldehyde (1 mmol) and the primary amine (1 mmol) in methanol (10 mL).
-
Adjust the pH of the solution to 6-7 with glacial acetic acid.
-
Add sodium cyanoborohydride (1.5 mmol) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Quench the reaction by the careful addition of dilute hydrochloric acid until gas evolution ceases.
-
Make the solution basic with sodium hydroxide and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance Benchmark: A Comparative Analysis
| Feature | Diels-Alder Approach | Catalytic Hydrogenation | Reductive Amination |
| Typical Product | N-Substituted 1,3-Diones | Unsubstituted/Substituted Core | Unsubstituted/Substituted Core |
| Typical Yield | High (often >90%)[1] | Good to High (75-95%)[8] | Moderate to High (variable) |
| Reaction Conditions | High temperature (reflux) | High pressure, variable temp. | Mild (room temperature) |
| Reagents & Catalysts | Common organic reagents | H₂, Heterogeneous catalysts (Pt, Pd) | Dicarbonyl, Amine, Mild reductant |
| Scalability | Generally good | Excellent, proven industrial scale[8] | Good, amenable to one-pot procedures |
| Substrate Scope | Wide range of primary amines | Limited by functional group tolerance to hydrogenation | Wide range of amines and dicarbonyls |
| Key Advantages | High yield, stereocontrol, atom economy | Direct route to the core, scalable | Versatility, mild conditions, convergent |
| Key Disadvantages | Limited to 1,3-dione derivatives, long reaction times | High pressure equipment needed, catalyst cost & handling | Availability of dicarbonyl precursor |
Modern Approaches: One-Pot and Cascade Syntheses
Recent advances in organic synthesis have focused on improving efficiency and reducing waste through one-pot and cascade reactions. Several innovative methods for the synthesis of isoindoline derivatives have been reported, including:
-
A Quadruple Cascade Protocol: This method allows for the synthesis of fully-substituted hexahydroisoindolinones from simple starting materials in a single pot, showcasing excellent atom economy.[14]
-
Isoindole Umpolung Strategy: This approach involves the in-situ generation of a nucleophilic isoindole, which is then protonated to an electrophilic isoindolium species that undergoes cyclization, enabling a one-pot synthesis of polycyclic isoindolines.[15][16][17]
These methods offer significant advantages in terms of reduced workup steps, solvent usage, and overall process time, making them attractive for high-throughput synthesis and library generation.
Conclusion and Future Outlook
The synthesis of the hexahydro-1H-isoindole core can be achieved through several robust and reliable methods.
-
The Diels-Alder approach is a high-yielding and stereocontrolled method, particularly for accessing the 1,3-dione derivatives.
-
Catalytic hydrogenation is a powerful and industrially scalable method for producing the fundamental saturated isoindoline scaffold.
-
Reductive amination offers a versatile and convergent route with mild reaction conditions, suitable for a wide range of substituted derivatives.
The choice of the optimal synthetic route will depend on the specific target molecule, the desired substitution pattern, the required scale, and the available resources. For the synthesis of N-substituted hexahydro-1H-isoindole-1,3-diones, the Diels-Alder reaction is often the method of choice due to its high yields and simplicity. For the production of the core hexahydro-1H-isoindole, particularly at a larger scale, catalytic hydrogenation is a proven and efficient strategy. Reductive amination provides a flexible alternative, especially when diverse substitution patterns are desired.
The continued development of one-pot and cascade reactions promises to further enhance the efficiency and sustainability of hexahydro-1H-isoindole synthesis, opening new avenues for the discovery of novel pharmaceuticals and advanced materials.
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 3. Diels–Alder Cycloaddition Reactions in Sustainable Media [mdpi.com]
- 4. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 7. mdpi.com [mdpi.com]
- 8. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. gctlc.org [gctlc.org]
- 11. researchgate.net [researchgate.net]
- 12. studylib.net [studylib.net]
- 13. researchgate.net [researchgate.net]
- 14. A quadruple cascade protocol for the one-pot synthesis of fully-substituted hexahydroisoindolinones from simple substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Practical synthesis of isoindolines yields potent colistin potentiators for multidrug-resistant Acinetobacter baumannii - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Hexahydro-1H-isoindole Derivatives
Introduction: The Imperative of Selectivity for Hexahydro-1H-isoindole Scaffolds
The hexahydro-1H-isoindole core is a privileged scaffold in modern medicinal chemistry, forming the foundation of a diverse range of biologically active agents, including potent enzyme inhibitors and modulators of protein-protein interactions.[1][2] Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated to achieve high-affinity interactions with a specific biological target. However, this same structural complexity necessitates a rigorous evaluation of off-target activities, commonly referred to as cross-reactivity or secondary pharmacology studies.[3]
Undesirable off-target interactions are a leading cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical trial failures.[4][5] For derivatives of the hexahydro-1H-isoindole class, a comprehensive understanding of their selectivity profile is not merely a regulatory requirement but a cornerstone of developing a safe and effective therapeutic. This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of these compounds, supported by experimental data and protocols, to aid researchers in making informed decisions throughout the drug discovery and development process.[6]
The primary objectives of safety pharmacology studies are to identify undesirable pharmacodynamic properties of a substance that may be relevant to its human safety, evaluate adverse effects observed in toxicological or clinical studies, and investigate the mechanisms of these adverse effects.[7] This guide will delve into the practical application of these principles to the hexahydro-1H-isoindole chemical series.
Strategic Approaches to Cross-Reactivity Profiling
A tiered and integrated approach to secondary pharmacology is essential for efficient and comprehensive risk assessment. This typically begins with broad, high-throughput screening against a panel of known off-targets and progresses to more detailed mechanistic studies for any liabilities identified.
The Screening Cascade: A Funnel-Based Approach
Early-stage drug discovery benefits from a cascaded screening strategy that maximizes information while conserving resources. This approach allows for the early deselection of compounds with unfavorable off-target profiles.
Caption: A typical workflow for secondary pharmacology screening in drug discovery.
Key Methodologies for Assessing Cross-Reactivity
A combination of in vitro binding and functional assays provides a comprehensive picture of a compound's off-target liabilities.
Radioligand Binding Assays: The Gold Standard for Target Affinity
Radioligand binding assays are a robust and sensitive method to determine the affinity of a test compound for a specific receptor, transporter, or ion channel. These assays measure the displacement of a radiolabeled ligand with known high affinity and specificity for the target by the test compound.
Principle: Competitive binding between the test compound and a radiolabeled ligand for a target protein. The amount of radioactivity bound to the target is inversely proportional to the affinity of the test compound.
Key Parameters:
-
Ki (Inhibition Constant): A measure of the affinity of the compound for the target. A lower Ki value indicates higher affinity.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of the compound that displaces 50% of the radiolabeled ligand.
Experimental Protocol: Radioligand Binding Assay for 5-HT2B Receptor
The 5-HT2B receptor is a critical off-target to assess due to its association with cardiac valvulopathy.[3]
Objective: To determine the binding affinity (Ki) of hexahydro-1H-isoindole derivatives for the human serotonin 5-HT2B receptor.
Materials:
-
Cell membranes expressing the recombinant human 5-HT2B receptor.
-
[³H]-LSD (lysergic acid diethylamide) as the radioligand.
-
Test compounds (hexahydro-1H-isoindole derivatives) dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
96-well microplates and filter mats (GF/B).
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or a non-labeled ligand (e.g., mesulergine) for non-specific binding.
-
25 µL of test compound dilution.
-
25 µL of [³H]-LSD (at a final concentration equal to its Kd).
-
125 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a beta-scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Assessing Biological Impact
While binding assays measure affinity, functional assays determine the biological consequence of that interaction (e.g., agonism, antagonism, or inverse agonism). For ion channels, electrophysiological techniques are the gold standard.
hERG Potassium Channel Assay: Inhibition of the hERG (human Ether-à-go-go-Related Gene) channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[8] Therefore, hERG screening is a mandatory part of preclinical safety assessment as outlined in the ICH S7B guidelines.[8]
Experimental Protocol: Manual Whole-Cell Patch-Clamp Assay for hERG Channel
Objective: To evaluate the inhibitory effect of hexahydro-1H-isoindole derivatives on the hERG potassium channel current.
Materials:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the hERG channel.
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP, pH adjusted to 7.2 with KOH.
-
Test compounds dissolved in DMSO and then diluted in the external solution.
-
Patch-clamp amplifier, data acquisition system, and microscope.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Form a giga-ohm seal between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane patch to achieve the whole-cell configuration.
-
Current Recording:
-
Hold the cell at a potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.
-
Repolarize to -50 mV for 2 seconds to elicit the characteristic hERG tail current.
-
-
Compound Application:
-
Record a stable baseline current in the external solution (vehicle control).
-
Perfuse the cell with increasing concentrations of the test compound, allowing the effect to reach a steady state at each concentration.
-
Perform a final washout with the external solution to assess the reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Cytochrome P450 (CYP) Inhibition Assays
CYP enzymes are crucial for the metabolism of most drugs.[9] Inhibition of these enzymes by a co-administered drug can lead to significant drug-drug interactions. The most important isoforms to screen against are CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[9]
Principle: These assays typically use human liver microsomes or recombinant CYP enzymes and a fluorescent probe substrate. The rate of metabolism of the probe is measured in the presence and absence of the test compound. A decrease in the rate of probe metabolism indicates CYP inhibition.
Comparative Analysis of Hexahydro-1H-isoindole Derivatives
To illustrate the application of these studies, we present a comparative analysis of three hypothetical hexahydro-1H-isoindole derivatives against a standard secondary pharmacology panel. The derivatives are designed to probe the impact of varying substituents on the selectivity profile.
Caption: Hypothetical hexahydro-1H-isoindole derivatives for comparative analysis. (Note: Images are placeholders and would be replaced with actual chemical structures).
Table 1: Comparative Cross-Reactivity Profile of Hexahydro-1H-isoindole Derivatives
| Target | Assay Type | Derivative A (Ki or IC50 in µM) | Derivative B (Ki or IC50 in µM) | Derivative C (Ki or IC50 in µM) | Rationale for Potential Interaction |
| Primary Target (e.g., POP) | Functional | 0.01 | 0.05 | 0.02 | Designed primary activity. |
| hERG Channel | Patch-Clamp | 15 | >30 | >30 | The presence of a basic nitrogen in Derivative A increases the likelihood of hERG channel inhibition.[10] |
| 5-HT2B Receptor | Binding | >10 | 2.5 | >10 | Aromatic moieties, as in Derivative B, can sometimes fit into the serotonin receptor binding pocket.[3] |
| Dopamine D₂ Receptor | Binding | 8.0 | >10 | >10 | The basic amine in Derivative A may have some affinity for aminergic GPCRs.[11] |
| CYP2D6 | Functional | 5.0 | >20 | >20 | Basic amines are a common structural motif in CYP2D6 substrates and inhibitors.[9] |
| CYP3A4 | Functional | >20 | 12 | >20 | Lipophilic, aromatic structures like in Derivative B can be substrates or inhibitors for CYP3A4.[12] |
| β-adrenergic Receptor | Binding | >10 | >10 | >10 | Generally low cross-reactivity expected for this scaffold against this target family. |
Data presented are hypothetical and for illustrative purposes only.
Interpretation of Comparative Data:
-
Derivative A: While potent at its primary target, the presence of a basic amine introduces liabilities at the hERG channel and CYP2D6. This is a common theme in drug discovery, where features that enhance primary target engagement can also lead to off-target effects. Further optimization would be required to mitigate these risks.
-
Derivative B: The addition of an aromatic moiety reduces the hERG and CYP2D6 liability but introduces moderate activity at the 5-HT2B receptor and CYP3A4. This highlights the trade-offs often encountered during lead optimization.
-
Derivative C: The introduction of a carboxylic acid group significantly improves the selectivity profile. The acidic group generally reduces interactions with aminergic GPCRs and key ion channels like hERG. This derivative would be prioritized for further development based on its superior safety profile in this panel.
Conclusion and Future Directions
Cross-reactivity profiling is an indispensable component of modern drug discovery. For promising scaffolds like the hexahydro-1H-isoindole series, a proactive and systematic approach to identifying and mitigating off-target interactions is critical for success. By integrating broad panel screening with detailed functional and mechanistic studies, researchers can build a comprehensive understanding of a compound's selectivity. The comparative data, though hypothetical, underscore how subtle changes in chemical structure can dramatically alter the secondary pharmacology profile. This iterative process of design, synthesis, and broad biological testing is the key to developing novel hexahydro-1H-isoindole derivatives that are not only potent but also possess the safety and selectivity required for a successful therapeutic agent.
References
- 1. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apconix.com [apconix.com]
- 4. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 5. The state of the art in secondary pharmacology and its impact on the safety of new medicines [metrionbiosciences.com]
- 6. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPCRLigNet: Rapid Screening for GPCR Active Ligands Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metrionbiosciences.com [metrionbiosciences.com]
- 9. The cytochrome P450 isoenzyme and some new opportunities for the prediction of negative drug interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Flavonoids as CYP3A4 Inhibitors In Vitro [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Hexahydro-1H-isoindole Ligands
Introduction: The Hexahydro-1H-isoindole Scaffold and the Imperative for In Silico Analysis
The hexahydro-1H-isoindole core is a privileged bicyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a robust framework for the precise spatial orientation of functional groups, making it an attractive starting point for designing potent and selective ligands. Derivatives of this scaffold have shown a wide range of biological activities, including potential as anticancer agents and inhibitors of key enzymes like prolyl oligopeptidase (POP) and cyclooxygenases (COX).[1][2][3][4] Given the synthetic investment required to explore the chemical space around this core, computational methods serve as an indispensable tool for prioritizing candidates, rationalizing structure-activity relationships (SAR), and guiding the design of more effective molecules.
Molecular docking, a cornerstone of structure-based drug design, predicts the preferred orientation of a ligand when bound to a target protein.[5] A comparative docking study extends this by systematically evaluating a series of related ligands against one or more biological targets. This approach allows researchers to understand how subtle changes in a ligand's structure—the addition of a functional group, a change in stereochemistry—can influence its binding affinity and interaction profile.
This guide provides a comprehensive, field-proven framework for conducting a comparative molecular docking study of hexahydro-1H-isoindole ligands. We will move beyond a simple recitation of steps to explain the causality behind each experimental choice, ensuring a scientifically rigorous and reproducible workflow. Our focus will be on two prominent and structurally distinct drug targets: the human Sigma-1 receptor (σ1R) , an endoplasmic reticulum chaperone protein, and the human Dopamine D3 receptor (D3R) , a classic G-protein coupled receptor (GPCR).[6][7][8][9]
Part 1: Foundational Strategy - Target and Ligand Selection
The success of any docking study is predicated on the careful selection of its core components: the protein targets and the small molecules. This choice must be driven by a clear biological hypothesis.
Rationale for Target Selection
Our selection of the Sigma-1 (σ1R) and Dopamine D3 (D3R) receptors is deliberate, allowing us to compare ligand binding across different protein classes relevant to neuropharmacology and beyond.
-
Sigma-1 Receptor (σ1R): This unique, single-pass transmembrane protein is implicated in a host of neurological disorders.[6] Its ligand-binding domain is located within a cupin-like β-barrel, presenting a large, predominantly hydrophobic pocket.[10][11] We will utilize the high-resolution crystal structure of the human σ1R in complex with the ligand PD144418 (PDB ID: 5HK1 ).[10] This structure provides a well-defined active site, crucial for accurate grid generation.
-
Dopamine D3 Receptor (D3R): As a member of the GPCR family, D3R features a canonical seven-transmembrane helix bundle.[7] The binding site is a deep, narrow pocket accessible from the extracellular side.[9] We will use the crystal structure of human D3R bound to the antagonist eticlopride (PDB ID: 3PBL ).[12] Docking into GPCRs is a well-established but challenging task, making this an excellent test case.[13]
Selection of a Comparative Ligand Set
For this guide, we will define a small, representative set of three hypothetical hexahydro-1H-isoindole ligands. This allows us to demonstrate the comparative methodology. In a real-world scenario, these would be compounds from a synthetic series or a virtual library.
-
Ligand A (Core Scaffold): The basic, unsubstituted hexahydro-1H-isoindole-1,3-dione.
-
Ligand B (Aromatic Extension): An N-benzylated derivative of the core scaffold. This tests the impact of adding a larger, hydrophobic, and potentially π-stacking moiety.
-
Ligand C (Polar Group Addition): An N-benzyl derivative with a para-hydroxyl group. This allows for the evaluation of a new hydrogen-bonding feature.
Part 2: The Docking Protocol: A Self-Validating System
The following protocols are designed to be a self-validating system. The key to trustworthiness in docking is the ability to reproduce a known experimental result. Therefore, a mandatory re-docking validation of the co-crystallized ligand is the first and most critical step before proceeding with novel ligands. We will use the widely adopted and validated software AutoDock Vina .[14]
Mandatory Visualization: The Overall Workflow
The entire process, from preparation to analysis, follows a logical and sequential path.
Caption: High-level workflow for the comparative docking study.
Experimental Protocol: Receptor Preparation
The goal of receptor preparation is to clean the PDB file, correct for missing atoms, and assign appropriate chemical properties, creating a file suitable for docking (e.g., PDBQT format for AutoDock).[15][16]
Tools: UCSF Chimera or AutoDock Tools (ADT).
-
Load Structure: Open the PDB file (e.g., 5HK1).
-
Clean the Complex: Delete all non-essential components. This includes water molecules, co-factors, ions, and any protein chains not involved in the binding of the primary ligand.
-
Causality: Water molecules in a crystal structure may or may not be structurally relevant for ligand binding. Removing them simplifies the system and focuses on direct protein-ligand interactions, which is the standard approach unless a specific water molecule is known to be critical for bridging interactions.[16]
-
-
Add Hydrogens: Add hydrogens to the protein, assuming a physiological pH of 7.4. This step is critical for defining the correct ionization states of acidic and basic residues (e.g., Asp, Glu, Lys, Arg) and for establishing the hydrogen-bonding network.[17]
-
Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges in ADT). The scoring function uses these charges to calculate electrostatic interaction terms, a key component of the binding energy.
-
Save as PDBQT: Save the prepared receptor as a .pdbqt file. This format includes the 3D coordinates, partial charges, and atom types required by AutoDock Vina.
Experimental Protocol: Ligand Preparation
Ligands must be converted from their 2D representation to a low-energy 3D conformation and saved in the PDBQT format.[5][18]
Tools: A chemical drawing tool (e.g., ChemDraw), a 3D converter (e.g., Open Babel), and AutoDock Tools.
-
Draw Ligand: Draw the 2D structure of each ligand (A, B, C).
-
Convert to 3D: Convert the 2D structure into an initial 3D structure.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94).
-
Causality: A ligand can adopt many conformations. Energy minimization finds a stable, low-energy conformation, which is a more realistic starting point for docking. Docking algorithms explore rotational flexibility around bonds, but starting from a sensible geometry makes the search more efficient.
-
-
Assign Charges & Torsions: Load the 3D structure into AutoDock Tools. Assign Gasteiger charges and define the rotatable bonds (torsions) that the docking algorithm will be allowed to explore.
-
Save as PDBQT: Save the final prepared ligand as a .pdbqt file.
Experimental Protocol: Docking & Validation
This phase involves defining the search space and running the simulation, starting with the crucial validation step.
-
Define the Binding Site (Grid Box):
-
Load the prepared receptor PDBQT file.
-
Identify the binding pocket. For validation, this is straightforward: it's the space occupied by the co-crystallized ligand (e.g., PD144418 in 5HK1).
-
Define a 3D box (the "grid box") that encompasses this entire binding site, with a buffer of ~4-5 Å in each dimension. Note the center coordinates (X, Y, Z) and the size of the box.[19][20]
-
Causality: AutoDock Vina confines its conformational search of the ligand to within this box. A box that is too small may cut off parts of the true binding site, while a box that is too large will needlessly increase computation time and can reduce accuracy.
-
-
Create the Configuration File: Create a text file (e.g., conf.txt) that tells Vina what to do.[20]
Note: Center and size values are illustrative.
-
Protocol Validation (Re-Docking):
-
Prepare the co-crystallized ligand (e.g., PD144418 from 5HK1) using the ligand preparation protocol.
-
Run AutoDock Vina using the prepared receptor, the prepared co-crystallized ligand, and the configuration file defining the native binding site.
-
Crucial Step: Superimpose the top-ranked docked pose of the ligand onto the original crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.
-
Trustworthiness Check: An RMSD value below 2.0 Å is considered a successful validation.[21][22][23] It demonstrates that the docking protocol can accurately reproduce a known binding mode. If the RMSD is high, the protocol (e.g., grid box parameters, charge models) must be re-evaluated before proceeding.
-
-
Run Comparative Docking: Once the protocol is validated, repeat the docking run for each of your new ligands (Ligands A, B, and C) against each target (σ1R and D3R).
Part 3: Data Presentation and Comparative Analysis
The output of a docking simulation is a set of ligand poses ranked by a scoring function, which estimates the binding affinity in kcal/mol. More negative values imply stronger binding.
Summarizing Quantitative Data
Raw output files are dense. The first step in analysis is to consolidate the key quantitative data into a clear, comparative table.
| Ligand | Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | H-Bonds Formed (Residue, Atom) |
| PD144418 (Control) | Sigma-1 (5HK1) | -10.5 (Re-docked) | Tyr103, Glu172, Trp164 | Glu172 (OE2) -> Ligand N |
| Ligand A | Sigma-1 (5HK1) | -7.2 | Tyr103, Leu105 | None |
| Ligand B | Sigma-1 (5HK1) | -9.1 | Tyr103, Trp164, Phe107 | None |
| Ligand C | Sigma-1 (5HK1) | -9.5 | Tyr103, Trp164, Glu172 | Glu172 (OE1) -> Ligand OH |
| Eticlopride (Control) | Dopamine D3 (3PBL) | -9.8 (Re-docked) | Asp110, Ser192, Phe346 | Asp110 (OD1) -> Ligand N |
| Ligand A | Dopamine D3 (3PBL) | -6.8 | Val109, Phe346 | None |
| Ligand B | Dopamine D3 (3PBL) | -8.5 | Asp110, Phe346, Cys114 | Asp110 (OD1) -> Ligand N |
| Ligand C | Dopamine D3 (3PBL) | -8.7 | Asp110, Phe346, Ser192 | Asp110 (OD1) -> Ligand N; Ser192 (OG) -> Ligand OH |
Note: The data in this table is illustrative for demonstration purposes.
Qualitative and Structural Analysis
The numbers in the table only tell part of the story. The true insight comes from visualizing the docked poses and analyzing the specific non-covalent interactions that underpin the binding affinity score.
Tools: PyMOL or UCSF Chimera.
-
Load the Complex: Open the receptor PDBQT and the output PDBQT file containing the docked poses.
-
Analyze the Top Pose: Focus on the top-ranked pose (lowest energy).
-
Identify Interactions:
-
Hydrogen Bonds: Are there hydrogen bonds between the ligand and the protein? These are highly directional and significant contributors to affinity. For D3R, interaction with the conserved Asp110 is often critical for aminergic GPCR ligands.[9]
-
Hydrophobic Interactions: Is the ligand nestled in a greasy, hydrophobic pocket? The benzyl group of Ligand B would be expected to make favorable contacts with hydrophobic residues like Phe, Leu, and Trp in the σ1R's hydrophobic pocket.[10]
-
π-π Stacking: Does the aromatic ring of Ligand B or C stack with aromatic residues like Phe, Tyr, or Trp?
-
Drawing Comparative Insights (Example)
By comparing the results for Ligands A, B, and C, we can build a compelling SAR narrative:
-
Ligand A vs. Ligand B: The addition of the N-benzyl group (Ligand B) significantly improves the predicted binding affinity for both targets. Visualization would likely show this group occupying a hydrophobic sub-pocket, making favorable van der Waals contacts and potentially a π-π stacking interaction with an aromatic residue (e.g., Trp164 in σ1R, Phe346 in D3R), explaining the jump in affinity from -7.2 to -9.1 kcal/mol in σ1R.
-
Ligand B vs. Ligand C: Adding a para-hydroxyl group (Ligand C) provides a modest improvement in affinity. The key insight would come from visualization: this new polar group forms a new hydrogen bond with a key residue (e.g., Glu172 in σ1R or Ser192 in D3R). This specific interaction confirms the utility of the modification and suggests that other H-bond acceptors/donors could be explored at this position.
Conclusion
This guide has outlined a rigorous, trustworthy, and scientifically-grounded workflow for conducting a comparative molecular docking study of hexahydro-1H-isoindole ligands. By anchoring the study in a mandatory validation step, we ensure the computational protocol is capable of reproducing experimental reality before it is applied to novel compounds. The true scientific value is realized not just in ranking compounds by a score, but in the detailed structural analysis of their predicted binding modes. This allows the researcher to move from what binds to why it binds, generating actionable hypotheses that can accelerate the drug discovery cycle by intelligently guiding synthesis and experimental testing.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold: Structure-Based Design and Preparation of Conformationally Constrained Covalent and Noncovalent Prolyl Oligopeptidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 7. Dopamine Receptors - Proteopedia, life in 3D [proteopedia.org]
- 8. Sigma receptor - Wikipedia [en.wikipedia.org]
- 9. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. Crystal structure of the human σ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3PBL: Structure of the human dopamine D3 receptor in complex with eticlopride [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 15. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 19. youtube.com [youtube.com]
- 20. eagonlab.github.io [eagonlab.github.io]
- 21. researchgate.net [researchgate.net]
- 22. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 23. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Hexahydro-1H-isoindole Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of robust and reproducible research. Hexahydro-1H-isoindole, a saturated bicyclic amine, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its precise quantification is paramount for reaction monitoring, purity assessment, and stability studies. However, the physicochemical properties of hexahydro-1H-isoindole—specifically its secondary amine structure, high polarity, and lack of a significant UV-absorbing chromophore—present considerable analytical challenges.
This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of hexahydro-1H-isoindole. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present supporting data to guide you in selecting and validating the optimal method for your application.
The Analytical Challenge: Why Derivatization is Key
Direct analysis of hexahydro-1H-isoindole by conventional chromatographic methods is often hindered by poor peak shape and low sensitivity.[1] To overcome these limitations, a chemical derivatization step is employed. This process modifies the analyte to enhance its analytical properties.[2] For GC analysis, derivatization increases volatility and thermal stability, while for HPLC, it introduces a chromophoric or fluorophoric tag for sensitive detection.[2]
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Specificity Approach
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry, making it a "gold standard" for the identification and quantification of volatile and semi-volatile compounds.[3] For hexahydro-1H-isoindole, derivatization is essential to increase its volatility for passage through the GC column.
Rationale for GC-MS
-
High Specificity: Mass spectrometry provides structural information, allowing for unambiguous identification of the analyte, even in complex matrices.
-
Excellent Sensitivity: With appropriate derivatization, GC-MS can achieve low limits of detection.
-
Robustness: GC methods are often rugged and can be automated for high-throughput analysis.
Experimental Protocol: Validation of a GC-MS Method for Hexahydro-1H-isoindole Quantification
This protocol outlines the validation of a hypothetical GC-MS method for the quantification of hexahydro-1H-isoindole following derivatization with pentafluorobenzoyl chloride. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5]
1. Method Development and Specificity
-
Derivatization: React hexahydro-1H-isoindole with pentafluorobenzoyl chloride in an alkaline medium to form the N-pentafluorobenzoyl derivative.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium.[6]
-
Injection Mode: Splitless.[7]
-
Temperature Program: Optimized to ensure separation from potential impurities and derivatizing agent artifacts.
-
MS Detection: Full scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic fragment ions of the derivative.
-
-
Specificity Assessment: Analyze blank matrix, matrix spiked with hexahydro-1H-isoindole, and matrix spiked with potential impurities to demonstrate that the method is selective for the analyte of interest.
2. Linearity and Range
-
Prepare a series of calibration standards by spiking the blank matrix with known concentrations of hexahydro-1H-isoindole (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Derivatize and analyze each standard in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[8]
3. Accuracy (Recovery)
-
Analyze quality control (QC) samples at three concentration levels (low, medium, and high) within the determined range.
-
Calculate the percent recovery at each level.
-
Acceptance Criteria: The mean recovery should be within 80-120% of the nominal value.
4. Precision (Repeatability and Intermediate Precision)
-
Repeatability (Intra-assay precision): Analyze six replicate samples at a single concentration on the same day.
-
Intermediate Precision (Inter-assay precision): Analyze the same samples on different days, with different analysts, or on different instruments.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15%.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of the chromatogram.
-
Acceptance Criteria: Typically, an S/N of 3:1 for LOD and 10:1 for LOQ is acceptable.[7]
6. Robustness
-
Intentionally vary critical method parameters (e.g., GC oven temperature ramp rate, injector temperature, flow rate) and assess the impact on the results.
-
Acceptance Criteria: The results should remain unaffected by small, deliberate variations in method parameters.
Hypothetical Performance Data for GC-MS Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte | Method is selective |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (Recovery) | 80 - 120% | 95.2 - 103.5% |
| Precision (RSD) | ≤ 15% | Repeatability: 4.8%; Intermediate: 6.2% |
| LOD | S/N ≥ 3 | 0.3 µg/mL |
| LOQ | S/N ≥ 10 | 1.0 µg/mL |
| Robustness | Results unaffected by minor variations | Method is robust |
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For non-chromophoric analytes like hexahydro-1H-isoindole, derivatization to introduce a UV-absorbing or fluorescent tag is necessary.[9][10]
Rationale for HPLC
-
Wide Applicability: Suitable for a broad range of compounds, including those that are not volatile.
-
High Throughput: Modern HPLC systems allow for rapid and automated analyses.
-
Multiple Detection Options: UV-Visible, fluorescence, and mass spectrometry detectors can be coupled with HPLC.
Experimental Protocol: Validation of an HPLC-UV Method for Hexahydro-1H-isoindole Quantification
This protocol outlines the validation of a hypothetical HPLC-UV method for the quantification of hexahydro-1H-isoindole following pre-column derivatization with 2-naphthalenesulfonyl chloride (NSCl).[5] The validation parameters are in accordance with ICH Q2(R2) guidelines.[4][5]
1. Method Development and Specificity
-
Derivatization: React hexahydro-1H-isoindole with NSCl in the presence of a catalyst to form a stable, UV-active derivative.[5]
-
HPLC-UV Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[5]
-
-
Specificity Assessment: Analyze blank matrix, matrix spiked with hexahydro-1H-isoindole, and matrix spiked with potential impurities.
2. Linearity and Range
-
Prepare a series of calibration standards (e.g., 0.5, 2, 5, 10, 20, 50 µg/mL) in the blank matrix.
-
Derivatize and analyze each standard in triplicate.
-
Construct a calibration curve and determine the correlation coefficient.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[8]
3. Accuracy (Recovery)
-
Analyze QC samples at low, medium, and high concentrations.
-
Calculate the percent recovery.
-
Acceptance Criteria: The mean recovery should be within 85-115%.
4. Precision (Repeatability and Intermediate Precision)
-
Repeatability: Analyze six replicate samples at a single concentration.
-
Intermediate Precision: Analyze samples on different days or with different analysts.
-
Acceptance Criteria: The RSD should be ≤ 15%.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Determine LOD and LOQ based on the S/N ratio.
-
Acceptance Criteria: S/N of 3:1 for LOD and 10:1 for LOQ.[7]
6. Robustness
-
Vary parameters such as mobile phase composition, column temperature, and flow rate.
-
Acceptance Criteria: The method should be reliable under varied conditions.
Hypothetical Performance Data for HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte | Method is selective |
| Linearity (r²) | ≥ 0.99 | 0.999 |
| Range | 0.5 - 50 µg/mL | 0.5 - 50 µg/mL |
| Accuracy (Recovery) | 85 - 115% | 98.1 - 101.7% |
| Precision (RSD) | ≤ 15% | Repeatability: 3.5%; Intermediate: 5.1% |
| LOD | S/N ≥ 3 | 0.15 µg/mL |
| LOQ | S/N ≥ 10 | 0.5 µg/mL |
| Robustness | Results unaffected by minor variations | Method is robust |
Visualizing the Validation Workflow
A systematic approach to method validation is crucial for ensuring the reliability of analytical data. The following diagram illustrates the typical workflow for analytical method validation.
The logical flow of a single chromatographic analysis, from sample preparation to data interpretation, is depicted below.
Conclusion and Recommendations
Both GC-MS and HPLC-UV, when coupled with an appropriate derivatization strategy, are powerful and reliable techniques for the quantification of hexahydro-1H-isoindole.
-
GC-MS is the preferred method when absolute specificity is required, particularly in complex matrices where co-eluting peaks may be a concern. The mass spectral data provides an extra layer of confirmation that is invaluable in research and regulatory settings.
-
HPLC-UV offers a more versatile and often more accessible platform. The sensitivity can be excellent, especially if a fluorescent derivatizing agent is used. It is a robust choice for routine quality control and high-throughput screening.
The choice between these two techniques will ultimately depend on the specific requirements of your application, including the complexity of the sample matrix, the required level of sensitivity and specificity, and the available instrumentation. The validation protocols and performance data presented in this guide provide a solid framework for developing and implementing a robust and reliable analytical method for the quantification of hexahydro-1H-isoindole, ensuring the integrity and quality of your scientific data.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) [ouci.dntb.gov.ua]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. DSpace [helda.helsinki.fi]
- 9. veeprho.com [veeprho.com]
- 10. benchchem.com [benchchem.com]
A Guide to the Comparative Metabolic Stability of Hexahydro-1H-isoindole Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. One of the most significant hurdles is achieving adequate metabolic stability. A compound that is rapidly metabolized will likely fail in vivo due to low bioavailability and short duration of action. The hexahydro-1H-isoindole scaffold, a saturated bicyclic amine, has emerged as a privileged motif in medicinal chemistry, offering a three-dimensional architecture that can lead to potent and selective ligands.[1][2][3] However, like many saturated heterocycles, this scaffold is susceptible to metabolic degradation.
This guide provides an in-depth comparison of the metabolic stability of hexahydro-1H-isoindole derivatives. We will explore the structural features that influence their metabolic fate, provide a detailed experimental protocol for assessing stability using human liver microsomes (HLM), and discuss strategies to mitigate metabolism, thereby guiding the design of more robust drug candidates.
The Metabolic Landscape of Saturated Heterocycles
Saturated heterocycles are common in modern drug candidates as they can improve properties like solubility and introduce desirable three-dimensional structural elements.[4] However, they are also prone to metabolism, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes located in the liver.[5] For saturated nitrogen-containing rings like the hexahydro-1H-isoindole, the primary metabolic hotspots are typically the carbon atoms adjacent to the nitrogen (α-carbons) and the nitrogen atom itself.[6]
Common metabolic pathways for such scaffolds include:
-
N-dealkylation: If the isoindole nitrogen is substituted, cleavage of the N-substituent bond can occur.
-
Hydroxylation: Oxidation of the carbon atoms, particularly those alpha to the nitrogen, leads to the formation of hydroxylated metabolites. This is often the first step towards further oxidation or conjugation.
-
Oxidation to Lactams: The carbon adjacent to the nitrogen can be oxidized to a carbonyl group, forming a lactam.
The susceptibility of a compound to these pathways is influenced by factors such as lipophilicity and the electronic environment of the ring system.[6] Strategies to improve the metabolic stability of saturated heterocycles often involve blocking these metabolic sites. This can be achieved by introducing substituents, such as fluorine atoms, or by altering the electronics of the ring to make it less susceptible to oxidation.[6]
Comparative Stability: Insights from Prolyl Oligopeptidase (POP) Inhibitors
Direct, side-by-side quantitative comparisons of the metabolic stability of a wide range of hexahydro-1H-isoindole derivatives are not extensively published. However, valuable insights can be gleaned from medicinal chemistry literature. For instance, in the development of novel inhibitors for prolyl oligopeptidase (POP), a lead compound featuring a 3-oxo-hexahydro-1H-isoindole-4-carboxylic acid scaffold (compound 7e ) was found to be highly metabolically stable in contrast to earlier reported chemical series.[1][3] While the specific quantitative data (like half-life or intrinsic clearance) was not provided in the publication, the qualitative statement underscores the potential of this scaffold to produce metabolically robust compounds.[1][3]
The improved stability of this class of compounds was attributed to the bicyclic nature of the scaffold, which conformationally constrains the molecule.[1] This example highlights a key principle in drug design: increasing structural rigidity can shield a molecule from metabolic enzymes, thereby enhancing its stability.
To systematically evaluate and compare derivatives, a standardized in vitro assay is essential. The following sections provide a detailed protocol for a human liver microsomal stability assay, which is a cornerstone of preclinical drug metabolism studies.[7][8]
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a standard procedure to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of hexahydro-1H-isoindole derivatives.[9][10][11]
Materials and Reagents:
-
Test Compounds (Hexahydro-1H-isoindole derivatives)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Positive Control Compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[10]
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Procedure:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of the test compounds and positive controls in DMSO.
-
Further dilute these stocks in acetonitrile to an intermediate concentration (e.g., 125 µM).[9]
-
-
Incubation Mixture Preparation:
-
On a 96-well plate, prepare the main incubation mixture (without the NADPH regenerating system). For a final volume of 200 µL, this would typically contain:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well. The time of addition is considered t=0.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells.[10]
-
To stop the reaction, add a volume of ice-cold acetonitrile (typically 2-3 volumes) containing an internal standard. This precipitates the microsomal proteins and quenches the enzymatic activity.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the 96-well plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent test compound at each time point. The method should be optimized for the specific hexahydro-1H-isoindole derivatives being tested.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the formula: CLint = (0.693 / t½) / (microsomal protein concentration in mg/mL)
The following diagram illustrates the experimental workflow for the human liver microsomal stability assay.
References
- 1. 3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold: Structure-Based Design and Preparation of Conformationally Constrained Covalent and Noncovalent Prolyl Oligopeptidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mttlab.eu [mttlab.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3,3a,4,7,7a-hexahydro-1H-isoindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for the proper disposal of 2,3,3a,4,7,7a-hexahydro-1H-isoindole (CAS Number: 10533-30-9), ensuring the safety of laboratory personnel and the protection of the environment. As a Senior Application Scientist, this document synthesizes regulatory standards with practical laboratory experience to offer a clear and logical waste management strategy.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound is a solid cyclic amine. A critical piece of safety information is its classification under the German Water Hazard Class system as WGK 3 , indicating it is "highly hazardous to water." This classification mandates that the compound must not enter soil or water systems, making proper disposal a matter of environmental and regulatory importance.
In the United States, the disposal of such chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] Laboratories are required to manage hazardous waste from its point of generation to its final disposal, a "cradle-to-grave" responsibility.[3][4]
Table 1: Chemical and Hazard Profile of this compound
| Property | Value | Source |
| CAS Number | 10533-30-9 | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Molecular Formula | C₈H₁₃N | Sigma-Aldrich |
| Molecular Weight | 123.20 g/mol | Sigma-Aldrich |
| Water Hazard Class | WGK 3 (Highly hazardous to water) | Sigma-Aldrich |
The causality behind the stringent disposal procedures for this compound is its potential to cause significant harm to aquatic ecosystems.[5] Amines, as a class, can be toxic to aquatic life, and their improper release can lead to long-term environmental damage.
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn. The goal is to create a barrier between the researcher and the chemical to prevent any route of exposure.
-
Eye and Face Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Given that all disposable gloves have a finite permeation time, it is best practice to double-glove and change gloves frequently, especially if contamination is suspected.[6]
-
Body Protection: A flame-resistant laboratory coat should be worn to protect the skin and personal clothing.[6]
-
Foot Protection: Closed-toe, chemical-resistant shoes are required to protect feet from spills and falling objects.[6]
-
Respiratory Protection: While handling the solid compound in a well-ventilated area or a chemical fume hood should be sufficient, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[8]
Caption: PPE Selection Workflow for Handling this compound.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound. This protocol is designed to be a self-validating system, where each step logically follows from the previous one to ensure safety and compliance.
-
Segregation: It is imperative to keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[5] Specifically, do not mix this compound with acids or strong oxidizing agents.
-
Container: Use a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must have a secure, tight-fitting lid.[1][9] Ensure the container is clean and dry before use. For solid waste, a wide-mouth container is preferable for ease of use.
Proper labeling is a critical component of safe waste management and is required by law.[1][10] The label must be affixed to the container as soon as the first particle of waste is added.
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Harmful," "Highly Hazardous to Water")
-
The date of waste accumulation start
-
The name and contact information of the generating researcher or laboratory
Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA).[1][9] This is an area at or near the point of waste generation and under the control of the laboratory personnel.
-
Storage Conditions: Store the labeled waste container in the SAA. The area should be cool, dry, and well-ventilated.[5]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to mitigate the impact of any potential leaks or spills.
-
Accumulation Limits: Do not exceed the accumulation limits for your facility's generator status. For academic labs, there are specific regulations regarding the volume of waste and the timeframe for its removal.[11]
-
Contact Environmental Health and Safety (EHS): When the waste container is full or approaching the accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[1][9]
-
Licensed Waste Hauler: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the chemical waste.[2][5] This ensures that the waste is managed in a compliant and environmentally responsible manner.
Caption: Disposal Workflow for this compound.
Spill Management: Preparedness and Response
In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.
-
-
For Small, Manageable Spills of Solid this compound:
-
Ensure you are wearing the appropriate PPE.
-
Prevent the powder from becoming airborne. Do not dry sweep.[12]
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Carefully scoop the mixture into the designated hazardous waste container.[13][14]
-
Decontaminate the spill area with a suitable solvent (e.g., a soap and water solution), and collect the cleaning materials as hazardous waste.
-
Report the spill to your supervisor and EHS department.
-
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can ensure they are in compliance with regulations and are contributing to a safe and sustainable research environment. The principles of waste minimization, segregation, proper containment, and licensed disposal are the cornerstones of a robust chemical safety program.
References
- 1. odu.edu [odu.edu]
- 2. needle.tube [needle.tube]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. epa.gov [epa.gov]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. benchchem.com [benchchem.com]
- 7. support.hpe.com [support.hpe.com]
- 8. falseguridad.com [falseguridad.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. epa.gov [epa.gov]
- 12. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
Navigating the Unseen: A Guide to Personal Protective Equipment for Handling 2,3,3a,4,7,7a-hexahydro-1H-isoindole
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these is 2,3,3a,4,7,7a-hexahydro-1H-isoindole, a saturated heterocyclic amine. While specific toxicological data for this compound is not extensively documented, its structural class as a cyclic amine warrants a cautious and informed approach to personal protection. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE), grounded in the principles of chemical safety and risk mitigation.
Understanding the Risk: Why PPE is Non-Negotiable
As an amine, this compound is anticipated to be basic and potentially corrosive. Amines as a class can cause irritation to the skin, eyes, and respiratory tract.[1] Furthermore, related isoindole derivatives have been shown to have the potential for skin sensitization and long-term health effects. Therefore, a multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (breathing).
The selection of appropriate PPE is contingent on the specific procedure being performed and the associated risk of exposure. A dynamic risk assessment should always precede any handling of this and similar chemical compounds.
Core PPE Recommendations: A Multi-faceted Defense
The following table outlines the recommended PPE for various laboratory operations involving this compound. This tiered approach ensures that the level of protection aligns with the potential for exposure.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring (in open air) | Chemical safety goggles with side shields or a face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Laboratory coat | Recommended, especially if dust or aerosols can be generated. Use a NIOSH-approved respirator with an organic vapor cartridge.[2] |
| Solution Preparation/Mixing | Chemical safety goggles | Chemical-resistant gloves | Laboratory coat | Not generally required if performed in a well-ventilated area or a certified chemical fume hood. |
| Running Reactions (closed system) | Safety glasses | Chemical-resistant gloves | Laboratory coat | Not generally required. |
| Work-up/Extraction | Chemical safety goggles or a face shield | Chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | Recommended to be performed in a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or coveralls | A full-face respirator with ammonia/organic vapor cartridges is required.[3] |
The Rationale Behind the Gear: An In-depth Look
-
Eye and Face Protection: The eyes are particularly vulnerable to chemical splashes. Chemical safety goggles provide a seal around the eyes to protect from splashes from all directions. A face shield should be used in conjunction with goggles when there is a higher risk of splashing, such as during transfers of larger volumes or during spill cleanup.[2]
-
Hand Protection: The choice of glove material is critical. Nitrile or neoprene gloves generally offer good resistance to a range of chemicals, including amines. It is imperative to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or puncture before use and change them frequently.
-
Body Protection: A standard laboratory coat is sufficient for low-risk operations. However, for procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. In the event of a significant spill, a full chemical-resistant suit may be necessary to prevent skin contact.[4]
-
Respiratory Protection: Inhalation of airborne particulates or vapors is a primary route of exposure. Whenever possible, handle this compound in a certified chemical fume hood to minimize vapor concentrations in the breathing zone. If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors or ammonia should be used.[3] Fit testing of respirators is a regulatory requirement to ensure a proper seal.
Operational and Disposal Plans: A Step-by-Step Approach
Handling Procedure:
-
Preparation: Before starting any work, ensure that all necessary PPE is available and in good condition. Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.
-
Transfers: When transferring the compound, whether as a solid or in solution, use appropriate tools (spatulas, pipettes) to minimize the chance of spills.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.
Disposal Plan:
All waste contaminated with this compound, including empty containers, used gloves, and disposable labware, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of this chemical down the drain.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for PPE selection based on operational risk.
Conclusion: Fostering a Culture of Safety
The responsible handling of this compound, and indeed any chemical, is predicated on a thorough understanding of the potential hazards and the diligent application of appropriate safety measures. By adhering to the guidelines outlined in this document, researchers can significantly minimize their risk of exposure and ensure a safe laboratory environment. Remember that this guidance complements, but does not replace, your institution's specific safety protocols and the professional judgment of trained laboratory personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
